molecular formula C9H20 B094757 2,2-Dimethylheptane CAS No. 1071-26-7

2,2-Dimethylheptane

Cat. No.: B094757
CAS No.: 1071-26-7
M. Wt: 128.25 g/mol
InChI Key: PSABUFWDVWCFDP-UHFFFAOYSA-N
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Description

2,2-Dimethylheptane is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 128.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSABUFWDVWCFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061454
Record name 2,2-Dimethylheptane
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Molecular Weight

128.25 g/mol
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CAS No.

1071-26-7, 26447-41-6
Record name 2,2-Dimethylheptane
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Record name 2,2-Dimethylheptane
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Record name Hexane, trimethyl-
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Record name 2,2-DIMETHYLHEPTANE
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Record name 2,2-dimethylheptane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary synthetic pathways for 2,2-dimethylheptane, a branched-chain alkane of interest in various chemical research and development applications. Due to its sterically hindered quaternary carbon center, the synthesis of this compound requires careful consideration of reaction methodologies to achieve satisfactory yields. This document outlines two principal and effective strategies: the Grignard Reaction and the Corey-House Synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate practical application in a laboratory setting.

Grignard Reaction Pathway

The Grignard reaction is a versatile and well-established method for the formation of carbon-carbon bonds. For the synthesis of this compound, a plausible approach involves the coupling of a Grignard reagent with a suitable alkyl halide. One logical route is the reaction of a pentylmagnesium halide with a tert-butyl halide.

Reaction Scheme

The overall reaction involves the formation of a pentylmagnesium bromide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromide.

Step 1: Formation of Pentylmagnesium Bromide

Step 2: Coupling with tert-Butyl Bromide

Experimental Protocol

The following protocol is a representative procedure for the Grignard-based synthesis of this compound. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopentane

  • tert-Butyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Slowly add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

    • Maintain a steady reflux by controlling the rate of addition of the 1-bromopentane solution.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data
ParameterValue
Reactants 1-Bromopentane, Magnesium, tert-Butyl Bromide
Stoichiometry 1 : 1.2 : 1.1
Solvent Anhydrous Diethyl Ether
Reaction Time 4-6 hours
Reaction Temperature 0 °C to Room Temperature
Expected Yield 40-60%

Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification reagent_prep 1. Prepare Pentylmagnesium Bromide coupling 2. React with tert-Butyl Bromide reagent_prep->coupling quench 3. Quench with NH4Cl coupling->quench extract 4. Extraction quench->extract dry 5. Drying extract->dry purify 6. Fractional Distillation dry->purify end_product This compound purify->end_product start Start start->reagent_prep

Grignard Synthesis Workflow for this compound.

Corey-House Synthesis Pathway

The Corey-House synthesis is a powerful method for forming alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[1][2][3] This method is often superior to the Grignard reaction for coupling with sterically hindered halides and generally provides higher yields.[3] To synthesize this compound, one could react lithium di-tert-butylcuprate with 1-bromopentane.

Reaction Scheme

The synthesis proceeds in three main stages: formation of an organolithium reagent, conversion to a Gilman reagent, and the final coupling reaction.

Step 1: Formation of tert-Butyllithium

Step 2: Formation of Lithium di-tert-butylcuprate (Gilman Reagent)

Step 3: Coupling with 1-Bromopentane

Corey-House Synthesis Pathway for this compound.

Conclusion

Both the Grignard reaction and the Corey-House synthesis represent viable and effective methods for the laboratory-scale preparation of this compound. The choice between these two pathways may depend on the availability of starting materials, the desired yield, and the technical capabilities for handling air- and moisture-sensitive reagents. The Corey-House synthesis is generally favored for its higher yields and broader substrate scope, particularly when dealing with sterically demanding couplings. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this compound for research and development purposes.

References

Thermodynamic properties of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 2,2-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20.[1][2] As an isomer of nonane, its physical and chemical characteristics, including its thermodynamic properties, are of significant interest in various fields, from fundamental chemical thermodynamics to applications in fuel development and as a reference compound in analytical chemistry. Understanding these properties is crucial for process design, reaction modeling, and safety assessments. This guide provides a consolidated overview of the key thermodynamic data for this compound, details the experimental protocols used for their determination, and illustrates the logical framework of thermodynamics and experimental procedures.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the most critical data points available from publicly accessible, peer-reviewed sources.

Table 1: Phase Transition and Critical Properties
PropertyValueUnitsSource(s)
Molecular Weight128.255 g/mol [1][2]
Normal Boiling Point132.7 °C (405.85 K)°C (K)[3]
Melting Point-113 °C (160.15 K)°C (K)[4]
Critical Temperature295 °C (568.15 K)°C (K)[4]
Critical Pressure20.6atm[4]
Enthalpy of Vaporization (ΔvapH°)42.1kJ/mol[5]
Enthalpy of Fusion (ΔfusH°)9.58kJ/mol[5]
Table 2: Standard State Thermodynamic Properties (at 298.15 K and 1 bar)
PropertyPhaseValueUnitsSource(s)
Standard Enthalpy of Formation (ΔfH°)Liquid-288.2kJ/mol[6]
Standard Enthalpy of Formation (ΔfH°)Gas-245.36kJ/mol[6]
Standard Enthalpy of Combustion (ΔcH°)Liquid-6131.1kJ/mol[7]
Ideal Gas Heat Capacity (Cp,gas)Gas188.7J/mol·K[5]
Table 3: Vapor Pressure Data

The vapor pressure of this compound is a critical property for understanding its volatility. The following data points illustrate the relationship between temperature and vapor pressure.

Temperature (°C)Pressure (kPa)Source(s)
-580.001[8]
-390.01[8]
-150.1[8]
181[8]
63.610[8]
132.3100[8]

Note: Some values in the table are extrapolated and should be treated with caution.[8]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The primary methods for measuring heats of combustion and heat capacities are bomb calorimetry and adiabatic calorimetry, respectively.

Protocol 1: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released from a combustion reaction at constant volume.[9]

Objective: To measure the change in internal energy (ΔU) for the combustion of this compound, from which the enthalpy of combustion (ΔH) can be calculated.

Methodology:

  • Calibration: The heat capacity (Cv) of the calorimeter system (bomb, water, bucket, stirrer, etc.) must first be determined.[10] This is achieved by combusting a known mass of a standard substance with a certified heat of combustion, typically benzoic acid.[11]

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the calorimeter's pressure vessel, or "bomb".[12] A fuse wire of known length and mass is positioned to make contact with the sample.[12]

  • Assembly and Pressurization: A small, known volume of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[13]

  • Calorimeter Setup: The sealed bomb is submerged in a precise volume of water in the calorimeter bucket.[12][13] The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.[10] For adiabatic systems, the jacket temperature is actively controlled to match the bucket temperature throughout the experiment.[13]

  • Combustion and Data Acquisition: The initial temperature of the water is recorded for several minutes to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[13] The temperature of the water in the bucket is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and begins to cool.[12][13]

  • Analysis and Corrections:

    • The raw temperature change (ΔT) is corrected for any heat exchange and the heat released by the ignition wire.

    • The heat released by the combustion (Q_reaction) is calculated using the calorimeter's heat capacity and the corrected ΔT.

    • Corrections are also applied for the formation of nitric acid and sulfuric acid (if sulfur is present), which are side reactions unique to the bomb process.[10]

    • The constant volume heat of combustion (ΔU) is calculated from Q_reaction and the mass of the sample. The standard enthalpy of combustion (ΔH) is then derived using the relation ΔH = ΔU + Δ(PV) = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[12]

Protocol 2: Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance by minimizing heat exchange between the calorimeter and its surroundings.[14][15]

Objective: To measure the heat capacity (Cp) of liquid this compound as a function of temperature.

Methodology:

  • Apparatus: The core of the apparatus is a sample cell (container) of known heat capacity, equipped with a precision thermometer (e.g., platinum resistance thermometer) and an electric heater.[16] This cell is surrounded by one or more adiabatic shields.[16][17] Thermocouples are placed between the cell and the shields to detect any temperature difference.

  • Sample Loading: A known mass of degassed, high-purity this compound is loaded into the sample cell.

  • Measurement Principle: The principle of operation is to introduce a precisely measured quantity of electrical energy (heat, Q) to the sample cell and measure the resulting temperature increase (ΔT).[14]

  • Experimental Procedure:

    • The system is brought to the desired starting temperature.

    • During the experiment, the temperatures of the adiabatic shields are automatically and continuously adjusted to match the temperature of the sample cell.[16][18] This creates a zero temperature gradient, effectively eliminating heat loss to the surroundings.[14]

    • A stable initial temperature (T_initial) is recorded.

    • A known amount of electrical energy (Q) is supplied to the heater over a defined period, causing the temperature of the sample and cell to rise.

    • After the heating period, the system is allowed to equilibrate, and a stable final temperature (T_final) is recorded.

  • Calculation:

    • The total heat capacity of the cell and sample (C_total) is calculated as C_total = Q / (T_final - T_initial).

    • The heat capacity of the sample (C_sample) is found by subtracting the previously determined heat capacity of the empty cell (C_cell) from the total heat capacity: C_sample = C_total - C_cell.

    • The molar heat capacity (Cp) is then calculated by dividing C_sample by the number of moles of the substance.

    • This process is repeated over a range of temperatures to map out the heat capacity curve.[17]

Visualizations

As a simple alkane, this compound is not involved in biological signaling pathways. The following diagrams illustrate a key experimental workflow and a fundamental logical relationship in thermodynamics.

G cluster_workflow Experimental Workflow: Bomb Calorimetry A Sample Preparation (Weigh sample & fuse wire) B Bomb Assembly (Place sample, add H2O, seal) A->B C Pressurization (Fill with O2 to ~30 atm) B->C D Calorimeter Setup (Submerge bomb in known H2O vol.) C->D E Equilibration & Initial Temp. (Record baseline T_initial) D->E F Ignition (Fire sample via fuse wire) E->F G Data Acquisition (Record T vs. time until T_max) F->G H Calculations & Corrections (Determine ΔT, correct for fuse & acids) G->H I Determine ΔcH° (Calculate final enthalpy of combustion) H->I

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

G cluster_logic Logical Relationship: Gibbs Free Energy G Gibbs Free Energy (G) (Spontaneity of a process) H Enthalpy (H) (Heat content) H->G - S Entropy (S) (Disorder/Randomness) S->G - T * T Temperature (T) T->G Scales Entropy Contribution

Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

References

2,2-Dimethylheptane CAS registry number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylheptane, a branched-chain alkane. It details its chemical and physical properties, including its CAS registry number and various synonyms for precise identification. The guide explores its synthesis, primarily through Grignard reactions, and its applications in various industries, with a focus on its potential relevance to the pharmaceutical sector. Detailed analytical protocols for its identification and quantification, particularly using gas chromatography, are presented. Furthermore, this document delves into the known biological activity and metabolic pathways of this compound, highlighting its biodegradation by microbial species. Toxicological information is also included to ensure safe handling and application.

Chemical Identification and Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2] Its structure features a seven-carbon chain with two methyl groups attached to the second carbon atom.

CAS Registry Number: 1071-26-7[3][4]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

  • Heptane, 2,2-dimethyl-[4]

  • NSC 74181[4]

  • Trimethylhexane[4]

  • UNII-3UIU4Z489X[4]

  • EINECS 213-989-0[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C9H20[1][2]
Molecular Weight 128.26 g/mol [2]
Appearance Colorless liquid
Density 0.707 g/cm³ at 20°C[5]
Boiling Point 132.7 °C at 760 mmHg[5]
Melting Point -113 °C[5][6]
Flash Point 24.4 °C
Vapor Pressure 11.1 mmHg at 25°C
Water Solubility 359.2 µg/L[5]
Refractive Index 1.3993 at 20°C[5]
logP (Octanol/Water) 5.17
Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification of this compound.

  • Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound, which is a key tool for its identification in complex mixtures.[1]

  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is available, showing characteristic C-H stretching and bending vibrations for alkanes.[7]

  • 13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of the molecule.[8]

Synthesis and Manufacturing

The synthesis of branched alkanes like this compound often involves the formation of new carbon-carbon bonds. One common laboratory-scale method is the Grignard reaction. For instance, reacting a Grignard reagent derived from an appropriate alkyl halide with a suitable ketone or another electrophile can yield the desired branched structure. Precursors that can be used in the synthesis of this compound include tert-butyl chloride and pentyl magnesium bromide.

A general synthetic approach could involve the reaction of tert-butylmagnesium chloride with a pentyl-containing electrophile.

G cluster_reactants Reactants cluster_product Product tert-butylmagnesium_chloride tert-Butylmagnesium chloride 2_2_Dimethylheptane This compound tert-butylmagnesium_chloride->2_2_Dimethylheptane Grignard Reaction Pentyl_electrophile Pentyl-containing electrophile Pentyl_electrophile->2_2_Dimethylheptane

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Applications

This compound has applications in several industrial sectors.

  • Solvent: Due to its nonpolar nature, it can be used as a solvent in various chemical processes.

  • Fuel Additive: Like other branched alkanes, it has a high octane rating and can be a component of gasoline to improve combustion properties.

  • Reference Standard: In analytical chemistry, it can be used as a reference standard in gas chromatography for the analysis of hydrocarbons.

  • Organic Synthesis: It serves as a starting material or intermediate in the synthesis of other organic compounds.[9] In the context of drug development, it can be used as a non-polar solvent or as a building block for the synthesis of more complex molecules.[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of volatile hydrocarbons like this compound is routinely performed using GC-MS. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or pentane.

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • For quantitative analysis, add a fixed concentration of an internal standard (e.g., n-dodecane) to all standards and samples.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
GC Column Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless Inlet
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program Initial temp 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-200
Source Temperature 230 °C
Quadrupole Temp 150 °C

3. Data Analysis:

  • Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • For quantitative analysis, generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration.

G Start Start Sample_Prep Sample Preparation (Dilution, Internal Standard) Start->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Non-polar column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the GC-MS analysis of this compound.

Biological Activity and Metabolism

The biological activity of simple alkanes is generally low. However, their metabolism by microorganisms is of significant interest for bioremediation and understanding metabolic pathways.

Microbial Metabolism

Studies have shown that certain bacteria can utilize branched-chain alkanes as a carbon source. Two strains of Achromobacter have been identified that can grow on this compound.[10] The metabolic pathway involves the terminal oxidation of the alkane. In the case of this compound, this leads to the formation of pivalic acid (2,2-dimethylpropanoic acid), which was found to accumulate in the culture medium.[10] This suggests that while the initial oxidation occurs, the quaternary carbon structure of the resulting pivalic acid makes it resistant to further biodegradation by these strains.[10]

The general pathway for n-alkane degradation in bacteria like Achromobacter often proceeds via a terminal oxidation pathway.[11] This involves the conversion of the alkane to a primary alcohol, then to an aldehyde, and finally to a fatty acid, which can then enter the beta-oxidation cycle.

G 2_2_Dimethylheptane This compound Terminal_Oxidation Terminal Oxidation (Monooxygenase) 2_2_Dimethylheptane->Terminal_Oxidation Pivalic_Acid Pivalic Acid (Accumulates) Terminal_Oxidation->Pivalic_Acid

Caption: Proposed metabolic pathway of this compound in Achromobacter.

Mammalian Metabolism and Toxicology

There is limited specific information available on the mammalian metabolism and toxicology of this compound. Generally, short-chain branched alkanes are expected to have low systemic toxicity. However, like other volatile hydrocarbons, high concentrations of vapor can cause central nervous system depression, leading to dizziness or suffocation. Skin contact may cause irritation.[12] Due to its lipophilic nature, there is a potential for accumulation in fatty tissues. Further toxicological studies are needed to fully characterize its safety profile for applications in drug development and other fields.

Conclusion

This compound is a well-characterized branched-chain alkane with established physicochemical properties and analytical methods for its detection. Its primary applications are in the fuel and chemical industries, with potential uses in organic synthesis relevant to pharmaceutical research. While its microbial metabolism has been studied, highlighting a pathway leading to the accumulation of pivalic acid, its mammalian metabolism and long-term toxicological effects remain an area for further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Solubility Characteristics of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,2-Dimethylheptane, a branched-chain alkane. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a logical framework for understanding the factors governing its dissolution.

Introduction to the Solubility of this compound

This compound (C9H20) is a non-polar, branched-chain aliphatic hydrocarbon. Its molecular structure, lacking any significant dipole moment, is the primary determinant of its solubility characteristics. The governing principle for the solubility of non-polar compounds like this compound is "like dissolves like." This principle dictates that non-polar solutes will readily dissolve in non-polar solvents, while they will exhibit poor solubility in polar solvents. The dissolution process is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For alkanes, the predominant intermolecular forces are the weak van der Waals forces (specifically, London dispersion forces).

Quantitative Solubility Data

Obtaining precise, experimentally determined quantitative solubility data for this compound across a wide spectrum of organic solvents is challenging, as such specific data is not extensively published. However, based on its chemical nature and data from chemical databases, a comprehensive qualitative and quantitative overview can be compiled.

As a non-polar liquid hydrocarbon, this compound is considered miscible with other non-polar solvents. Miscibility means that the two liquids will mix in all proportions to form a single, homogeneous phase. Conversely, it is immiscible with highly polar solvents, most notably water.

SolventSolvent TypePolarityExpected Solubility of this compoundQuantitative Data (at standard temperature and pressure)
WaterPolar, ProticHighVery Low / Immiscible359.2 µg/L[1]
HexaneNon-polarLowMiscibleData not available, expected to be fully miscible.
TolueneNon-polarLowMiscibleData not available, expected to be fully miscible.
Carbon TetrachlorideNon-polarLowMiscibleData not available, expected to be fully miscible.
Diethyl EtherSlightly PolarLowSoluble / MiscibleData not available, expected to be highly soluble.
AcetonePolar, AproticMediumSparingly Soluble / ImmiscibleData not available, expected to be poorly soluble.
EthanolPolar, ProticHighSparingly Soluble / ImmiscibleData not available, expected to be poorly soluble.

Note: The Henry's Law constant for this compound in water at 298.15 K is 0.00021 mol/(kg*bar), indicating its low solubility in water.[2][3][4]

Factors Influencing Solubility

The solubility of this compound is a function of several interrelated factors, primarily revolving around the intermolecular forces between the solute and the solvent. A logical breakdown of these factors is presented below.

Factors Influencing the Solubility of this compound Solubility Solubility of This compound IntermolecularForces Intermolecular Forces ('Like Dissolves Like') Solubility->IntermolecularForces Temperature Temperature Solubility->Temperature Pressure Pressure (Primarily for Gaseous Solutes) Solubility->Pressure SoluteSolute Solute-Solute Interactions (Van der Waals) IntermolecularForces->SoluteSolute SolventSolvent Solvent-Solvent Interactions (e.g., H-bonds, Dipole-Dipole) IntermolecularForces->SolventSolvent SoluteSolvent Solute-Solvent Interactions (Van der Waals) IntermolecularForces->SoluteSolvent SoluteProperties Solute Properties (this compound) SoluteSolute->SoluteProperties SolventProperties Solvent Properties SolventSolvent->SolventProperties SoluteSolvent->SoluteProperties SoluteSolvent->SolventProperties SolutePolarity Non-polar SoluteProperties->SolutePolarity SoluteStructure Branched Alkane SoluteProperties->SoluteStructure SolventPolarity Polarity (Polar vs. Non-polar) SolventProperties->SolventPolarity SolventStructure Molecular Structure SolventProperties->SolventStructure

Caption: Logical diagram of factors affecting this compound solubility.

Experimental Protocols for Solubility Determination

For a liquid solute like this compound, a common and straightforward method for determining solubility in a given solvent is the Gravimetric Method . This method is particularly useful for determining the solubility of a substance that is sparingly soluble in a solvent.

Gravimetric Method for Determining Solubility of a Liquid in a Liquid

Objective: To quantitatively determine the concentration of this compound in a saturated solution with a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Thermostatic water bath or incubator

  • Separatory funnel

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with airtight caps

  • Pipettes and syringes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • In a sealed glass vial, add an excess amount of this compound to a known volume of the solvent. The presence of a distinct second phase of this compound is necessary to ensure saturation.

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

    • After agitation, allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

  • Sample Collection:

    • Carefully extract a known volume of the solvent phase (the saturated solution) using a pipette or syringe. It is crucial to avoid drawing any of the undissolved this compound phase.

    • Transfer the collected sample into a pre-weighed, clean, and dry evaporating dish.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the sample to determine the total mass of the saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent and the this compound, but below the decomposition temperature of any components. For volatile organic compounds, this step should be performed in a well-ventilated fume hood.

    • Alternatively, for less volatile solvents, a rotary evaporator can be used for more efficient solvent removal.

    • Once the solvent has completely evaporated, re-weigh the evaporating dish containing the this compound residue.

    • The difference in weight before and after evaporation gives the mass of the solvent, and the final weight of the dish minus the initial tare weight gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units:

      • g/100 g of solvent: (mass of this compound / mass of solvent) * 100

      • g/L of solution: (mass of this compound / volume of sample collected)

      • Mole fraction (χ): (moles of this compound) / (moles of this compound + moles of solvent)

Experimental Workflow Diagram

Experimental Workflow for Gravimetric Solubility Determination Start Start Preparation Prepare Saturated Solution (Excess this compound in Solvent) Start->Preparation Equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Preparation->Equilibration PhaseSeparation Allow Phase Separation Equilibration->PhaseSeparation Sampling Collect Known Volume of Saturated Solvent Phase PhaseSeparation->Sampling Weighing1 Weigh Sample in Pre-weighed Evaporating Dish Sampling->Weighing1 Evaporation Evaporate Solvent Weighing1->Evaporation Weighing2 Weigh Evaporating Dish with This compound Residue Evaporation->Weighing2 Calculation Calculate Solubility Weighing2->Calculation End End Calculation->End

Caption: Workflow for gravimetric determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients, which can then be used to calculate phase equilibria, including liquid-liquid equilibria (solubility). The UNIFAC model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to estimate the overall properties of the mixture. While powerful, the accuracy of UNIFAC for alkane-water systems can be limited, and it is best used for estimations when experimental data is unavailable.

Conclusion

References

An In-depth Technical Guide to the Material Safety of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2,2-Dimethylheptane (CAS No. 1071-26-7), a saturated aliphatic hydrocarbon. The information is compiled to meet the needs of professionals in research and development who require detailed safety information for handling, storage, and in case of accidental exposure.

Summary of Material Identification

IdentifierValue
Chemical Name This compound
Synonyms Heptane, 2,2-dimethyl-
CAS Number 1071-26-7[1][2]
Molecular Formula C9H20[1][3]
Molecular Weight 128.26 g/mol [1][3]
IUPAC Name This compound[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Colorless to pale yellow clear liquid
Boiling Point 132.0 ± 7.0 °C at 760 mmHg[3]
Flash Point 24.4 ± 11.7 °C[3]
Density 0.7 ± 0.1 g/cm³[3]
Vapor Pressure 11.1 ± 0.1 mmHg at 25°C[3]
logP (Octanol/Water Partition Coefficient) 5.17[3]
Refractive Index 1.408[3]
Solubility Soluble in water, 2.898 mg/L @ 25 °C (estimated)[4]

Hazard Identification and Classification

This compound is a flammable liquid and vapor.[5] Inhalation may cause drowsiness or dizziness, and it may be fatal if swallowed and enters the airways.[5]

GHS Hazard Statements:
  • Flammable liquid and vapor.[5]

  • May be fatal if swallowed and enters airways.[5]

  • Harmful if inhaled.[5]

Precautionary Statements:
  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5]

  • Keep container tightly closed.[5]

  • Ground/bond container and receiving equipment.[5]

  • Wear protective gloves, eye protection, and face protection.[5]

  • If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[5]

  • If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • If inhaled, remove person to fresh air and keep comfortable for breathing.[5]

  • Store in a well-ventilated place. Keep cool.[5]

The logical flow for hazard identification and response is illustrated in the following diagram.

Hazard_Identification_and_Response Hazard Identification and Response Workflow A Hazard Identification (Flammable Liquid, Aspiration Hazard, Inhalation Hazard) B Prevention Measures (Keep from ignition sources, Grounding, PPE) A->B C Accidental Release A->C D First Aid Measures (Swallowing, Skin Contact, Inhalation) C->D

Hazard Identification and Response Workflow

Experimental Protocols

Determination of Boiling Point (General Protocol)

The boiling point is typically determined using a distillation method. A sample of the substance is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at atmospheric pressure is recorded as the boiling point.

Determination of Flash Point (General Protocol)

The flash point is commonly determined using a closed-cup tester (e.g., Pensky-Martens or Cleveland open-cup). The substance is heated at a slow, constant rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite.

The experimental workflow for a generic flash point determination is outlined in the diagram below.

Flash_Point_Determination General Experimental Workflow for Flash Point Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Place sample in test cup B Assemble apparatus (e.g., Pensky-Martens) A->B C Heat sample at a slow, constant rate B->C D Apply ignition source at specified intervals C->D E Observe for a flash D->E E->C No Flash F Record temperature E->F Flash Observed G Reported Flash Point F->G Final Result

General Experimental Workflow for Flash Point Determination

Toxicological Information

There is limited specific toxicological data available for this compound. The primary health hazards are related to its physical properties and general effects of hydrocarbons.

Toxicity EndpointData
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation May cause skin irritation
Serious Eye Damage/Irritation May cause eye irritation
Respiratory or Skin Sensitization Not expected to be a sensitizer
Germ Cell Mutagenicity No data available
Carcinogenicity Not classified as a carcinogen
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard May be fatal if swallowed and enters airways[5]

Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure safety when working with this compound.

Handling:
  • Use in a well-ventilated area.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Use non-sparking tools and explosion-proof equipment.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Avoid breathing vapors.[5]

Storage:
  • Store in a cool, dry, well-ventilated place away from incompatible materials.[5]

  • Keep containers tightly closed.[5]

  • Store in a flammable liquids storage area.

Disposal:
  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

The logical relationship between safe handling, storage, and personal protection is depicted in the diagram below.

Safe_Handling_and_Storage Safe Handling and Storage Practices A This compound B Handling Procedures A->B C Storage Conditions A->C D Personal Protective Equipment (PPE) B->D E Emergency Procedures B->E C->E

Safe Handling and Storage Practices

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air.[5]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

  • Containment and Cleaning: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[2]

References

Potential Research Applications of Branched-Chain Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain alkanes, a diverse class of saturated hydrocarbons, are emerging from their traditional roles in petrochemistry to become valuable tools in biomedical research and drug development. Their unique physicochemical properties, including their influence on membrane dynamics and their ability to trigger specific immune responses, are opening up new avenues for investigation. This technical guide provides a comprehensive overview of the current and potential research applications of branched-chain alkanes, with a particular focus on their utility in disease modeling, their role as biomarkers, and their emerging potential in drug delivery systems. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways are presented to facilitate the integration of these compounds into novel research strategies.

Introduction: The Evolving Role of Branched-Chain Alkanes in Biomedical Research

Historically relegated to the fields of geology and industrial chemistry, branched-chain alkanes are gaining increasing attention for their intriguing interactions with biological systems. These molecules, characterized by a main carbon chain with one or more alkyl side chains, possess distinct properties compared to their linear counterparts. Their non-linear structure disrupts packing, leading to lower melting points and altered viscosity, which can influence the fluidity and stability of lipid membranes[1][2].

Beyond their physical effects on membranes, specific branched-chain alkanes, most notably the isoprenoid pristane, have been shown to elicit potent and specific immune responses. This has led to the development of robust animal models for autoimmune diseases, providing invaluable platforms for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics[3][4][5]. Furthermore, the natural occurrence and metabolic derivatives of certain branched-chain alkanes, such as pristane and phytane, have established them as important biomarkers in geochemical and potentially in metabolic and disease-related studies[6][7][8].

This guide will delve into the core research applications of branched-chain alkanes, providing the necessary technical details for their utilization in a laboratory setting.

Pristane: A Powerful Tool for Modeling Autoimmune Diseases

Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring branched-chain alkane found in various marine organisms and mineral oil[3][9]. A single intraperitoneal injection of pristane in non-autoimmune-prone mouse strains can induce a systemic lupus erythematosus (SLE)-like syndrome, making it a cornerstone for studying autoimmunity[4][5][9].

The Pristane-Induced Lupus Model: Key Characteristics

The pristane-induced lupus (PIL) model recapitulates many of the hallmark features of human SLE, including:

  • Broad Autoantibody Production: The model is characterized by the production of a wide array of autoantibodies against nuclear and cytoplasmic antigens, including anti-nuclear antibodies (ANA), anti-double-stranded DNA (dsDNA) antibodies, and anti-Smith (Sm) antibodies[3][4][10].

  • Immune Complex-Mediated Glomerulonephritis: A key feature of severe SLE, the deposition of immune complexes in the kidneys leading to inflammation and damage, is consistently observed in the PIL model[4][10].

  • Polyclonal B-cell Activation: Pristane induces a potent and sustained activation of B-cells, leading to hypergammaglobulinemia[3].

  • Type I Interferon (IFN-I) Signature: The pathogenesis of pristane-induced lupus is strongly dependent on the production of type I interferons, a key cytokine pathway implicated in human SLE[9].

Quantitative Data from Pristane-Induced Lupus Models

The following tables summarize key quantitative data typically observed in pristane-induced lupus models in mice. These values can serve as a reference for researchers establishing this model.

Table 1: Autoantibody Levels in Pristane-Induced Lupus (BALB/c Mice)

AutoantibodyTime Post-InjectionFold Increase vs. Control (Approx.)Reference
anti-dsDNA (IgG)6 months10 - 20[4]
anti-Sm (IgG)4-6 months15 - 30[4]
anti-Histone (IgG)2-4 months20 - 40[4]
Total IgG6 months2 - 5[4]

Table 2: Cytokine and Chemokine Levels in Pristane-Induced Lupus (C57BL/6 Mice)

Cytokine/ChemokineTime Post-InjectionFold Increase vs. Control (Approx.)Reference
IL-6 (serum)1 month5[4]
IL-17A (serum)6 months3 - 6[4]
IFN-α (brain)2 weeks4 - 8[5]
IFN-β (brain)2 weeks3 - 7[5]
TNF-α (brain)1 month2 - 4[5]
CCL2 (MCP-1) (brain)1 month5 - 10[5]
CXCL10 (IP-10) (brain)1 month8 - 15[5]
Signaling Pathways in Pristane-Induced Autoimmunity

The induction of autoimmunity by pristane involves the activation of specific innate immune signaling pathways. The following diagrams illustrate the key pathways involved.

Pristane_Biosynthesis Phytol Phytol Phytenic_Acid Phytenic_Acid Phytol->Phytenic_Acid Oxidation Dihydrophytol Dihydrophytol Phytol->Dihydrophytol Reduction Pristene Pristene Phytenic_Acid->Pristene Decarboxylation Pristane Pristane Pristene->Pristane Reduction Phytene Phytene Dihydrophytol->Phytene Dehydration Phytane Phytane Phytene->Phytane Reduction

Biosynthesis of Pristane and Phytane from Phytol.

TLR7_MyD88_Signaling cluster_cell Plasmacytoid Dendritic Cell (pDC) Pristane Pristane TLR7 TLR7 Pristane->TLR7 Activates Endogenous_RNA Endogenous RNA Endogenous_RNA->TLR7 MyD88 MyD88 TLR7->MyD88 Recruits IRF7 IRF7 MyD88->IRF7 Activates NFkB NF-κB MyD88->NFkB Activates Type_I_IFN Type I Interferon (IFN-α/β) IRF7->Type_I_IFN Upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Upregulates B_Cell B Cell Type_I_IFN->B_Cell Promotes Activation Autoantibodies Autoantibodies B_Cell->Autoantibodies Produces

TLR7-MyD88 Signaling in Pristane-Induced Lupus.

Type_I_IFN_Signaling Type_I_IFN Type I Interferon (IFN-α/β) IFNAR IFNAR1/2 Receptor Type_I_IFN->IFNAR Binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 STAT1 STAT2 IRF9 STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Upregulates

Type I Interferon Signaling Pathway.
Experimental Protocols

This protocol describes the standard method for inducing lupus-like disease in mice using pristane.

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • Sterile phosphate-buffered saline (PBS)

  • 1 mL syringes with 25-gauge needles

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • On day 0, administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse in the experimental group[4][10].

  • Administer a single i.p. injection of 0.5 mL of sterile PBS to each mouse in the control group.

  • Monitor mice regularly for signs of disease development, such as weight loss, ruffled fur, and arthritis.

  • Collect blood samples at desired time points (e.g., monthly) for autoantibody and cytokine analysis.

  • At the end of the study (typically 4-8 months post-injection), euthanize the mice and collect tissues (kidneys, spleen, etc.) for histological and molecular analysis.

Materials:

  • 96-well ELISA plates

  • Coating antigen (e.g., dsDNA, Sm antigen)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the desired antigen overnight at 4°C.

  • Wash the wells with PBS containing 0.05% Tween 20 (PBST).

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells with PBST.

  • Add diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells with PBST.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Quantify autoantibody levels by comparing to a standard curve.

Branched-Chain Alkanes as Modulators of Membrane Properties

The incorporation of branched-chain alkanes into lipid bilayers can significantly alter the physical properties of cell membranes. This has implications for a variety of cellular processes and presents opportunities for their use as research tools in membrane biophysics.

Impact on Membrane Fluidity and Stability
  • Increased Fluidity: The branched structure of these alkanes disrupts the tight packing of fatty acid chains in the lipid bilayer, leading to an increase in membrane fluidity[1]. This is analogous to the effect of unsaturated fatty acids[2].

  • Enhanced Stability: Studies have shown that the presence of branched-chain alkanes can enhance the thermal stability of model membranes, allowing them to remain intact at higher temperatures[11].

Research Applications in Membrane Biophysics
  • Probing Membrane Dynamics: By systematically incorporating different branched-chain alkanes into artificial membranes, researchers can study how changes in membrane fluidity affect the function of membrane-associated proteins and signaling complexes.

  • Modeling Primitive Cell Membranes: The enhanced stability conferred by branched-chain alkanes makes them useful for creating models of protocells and studying the properties of membranes under conditions thought to exist in early life on Earth[11].

Branched-Chain Alkanes as Biomarkers

The presence and relative abundance of specific branched-chain alkanes in biological and geological samples can provide valuable information.

  • Geochemical Biomarkers: The ratio of pristane to phytane (Pr/Ph) is a well-established biomarker in petroleum geochemistry used to infer the redox conditions of the depositional environment[6][8]. Pristane is typically formed under more oxic conditions from the phytyl side chain of chlorophyll, while phytane is formed under more anoxic conditions[6][12].

  • Potential Metabolic Biomarkers: While less established, there is growing interest in the potential of isoprenoid alkanes and their metabolites as biomarkers for certain metabolic diseases. However, more research is needed in this area.

Branched-Chain Alkanes in Drug Delivery and Formulations

While not typically used as active pharmaceutical ingredients themselves, the unique physicochemical properties of branched-chain alkanes make them potentially useful as components in drug delivery systems.

  • Excipients in Emulsions: Their lipophilic nature and low toxicity make them suitable for use as the oil phase in emulsions for the delivery of hydrophobic drugs[13][14][15].

  • Modulation of Drug Release: The viscosity and fluidity of formulations containing branched-chain alkanes can be tuned to control the release rate of encapsulated drugs.

Toxicology and Biocompatibility

For any in vivo research application, understanding the toxicological profile of branched-chain alkanes is crucial. Generally, longer-chain branched alkanes exhibit low toxicity. However, the specific toxicological properties can vary depending on the chain length, degree of branching, and route of administration. Comprehensive safety assessments are necessary for any novel biomedical application.

Conclusion

Branched-chain alkanes represent a versatile and underexplored class of molecules with significant potential for advancing biomedical research. The well-established use of pristane in modeling autoimmune diseases provides a powerful example of their utility. As our understanding of the intricate interactions between these simple hydrocarbons and complex biological systems grows, we can anticipate the development of new research tools and therapeutic strategies based on the unique properties of branched-chain alkanes. This guide serves as a foundational resource to encourage and facilitate further exploration in this exciting field.

References

Unraveling the Complexity of Nonane: A Historical and Technical Guide to Its 35 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The dawn of the 20th century marked a pivotal moment in organic chemistry, as the theoretical predictions of isomerism, born out of the structural theory developed in the mid-19th century, were met with the experimental challenge of isolating and characterizing these closely related compounds. The case of nonane (C9H20), with its 35 structural isomers, exemplifies this challenge and the ingenuity of early petroleum chemists. While the 19th century laid the theoretical groundwork, it was the systematic efforts of the early 20th century, particularly the work of the American Petroleum Institute (API), that brought clarity to the complex world of hydrocarbon isomers.

The journey to understanding nonane's isomers began with the broader quest to comprehend the composition of petroleum. In the latter half of the 19th century, chemists knew that petroleum was a complex mixture of hydrocarbons. The primary method for separating this mixture was fractional distillation, a technique refined throughout the century to separate crude oil into fractions with different boiling ranges, such as gasoline, kerosene, and lubricating oils.[1] Normal-nonane (n-nonane), the straight-chain isomer, was identified as a component of the kerosene fraction.

The theoretical possibility of numerous isomers for a given hydrocarbon formula was a direct consequence of the structural theory of organic chemistry, established by chemists like August Kekulé and Archibald Scott Couper in the 1850s. This theory posited that carbon atoms could link to form chains and that the arrangement of these atoms could vary, leading to different molecules with the same chemical formula. For nonane (C9H20), this theory predicted the existence of 35 distinct structural arrangements.

However, the actual isolation and characterization of these isomers remained a formidable task. The boiling points of the various nonane isomers are very close, making their separation by simple fractional distillation exceedingly difficult.

A significant breakthrough in the synthesis of alkanes, including branched isomers that could serve as standards for comparison, came with the development of the Wurtz reaction in 1855 by Charles Adolphe Wurtz. This reaction, involving the treatment of two alkyl halides with sodium, provided a method for forming new carbon-carbon bonds and synthesizing higher alkanes. While primarily used for creating symmetrical alkanes, it offered a potential pathway to specifically construct certain branched hydrocarbon chains, which was a crucial step in confirming the structures of isomers isolated from petroleum.

The early 20th century saw a more systematic approach to the analysis of petroleum. The American Petroleum Institute (API) Research Project 6, initiated in the 1920s, undertook the monumental task of separating and identifying the individual hydrocarbon components of a representative petroleum sample.[2][3] This project was instrumental in providing the scientific community with a detailed understanding of the composition of crude oil and reliable data on the physical properties of its constituent hydrocarbons.

Experimental Protocols of the Era

1. Superfractionation: This was a highly efficient form of fractional distillation using columns with a large number of theoretical plates. These columns, often of complex design, allowed for the separation of components with very small differences in boiling points. The process was slow and painstaking, requiring careful control of temperature and pressure.

2. Azeotropic Distillation: For isomers with extremely close boiling points, azeotropic distillation was employed. This technique involves adding a substance that forms a constant-boiling mixture (an azeotrope) with one or more of the components. The azeotrope would then distill at a different temperature, allowing for the separation of the targeted isomer.

3. Fractional Crystallization: This method was used to separate isomers based on differences in their melting points. A mixture of isomers would be cooled until one began to crystallize out of the solution. The crystals, enriched in the higher-melting isomer, could then be separated by filtration. This process would often be repeated multiple times to achieve a high degree of purity.

4. Spectroscopic Analysis: While in its infancy compared to modern techniques, early forms of spectroscopy, such as infrared spectroscopy, were used to help identify the structures of the isolated hydrocarbons by analyzing their characteristic absorption of light.

5. Synthesis of Reference Compounds: To confirm the identity of an isolated isomer, it was often necessary to synthesize it through a known chemical reaction, such as the Wurtz reaction or the Grignard reaction. The physical properties of the synthesized compound could then be compared to those of the isolated isomer.

Quantitative Data on Nonane Isomers

Isomer NameBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
n-Nonane150.80.71761.4054
2-Methyloctane143.30.71351.4013
3-Methyloctane144.20.71881.4040
4-Methyloctane142.50.71581.4025
2,2-Dimethylheptane136.20.71481.4020
2,3-Dimethylheptane140.50.72681.4080
2,4-Dimethylheptane137.80.71971.4045
2,5-Dimethylheptane135.20.70871.3990
2,6-Dimethylheptane135.20.70771.3985
3,3-Dimethylheptane138.80.72751.4084
3,4-Dimethylheptane140.70.73201.4107
3,5-Dimethylheptane138.50.72021.4048
4,4-Dimethylheptane137.50.72401.4068
3-Ethylheptane145.50.72901.4092
4-Ethylheptane141.90.72401.4068
2,2,3-Trimethylhexane135.80.73051.4099
2,2,4-Trimethylhexane132.50.71631.4028
2,2,5-Trimethylhexane124.10.70181.3956
2,3,3-Trimethylhexane140.30.74601.4177
2,3,4-Trimethylhexane138.50.73801.4137
2,3,5-Trimethylhexane133.50.72001.4047
2,4,4-Trimethylhexane133.00.72401.4068
3,3,4-Trimethylhexane141.00.74401.4167
3-Ethyl-2-methylhexane142.00.73501.4122
4-Ethyl-2-methylhexane139.50.72801.4087
3-Ethyl-3-methylhexane142.50.74801.4187
3-Ethyl-4-methylhexane142.00.74101.4152
2,2,3,3-Tetramethylpentane140.30.76501.4272
2,2,3,4-Tetramethylpentane136.00.74701.4182
2,2,4,4-Tetramethylpentane122.20.71601.4027
2,3,3,4-Tetramethylpentane140.80.76201.4257
3-Ethyl-2,2-dimethylpentane139.80.74501.4172
3-Ethyl-2,3-dimethylpentane144.50.76001.4247
3-Ethyl-2,4-dimethylpentane138.00.73401.4117
3,3-Diethylpentane146.50.75401.4217

Note: The physical constants presented are based on historical data from the early to mid-20th century and may differ slightly from modern, more precise measurements.

Visualizing the Discovery Process

The logical progression from the theoretical prediction of isomers to their eventual isolation and characterization can be visualized as a signaling pathway of scientific discovery.

Discovery_of_Nonane_Isomers Structural_Theory Structural Theory of Organic Chemistry (1850s-60s) Prediction Prediction of 35 Nonane Isomers Structural_Theory->Prediction API_Project_6 API Research Project 6 (early 20th Century) Prediction->API_Project_6 Petroleum_Industry Growth of Petroleum Industry (late 19th Century) Fractional_Distillation Fractional Distillation of Petroleum (Kerosene Fraction) Petroleum_Industry->Fractional_Distillation Fractional_Distillation->API_Project_6 Wurtz_Reaction Wurtz Reaction (1855) (Alkane Synthesis) Synthesis Synthesis of Reference Isomers Wurtz_Reaction->Synthesis Separation_Techniques Advanced Separation Techniques (Superfractionation, Azeotropic Distillation, Fractional Crystallization) API_Project_6->Separation_Techniques Isolation Isolation of Individual Nonane Isomers Separation_Techniques->Isolation Characterization Characterization of Physical Properties Synthesis->Characterization Isolation->Characterization Data_Compilation Compilation of Quantitative Data Characterization->Data_Compilation

A flowchart illustrating the historical progression of the discovery of nonane isomers.

The following diagram illustrates a generalized experimental workflow for the isolation and identification of a nonane isomer from petroleum, as would have been practiced in the early 20th century.

Experimental_Workflow Crude_Petroleum Crude Petroleum Primary_Distillation Primary Fractional Distillation Crude_Petroleum->Primary_Distillation Kerosene_Fraction Kerosene Fraction (C9-C16 Range) Primary_Distillation->Kerosene_Fraction Superfractionation Superfractionation Kerosene_Fraction->Superfractionation Narrow_Boiling_Fraction Narrow Boiling Range Fraction Superfractionation->Narrow_Boiling_Fraction Azeotropic_Distillation Azeotropic Distillation (if necessary) Narrow_Boiling_Fraction->Azeotropic_Distillation Fractional_Crystallization Fractional Crystallization Narrow_Boiling_Fraction->Fractional_Crystallization Azeotropic_Distillation->Fractional_Crystallization Isolated_Isomer Isolated Nonane Isomer (High Purity) Fractional_Crystallization->Isolated_Isomer Physical_Properties Measurement of Physical Properties (Boiling Point, Density, Refractive Index) Isolated_Isomer->Physical_Properties Spectroscopy Spectroscopic Analysis (e.g., Infrared) Isolated_Isomer->Spectroscopy Property_Comparison Comparison of Properties Physical_Properties->Property_Comparison Identification Identification of Isomer Structure Spectroscopy->Identification Synthesis_for_Confirmation Synthesis of Reference Compound (e.g., via Wurtz Reaction) Synthesis_for_Confirmation->Property_Comparison Property_Comparison->Identification

A generalized workflow for the isolation and identification of a nonane isomer in the early 20th century.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2,2-Dimethylheptane using gas chromatography (GC). The methodologies outlined are applicable for the qualitative and quantitative analysis of this branched alkane in various matrices, particularly in complex hydrocarbon mixtures relevant to the petrochemical and environmental sectors.

Introduction

This compound is a saturated, branched-chain hydrocarbon. Its analysis is crucial in the characterization of fuels, such as gasoline, where it is a component of "gasoline range organics" (GRO)[1]. Accurate identification and quantification are essential for quality control, regulatory compliance, and environmental monitoring. Gas chromatography, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier analytical technique for this purpose due to its high resolution and sensitivity for volatile compounds.

Methodologies and Experimental Protocols

Successful analysis of this compound relies on appropriate sample preparation and optimized GC conditions. As a volatile, non-polar compound, this compound is well-suited for analysis on non-polar stationary phases.

Sample Preparation

The primary goal of sample preparation is to introduce a clean, representative aliquot of the sample into the GC system in a suitable solvent.

Protocol 1: Direct Injection for Liquid Samples (e.g., Fuel, Organic Solvents)

  • Dilution: Accurately dilute the liquid sample in a volatile, non-polar solvent such as hexane or pentane. A typical starting dilution is 1:100 (v/v), but this should be optimized based on the expected concentration of this compound to avoid detector saturation.

  • Internal Standard Addition: For accurate quantification, add an internal standard (e.g., decane or another n-alkane not present in the sample) to the diluted sample at a known concentration[2].

  • Homogenization: Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

Protocol 2: Headspace Analysis for Volatile Organics in Water or Soil

This method is suitable for determining this compound in environmental matrices.

  • Sample Weighing/Aliquoting: Place a known amount of the water or soil sample (e.g., 5 g) into a headspace vial.

  • Matrix Modification (optional): For soil samples, add a small amount of deionized water to aid in the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then incubated at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the gas phase above the sample[1].

  • Injection: A heated, gas-tight syringe on the autosampler automatically injects a known volume of the headspace gas into the GC inlet.

Gas Chromatography (GC) and Detector Conditions

The following parameters are based on standard methods for detailed hydrocarbon analysis, such as ASTM D6730, which is designed to resolve complex mixtures of hydrocarbons including C9 isomers[3][4][5][6].

Table 1: Recommended GC-FID/MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise control of temperature and flow.
Column 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polar phase provides excellent separation of hydrocarbons based on boiling point[7].
100 m x 0.25 mm ID, 0.5 µm film thicknessLong column length is critical for resolving complex isomers[4][5].
Injection
Injector TypeSplit/SplitlessAllows for analysis of a wide range of concentrations.
Inlet Temperature250 °CEnsures rapid vaporization of the sample.
Injection Volume1 µL (Direct), 1 mL (Headspace)Standard volumes for these injection techniques.
Split Ratio150:1 (can be optimized)[6]Prevents column overloading and ensures sharp peaks.
Oven Program
Initial Temperature40 °C, hold for 4 minutes[2]Allows for solvent focusing.
Ramp 11 °C/min to 60 °C[2]Slow ramp for separation of highly volatile components.
Ramp 215 °C/min to 240 °C, hold for 10 minutes[2]Faster ramp to elute higher boiling point compounds.
Carrier Gas Helium or HydrogenInert carrier gases compatible with FID and MS detectors.
Flow Rate1.3 mL/min (Constant Flow)Optimal for a 0.25 mm ID column.
Detector (FID)
Temperature250 °C[2]Prevents condensation of analytes.
Hydrogen Flow40 mL/minFuel for the flame.
Air Flow400 mL/minOxidant for the flame.
Makeup Gas (N2)20 mL/minImproves peak shape.
Detector (MS)
Ionization ModeElectron Ionization (EI)Standard for creating reproducible mass spectra.
Electron Energy70 eVStandard energy for generating fragment ions.
Source Temperature230 °CPrevents analyte condensation in the ion source.
Mass Rangem/z 35-300[8]Covers the expected mass range of fragments for this compound.

Quantitative and Qualitative Data

Identification

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known analytical standard. The use of Kovats Retention Indices provides a more robust identification that is less dependent on the specific instrument and conditions[3].

Table 2: Quantitative Data for this compound

ParameterValueColumn/Conditions
Kovats Retention Index ~817Standard Non-Polar (e.g., 100% Dimethylpolysiloxane)[9]
Boiling Point 132.7 °CStandard Pressure
Molecular Weight 128.26 g/mol [10]
Key Mass Spectral Fragments (m/z) 41, 43, 57 (base peak), 71, 113[11]Electron Ionization (70 eV)
Limit of Detection (LOD) Typically low µg/L to ng/L rangeDependent on sample introduction method and detector
Limit of Quantification (LOQ) Typically low µg/L to ng/L rangeDependent on sample introduction method and detector
Linearity (R²) >0.995Over a defined concentration range with appropriate calibration

Diagrams

GC Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Internal Standard Spiking Sample->Dilution Choose Method Headspace Headspace Incubation Sample->Headspace Choose Method Injection Sample Injection Dilution->Injection Headspace->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC analysis of this compound.

Analyte Path in a GC-MS System

This diagram shows the path of the analyte from injection to detection within a standard GC-MS system.

GCMS_path Injector Injector Port (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Filtering by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector

Caption: Analyte path in a GC-MS instrument.

References

Application of 2,2-Dimethylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,2-Dimethylheptane as a reference standard in chromatographic analyses. This document outlines its properties, provides detailed experimental protocols for its use as both an internal and external standard, and presents typical performance data.

Introduction

This compound (C9H20) is a branched-chain alkane with properties that make it a suitable reference standard in gas chromatography (GC), particularly for the analysis of volatile and semi-volatile organic compounds.[1][2] Its chemical inertness, thermal stability, and distinct retention time in non-polar columns allow it to be used for both qualitative and quantitative analyses. In drug development and quality control, reference standards are crucial for method validation, ensuring the accuracy and precision of analytical results.[3][4]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC9H20[1][2][5]
Molecular Weight128.26 g/mol [1][5][6]
CAS Number1071-26-7[1][2]
Boiling Point136.2 °C (277.2 °F)[6]
Kovats Retention Index (Standard non-polar)~815 - 825[1][7]

Application 1: this compound as an Internal Standard for Quantitative Analysis

The use of an internal standard (IS) is a robust method to improve the precision and accuracy of chromatographic quantification.[8] An IS is a compound of known concentration added to all samples, calibration standards, and blanks to correct for variations in injection volume, sample matrix effects, and instrument response. This compound is an excellent choice as an internal standard for the analysis of various analytes, particularly in complex matrices, due to its predictable chromatographic behavior.

Experimental Protocol

1. Selection of Internal Standard:

  • Analyte Compatibility: Ensure this compound is chemically similar to the analytes of interest but not naturally present in the samples.

  • Resolution: Verify that the this compound peak is well-resolved from analyte peaks and any matrix components under the chosen chromatographic conditions.

  • Elution Time: Ideally, the internal standard should elute in a region of the chromatogram with minimal interference.

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1000 µg/mL.

  • Calibration Standard Stock Solution (Cal Stock): Prepare a stock solution containing the target analytes at a known concentration (e.g., 1000 µg/mL) in the same solvent.

  • Working Calibration Standards: Create a series of working calibration standards by making serial dilutions of the Cal Stock. Add a constant, known amount of the IS Stock to each working standard to achieve a consistent final concentration (e.g., 50 µg/mL).

3. Sample Preparation:

  • Accurately measure a known volume or weight of the sample.

  • Add a precise amount of the IS Stock solution to the sample to achieve the same final concentration as in the working calibration standards.

  • Perform any necessary sample extraction or cleanup procedures.

4. Gas Chromatography (GC) Conditions:

The following are general GC conditions and may need to be optimized for specific applications.

ParameterRecommended Setting
GC System Agilent 8890 GC (or equivalent)
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Injector Split/Splitless Inlet
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp (FID) 300 °C

5. Data Analysis and Quantification:

  • Calibration Curve Construction: Inject the working calibration standards and record the peak areas for the analytes and the internal standard. For each calibration level, calculate the response factor (RF) using the following formula:

    • RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

    • Plot the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration. Perform a linear regression to obtain the calibration curve.[9]

  • Sample Quantification: Inject the prepared sample and determine the peak areas of the analyte and the internal standard. Calculate the concentration of the analyte in the sample using the calibration curve.

Representative Data

Table 1: Calibration Data for Analyte X with this compound as Internal Standard

Analyte X Conc. (µg/mL)Analyte X Peak AreaThis compound Peak Area (IS)Area Ratio (Analyte/IS)
1.012,500250,0000.050
5.063,000252,0000.250
10.0126,000251,0000.502
25.0315,000250,5001.257
50.0632,000251,8002.510
Linearity (r²) \multicolumn{3}{r}{0.9998}

Table 2: Precision and Accuracy Data

QC Sample Conc. (µg/mL)Measured Conc. (µg/mL) (n=6)Accuracy (%)Precision (%RSD)
2.52.4899.22.1
20.020.3101.51.5
40.039.598.81.8

Workflow Diagrams

GC_Internal_Standard_Workflow prep_standards Prepare Calibration Standards + Internal Standard gc_analysis GC Analysis prep_standards->gc_analysis prep_sample Prepare Sample + Internal Standard prep_sample->gc_analysis data_processing Data Processing (Peak Integration) gc_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Analyte in Sample data_processing->quantification calibration_curve->quantification result Final Concentration quantification->result

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Internal_Standard_Logic analyte_signal Analyte Signal (Peak Area) signal_ratio Signal Ratio (Analyte/IS) analyte_signal->signal_ratio is_signal Internal Standard Signal (Peak Area) is_signal->signal_ratio calibration Calibration Curve (Signal Ratio vs. Conc. Ratio) signal_ratio->calibration analyte_conc Analyte Concentration conc_ratio Concentration Ratio (Analyte/IS) analyte_conc->conc_ratio is_conc Internal Standard Concentration (Constant) is_conc->conc_ratio conc_ratio->calibration

Caption: Logical relationship for internal standard calibration and quantification.

Application 2: this compound as an External Reference Standard for Qualitative Analysis

In qualitative analysis, reference standards are used to confirm the identity of a compound by comparing its retention time or retention index with that of a known standard. This compound can serve as a reliable external standard for this purpose.

Experimental Protocol

1. Preparation of Standard Solution:

  • Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 100 µg/mL).

2. Sample Preparation:

  • Prepare the sample to be analyzed in the same solvent.

3. Gas Chromatography (GC) Conditions:

  • Use the same GC conditions as outlined in the internal standard protocol. The conditions should be optimized to achieve good separation of the compounds of interest.

4. Analysis Procedure:

  • Retention Time Matching:

    • Inject the this compound standard solution and record its retention time.

    • Inject the sample and compare the retention time of the peak of interest with that of the this compound standard. A close match in retention times under identical chromatographic conditions provides evidence for the compound's identity.

  • Retention Index (RI) Calculation:

    • Prepare a homologous series of n-alkanes (e.g., C8 to C12).

    • Inject the n-alkane mixture and determine their retention times.

    • Inject the sample containing the analyte of interest and this compound.

    • Calculate the Kovats Retention Index (for isothermal runs) or Linear Retention Index (for temperature-programmed runs) of the analyte relative to the n-alkanes. Compare this value to the known RI of this compound.

Workflow Diagram

Qualitative_Analysis_Workflow prep_standard Prepare this compound Standard gc_analysis_std GC Analysis of Standard prep_standard->gc_analysis_std prep_sample Prepare Sample gc_analysis_sample GC Analysis of Sample prep_sample->gc_analysis_sample get_rt_std Record Retention Time of Standard gc_analysis_std->get_rt_std get_rt_sample Record Retention Time of Unknown Peak gc_analysis_sample->get_rt_sample compare_rt Compare Retention Times get_rt_std->compare_rt get_rt_sample->compare_rt identification Tentative Identification compare_rt->identification

Caption: Workflow for qualitative analysis using an external reference standard.

Conclusion

This compound is a versatile and reliable reference standard for chromatographic applications. Its use as an internal standard can significantly improve the accuracy and precision of quantitative methods. As an external standard, it is valuable for the qualitative identification of compounds based on retention time matching. The protocols and data presented here provide a solid foundation for the integration of this compound into analytical workflows in research, development, and quality control laboratories.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,2-Dimethylheptane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation. This application note includes a summary of the key fragments, a detailed experimental protocol for acquiring the mass spectrum, and a visualization of the fragmentation pathway.

Introduction

This compound (C9H20) is a branched-chain alkane with a molecular weight of 128.2551 g/mol .[1][2][3] Its structure significantly influences its fragmentation under electron ionization. As with many branched alkanes, the molecular ion peak of this compound is often of low abundance or entirely absent, due to the high instability of the ionized parent molecule.[2] Fragmentation preferentially occurs at the branching points, leading to the formation of more stable tertiary carbocations. Understanding these fragmentation patterns is crucial for the structural identification and differentiation of isomeric alkanes.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the most significant fragments are summarized in the table below, with m/z values and their relative abundances.

m/zRelative Abundance (%)Proposed Fragment Ion
4165[C3H5]+
43100[C3H7]+
5785[C4H9]+
7130[C5H11]+
8510[C6H13]+
1132[C8H17]+
128<1[C9H20]+ (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center.[1]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is driven by the formation of the most stable carbocations. The primary fragmentation events involve the cleavage of C-C bonds adjacent to the quaternary carbon atom.

Caption: Fragmentation pathway of this compound.

Experimental Protocol

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane. A typical concentration is in the range of 1-10 µg/mL.

  • Ensure the solvent is free from contaminants that may interfere with the analysis.

4.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a splitless time of 0.5 min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase to 320 °C at a rate of 10 °C/min.

    • Final hold: Hold at 320 °C for 2 minutes.[4]

4.3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 35 to 200.

  • Source Temperature: 230 °C.[4]

  • Quadrupole Temperature: 150 °C.[4]

4.4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum of the identified peak.

  • Compare the acquired spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.

  • Analyze the fragmentation pattern to confirm the structure, noting the base peak and other significant fragment ions.

Workflow Diagram

The overall experimental workflow from sample preparation to data analysis is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Prepare 1-10 µg/mL solution in Hexane inject Inject 1 µL into GC prep->inject separate Separation on non-polar column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-200) ionize->detect tic Generate Total Ion Chromatogram detect->tic spectrum Extract Mass Spectrum tic->spectrum library Library Comparison (NIST) spectrum->library interpret Interpret Fragmentation library->interpret

References

Application of 2,2-Dimethylheptane in Fuel and Combustion Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylheptane, a branched-chain alkane with the chemical formula C9H20, serves as a representative compound for studying the combustion behavior of highly branched hydrocarbons found in gasoline and jet fuels. Understanding its combustion characteristics, such as ignition delay and flame propagation, is crucial for developing more efficient and cleaner internal combustion engines and for the formulation of advanced transportation fuels. Branched alkanes like this compound are known to have higher octane ratings, making them desirable components in gasoline to prevent engine knocking.[1][2] These application notes provide an overview of the use of this compound in combustion research and detailed protocols for key experimental techniques.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H20
Molecular Weight128.26 g/mol
IUPAC NameThis compound
Boiling Point133 °C
Density0.716 g/cm³
CAS Number1071-26-7

Application in Ignition Delay Time Studies

Ignition delay time (IDT) is a critical parameter that characterizes the autoignition quality of a fuel under engine-relevant conditions. It is a key metric used to validate and refine chemical kinetic models that simulate combustion processes. Highly branched alkanes generally exhibit longer ignition delay times compared to their straight-chain counterparts, which is a desirable trait for preventing engine knock.[2]

Quantitative Data: Ignition Delay Times of 2-Methylheptane

The following table presents ignition delay time data for 2-methylheptane, a structural isomer of this compound, obtained from shock tube experiments. This data is representative of what would be expected for a highly branched nonane isomer.

Table 1: Ignition Delay Times for 2-Methylheptane/Air Mixtures [3]

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
750251.01500
800251.0800
850251.0450
900251.0250
1000101.0200
1100101.0100
1200101.050
Experimental Protocol: Shock Tube Ignition Delay Measurement

This protocol describes the methodology for measuring ignition delay times of a volatile liquid fuel like this compound using a high-pressure shock tube.

1. Objective: To determine the autoignition delay time of a this compound/air mixture over a range of temperatures and pressures.

2. Materials and Equipment:

  • High-pressure shock tube apparatus

  • High-speed pressure transducers

  • Optical diagnostics (e.g., schlieren imaging, chemiluminescence detectors)

  • Gas mixing system with mass flow controllers

  • Heating system for the shock tube and manifold

  • This compound (high purity)

  • Oxidizer (synthetic air: O2/N2 mixture)

  • Diluent gas (e.g., Argon)

  • Data acquisition system

3. Procedure:

  • Mixture Preparation:

    • Prepare a gaseous mixture of this compound, oxidizer, and diluent in a stainless-steel mixing tank.

    • To prevent condensation of the fuel, the mixing tank, shock tube, and manifold are heated to a temperature above the dew point of the mixture (e.g., 373 K).[3]

    • The partial pressure of this compound is kept below its saturation vapor pressure at the operating temperature.[3]

    • Use mass flow controllers to accurately control the composition of the mixture to achieve the desired equivalence ratio.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a low pressure.

    • Introduce the prepared fuel/air mixture into the driven section to a specific initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium).

    • Rupture the diaphragm separating the driver and driven sections, generating a primary shock wave that propagates through the test gas.

    • The shock wave reflects off the end wall of the shock tube, creating a region of high temperature and pressure, which initiates the autoignition process.

  • Data Acquisition:

    • Record the pressure history within the reflected shock region using high-speed pressure transducers located near the end wall.

    • Simultaneously, use optical diagnostics to detect the onset of ignition. This can be done by monitoring the emission of radicals like OH* or CH* using photomultiplier tubes with appropriate filters, or by high-speed imaging of the combustion event.

  • Determination of Ignition Delay Time:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition.

    • The onset of ignition is typically identified by the sharp increase in pressure or the initial rise in the chemiluminescence signal.

4. Data Analysis:

  • Calculate the temperature and pressure behind the reflected shock wave (T5 and P5) from the measured shock velocity and the initial conditions using one-dimensional shock relations.

  • Plot the logarithm of the ignition delay time against the inverse of the temperature (Arrhenius plot) to analyze the temperature dependence of the ignition process.

G cluster_prep Mixture Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Fuel/Air Mixture Prepare Fuel/Air Mixture Heat System Heat System Prepare Fuel/Air Mixture->Heat System Introduce Mixture to Shock Tube Introduce Mixture to Shock Tube Heat System->Introduce Mixture to Shock Tube Generate Shock Wave Generate Shock Wave Introduce Mixture to Shock Tube->Generate Shock Wave Reflected Shock Ignition Reflected Shock Ignition Generate Shock Wave->Reflected Shock Ignition Record Pressure Record Pressure Reflected Shock Ignition->Record Pressure Record Optical Signals Record Optical Signals Reflected Shock Ignition->Record Optical Signals Determine IDT Determine IDT Record Pressure->Determine IDT Record Optical Signals->Determine IDT Analyze Temperature Dependence Analyze Temperature Dependence Determine IDT->Analyze Temperature Dependence

Caption: Workflow for Shock Tube Ignition Delay Measurement.

Application in Laminar Flame Speed Studies

Laminar flame speed is another fundamental combustion property that quantifies the propagation rate of a flame through a premixed fuel-air mixture. It is essential for designing and optimizing combustion devices and for validating chemical kinetic models.

Quantitative Data: Laminar Flame Speeds of Alkanes

Table 2: Laminar Flame Speeds of Alkane-Air Mixtures at 1 atm and 298 K

FuelEquivalence Ratio (Φ)Laminar Flame Speed (cm/s)
n-Heptane1.040.2
iso-Octane1.039.5
Propane1.041.6
Methane1.035.4
Experimental Protocol: Counterflow Burner Laminar Flame Speed Measurement

This protocol outlines the procedure for measuring the laminar flame speed of a gaseous fuel mixture, which would be applicable to vaporized this compound, using a counterflow burner.

1. Objective: To determine the laminar flame speed of a this compound/air mixture at various equivalence ratios.

2. Materials and Equipment:

  • Counterflow burner apparatus with two opposing nozzles

  • Mass flow controllers for fuel, oxidizer, and inert gases

  • Fuel vaporization system

  • Particle Image Velocimetry (PIV) system or Laser Doppler Velocimetry (LDV) system

  • High-speed camera for flame imaging

  • Data acquisition and control system

3. Procedure:

  • Mixture Preparation and Delivery:

    • Vaporize liquid this compound and mix it with air to the desired equivalence ratio using precision mass flow controllers.

    • Deliver the premixed, heated gas uniformly through two opposing nozzles.

  • Flame Establishment:

    • Ignite the mixture between the two nozzles to establish two symmetrical, flat, premixed flames.

    • A stagnation plane is formed between the two flames.

  • Flow Field Measurement:

    • Seed the reactant flow with fine particles (e.g., Al2O3 or TiO2).

    • Use PIV or LDV to measure the velocity profile of the unburned gas mixture along the centerline between the two nozzles.

  • Flame Speed Determination:

    • The gas velocity decreases as it approaches the stagnation plane and then increases as it enters the flame front due to thermal expansion.

    • The minimum velocity in this profile, just upstream of the flame front, is identified as the stretched flame speed.

    • By varying the nozzle exit velocity (and thus the strain rate) and extrapolating the stretched flame speed to zero strain rate, the unstretched laminar flame speed is determined.

4. Data Analysis:

  • Process the PIV or LDV data to obtain the axial velocity profile.

  • Identify the minimum velocity for each strain rate.

  • Plot the stretched flame speed as a function of strain rate and perform a linear extrapolation to zero strain rate to obtain the laminar flame speed.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Measurement cluster_analysis Analysis Vaporize Fuel Vaporize Fuel Mix Fuel & Air Mix Fuel & Air Vaporize Fuel->Mix Fuel & Air Seed Flow Seed Flow Mix Fuel & Air->Seed Flow Establish Counterflow Establish Counterflow Seed Flow->Establish Counterflow Ignite Mixture Ignite Mixture Establish Counterflow->Ignite Mixture Establish Twin Flames Establish Twin Flames Ignite Mixture->Establish Twin Flames Measure Velocity Profile (PIV/LDV) Measure Velocity Profile (PIV/LDV) Establish Twin Flames->Measure Velocity Profile (PIV/LDV) Determine Stretched Flame Speed Determine Stretched Flame Speed Measure Velocity Profile (PIV/LDV)->Determine Stretched Flame Speed Extrapolate to Zero Strain Extrapolate to Zero Strain Determine Stretched Flame Speed->Extrapolate to Zero Strain Laminar Flame Speed Laminar Flame Speed Extrapolate to Zero Strain->Laminar Flame Speed

Caption: Workflow for Counterflow Laminar Flame Speed Measurement.

Application in Chemical Kinetic Modeling

Experimental data on the combustion of this compound, such as ignition delay times and laminar flame speeds, are essential for the development and validation of detailed chemical kinetic models. These models are complex sets of elementary reactions that describe the oxidation pathways of the fuel.

The high degree of branching in this compound influences its decomposition pathways, leading to the formation of different intermediate species compared to straight-chain alkanes. Kinetic models for branched alkanes must accurately capture these unique reaction pathways to predict their combustion behavior correctly.

Logical Relationship: Chemical Kinetic Model Development and Validation

The development of a reliable chemical kinetic model is an iterative process that involves proposing a mechanism, validating it against experimental data, and refining it based on the comparison.

G Propose Initial Mechanism Propose Initial Mechanism Perform Simulations Perform Simulations Propose Initial Mechanism->Perform Simulations Experimental Data (IDT, LFS, Species) Experimental Data (IDT, LFS, Species) Compare Model & Experiment Compare Model & Experiment Experimental Data (IDT, LFS, Species)->Compare Model & Experiment Perform Simulations->Compare Model & Experiment Refine Mechanism (Sensitivity & Rate Analysis) Refine Mechanism (Sensitivity & Rate Analysis) Compare Model & Experiment->Refine Mechanism (Sensitivity & Rate Analysis) Discrepancy Validated Model Validated Model Compare Model & Experiment->Validated Model Agreement Refine Mechanism (Sensitivity & Rate Analysis)->Perform Simulations

Caption: Chemical Kinetic Model Development and Validation Cycle.

Conclusion

This compound is a valuable surrogate fuel for investigating the combustion of highly branched alkanes, which are key components of modern transportation fuels. The experimental protocols for measuring ignition delay times and laminar flame speeds outlined in these application notes provide a foundation for researchers to characterize its combustion properties. The data obtained from such experiments are indispensable for the development and refinement of chemical kinetic models that can predict and optimize the performance of combustion engines. Further research to obtain specific experimental data for this compound will be crucial for a more precise understanding of its combustion behavior.

References

Application Notes and Protocols: The Role of 2,2-Dimethylheptane in Lubricant Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylheptane is a branched-chain alkane with the chemical formula C9H20.[1] As a structural isomer of nonane, its highly branched nature imparts specific physical and chemical properties that are of interest in the field of lubrication. While not a conventional base oil on its own, its characteristics suggest potential utility as a blending component or for fundamental studies aimed at understanding the structure-property relationships in lubricant formulations. These notes provide an overview of the potential applications of this compound in lubricant performance studies, complete with detailed experimental protocols and representative data.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its evaluation in lubricant applications.

PropertyValueUnit
Molecular FormulaC9H20-
Molecular Weight128.26 g/mol
Density0.724g/cm³
Boiling Point132°C
Melting Point-113°C
Flash Point24.4°C
Refractive Index1.408-

Potential Applications in Lubrication Science

Due to its branched structure, this compound is expected to exhibit good low-temperature fluidity and shear stability. Potential areas of investigation include:

  • Low-Temperature Performance: Its low melting point suggests it could be a valuable component in lubricants designed for cold-weather applications, potentially improving pour point and low-temperature viscosity.

  • Shear Stability Studies: As a simple, well-defined molecular structure, it can be used in fundamental studies to understand the effects of mechanical shear on lubricant viscosity.

  • Boundary Lubrication Research: Its behavior under high pressure and in thin films can provide insights into the mechanisms of boundary lubrication.

  • Solvent and Additive Carrier: Its solvent properties may be useful for solubilizing and delivering lubricant additives.[1]

Experimental Protocols

Viscosity Index Determination (ASTM D2270)

Objective: To determine the effect of this compound as a blend component on the viscosity index (VI) of a lubricant, which indicates the stability of its viscosity over a range of temperatures.[2][3]

Materials:

  • Base oil (e.g., ISO VG 32)

  • This compound

  • Calibrated glass capillary viscometers

  • Constant temperature baths (40°C and 100°C)

  • Timer

Procedure:

  • Prepare blends of the base oil with varying concentrations of this compound (e.g., 5%, 10%, 20% by weight).

  • Measure the kinematic viscosity of each blend at 40°C and 100°C using a calibrated viscometer.[2]

  • Record the efflux time for the oil to flow between two marked points on the viscometer.

  • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Calculate the Viscosity Index for each blend using the formulas provided in the ASTM D2270 standard.[2]

Expected Outcome: A table of viscosity and VI data for different blend ratios.

Pour Point Test (ASTM D97)

Objective: To evaluate the influence of this compound on the low-temperature fluidity of a lubricant by determining its pour point.

Materials:

  • Lubricant blends containing this compound

  • Pour point test jar

  • Thermometer

  • Cooling bath

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • Cool the sample in a cooling bath at a specified rate.

  • At every 3°C interval, remove the jar and tilt it to see if the oil flows.

  • The pour point is the lowest temperature at which the oil is observed to flow, plus 3°C.

Expected Outcome: A comparison of pour points for the base oil with and without this compound.

Four-Ball Wear Test (ASTM D4172)

Objective: To assess the anti-wear properties of lubricant formulations containing this compound under boundary lubrication conditions.[4]

Materials:

  • Four-ball wear tester

  • Steel balls (52100 grade)

  • Lubricant blends

  • Microscope for wear scar measurement

Procedure:

  • Clean the steel balls and the test cup with a suitable solvent.

  • Assemble three stationary balls in the test cup and place the fourth ball in the chuck of the test machine.

  • Add the lubricant sample to the test cup, ensuring the stationary balls are fully immersed.

  • Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[4]

  • After the test, clean the stationary balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter.

Expected Outcome: Quantitative data on wear scar diameters, allowing for comparison of the anti-wear performance of different lubricant blends.

Data Presentation

Table 1: Representative Viscosity and Pour Point Data
Lubricant BlendThis compound (wt%)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)
Base Oil032.05.4105-15
Blend A529.55.1102-18
Blend B1027.24.898-24
Blend C2023.14.290-30
Table 2: Representative Four-Ball Wear Test Data
Lubricant BlendThis compound (wt%)Average Wear Scar Diameter (mm)
Base Oil00.55
Blend A50.58
Blend B100.62
Blend C200.68

Visualizations

Experimental_Workflow_Viscosity_Index cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep1 Prepare Base Oil prep2 Add this compound prep1->prep2 prep3 Create Blends (5%, 10%, 20%) prep2->prep3 measure1 Measure Viscosity @ 40°C prep3->measure1 measure2 Measure Viscosity @ 100°C prep3->measure2 analysis1 Calculate Viscosity Index (ASTM D2270) measure1->analysis1 measure2->analysis1 analysis2 Compare VI of Blends analysis1->analysis2

Caption: Workflow for Viscosity Index Determination.

Experimental_Workflow_Four_Ball_Test start Start prep Prepare Lubricant Blends with this compound start->prep setup Assemble and Clean Four-Ball Tester prep->setup load Load Lubricant Sample and Apply Test Conditions (Load, Speed, Temp) setup->load run Run Test for Specified Duration load->run measure Measure Wear Scar Diameters on Stationary Balls run->measure analyze Calculate Average Wear Scar Diameter and Analyze Results measure->analyze end_node End analyze->end_node

Caption: Workflow for Four-Ball Wear Test.

Conclusion

While not a primary component in commercial lubricants, this compound serves as a valuable model compound for lubrication research. Its well-defined, branched structure allows for systematic studies on the influence of molecular architecture on key lubricant properties such as viscosity, low-temperature performance, and wear resistance. The protocols and representative data presented here provide a framework for researchers to investigate the fundamental aspects of lubrication science, ultimately contributing to the development of more advanced and efficient lubricant formulations.

References

Application Notes and Protocols for the Synthesis of High-Purity 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylheptane is a branched alkane of interest in various fields of chemical research, including as a component in fuel studies and as a reference compound in analytical chemistry. Its synthesis in high purity is essential for accurate experimental results. This document provides a detailed laboratory protocol for the synthesis of high-purity this compound via a Grignard reaction, followed by comprehensive purification procedures.

Reaction Principle

The synthesis of this compound can be achieved through a Grignard reaction, a versatile method for the formation of carbon-carbon bonds. This protocol utilizes the reaction of a Grignard reagent with a tertiary alkyl halide. Specifically, n-pentylmagnesium bromide is reacted with tert-butyl chloride. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the tert-butyl chloride to form the desired C-C bond.

Experimental Protocols

1. Preparation of n-pentylmagnesium bromide (Grignard Reagent)

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled while hot to exclude moisture.

  • Reagents:

    • Magnesium turnings

    • 1-Bromopentane

    • Anhydrous diethyl ether

  • Procedure:

    • Place magnesium turnings in the reaction flask under a nitrogen atmosphere.

    • Add a small volume of a solution of 1-bromopentane in anhydrous diethyl ether to the flask.

    • If the reaction does not initiate spontaneously, gently warm the flask or add a small crystal of iodine.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopentane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, n-pentylmagnesium bromide.

2. Synthesis of this compound

  • Apparatus: The same setup as for the Grignard reagent preparation.

  • Reagents:

    • n-pentylmagnesium bromide solution (prepared in situ)

    • tert-Butyl chloride

    • Anhydrous diethyl ether

  • Procedure:

    • Cool the freshly prepared n-pentylmagnesium bromide solution in an ice bath.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. The organic layer containing the crude this compound is separated.

    • The aqueous layer is extracted twice with diethyl ether. The organic extracts are combined with the initial organic layer.

3. Purification of this compound

  • Apparatus: Separatory funnel, distillation apparatus.

  • Reagents:

    • Concentrated sulfuric acid (optional, for removal of alkenes)

    • 10% Sodium carbonate solution

    • Water

    • Anhydrous sodium sulfate or calcium chloride

  • Procedure:

    • Washing:

      • (Optional) Wash the combined organic layers with cold, concentrated sulfuric acid to remove any alkene byproducts.[1]

      • Wash the organic layer successively with 10% sodium carbonate solution and water to remove any residual acid.[1]

    • Drying: Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

    • Distillation:

      • Filter the dried solution to remove the drying agent.

      • Remove the diethyl ether solvent by simple distillation.

      • The crude this compound is then purified by fractional distillation. Collect the fraction boiling at approximately 133-134°C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary depending on the specific experimental conditions.

ParameterValueMethod of Analysis
Reactants
1-Bromopentane(Specify moles/grams)
Magnesium(Specify moles/grams)
tert-Butyl chloride(Specify moles/grams)
Product
Theoretical Yield(Calculate based on limiting reagent)
Actual Yield(Specify grams)
Percent Yield(Calculate)
Purity
Purity before Distillation>85% (Illustrative)Gas Chromatography (GC)
Purity after Distillation>99% (Illustrative)Gas Chromatography (GC)
Physical Properties
Boiling Point133-134 °CThermometer during distillation
Refractive Index~1.403Refractometer
Density~0.709 g/mL at 20°CDensitometer
Spectroscopic Data
¹H NMRConsistent with this compound structureNMR Spectroscopy
¹³C NMRConsistent with this compound structureNMR Spectroscopy
Mass SpectrumMolecular ion peak at m/z = 128.26Mass Spectrometry

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start Grignard_Prep 1. Grignard Reagent Preparation Start->Grignard_Prep Synthesis 2. Synthesis of This compound Grignard_Prep->Synthesis n-pentylmagnesium bromide Quenching 3. Reaction Quenching Synthesis->Quenching Crude Product Extraction 4. Extraction & Washing Quenching->Extraction Drying 5. Drying Extraction->Drying Distillation 6. Fractional Distillation Drying->Distillation Analysis 7. Purity Analysis (GC) Distillation->Analysis End High-Purity This compound Analysis->End

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Studying the Pyrolysis of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrolysis is a thermal decomposition process occurring in an inert atmosphere, breaking down complex organic molecules into smaller, often more volatile, compounds. The study of alkane pyrolysis is fundamental to understanding combustion processes, petroleum cracking, and the formation of complex hydrocarbon mixtures. 2,2-Dimethylheptane, a branched-chain alkane, serves as an important model compound for understanding the pyrolysis of isoparaffinic components found in fuels. This document provides a detailed experimental design for investigating the pyrolysis of this compound, including experimental protocols and expected product distributions. The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism, which dictates the distribution of the resulting products.[1][2][3]

Expected Product Distribution

The pyrolysis of this compound is expected to yield a complex mixture of smaller alkanes and alkenes. The product distribution is highly dependent on reaction conditions such as temperature, pressure, and residence time. Based on studies of similar branched alkanes, the primary products will result from the homolytic cleavage of C-C bonds followed by a cascade of free-radical reactions.[4][5]

A representative summary of expected major products and their likely mole fractions at a given temperature is presented below. Please note that these values are illustrative and will vary with experimental conditions.

ProductChemical FormulaExpected Mole Fraction (%) at 700°C
MethaneCH₄25
EthyleneC₂H₄20
PropyleneC₃H₆15
IsobutyleneC₄H₈10
PropaneC₃H₈8
EthaneC₂H₆7
HydrogenH₂5
ButadieneC₄H₆3
Other C4+ hydrocarbonsVarious7

Experimental Protocols

Materials and Equipment
  • Reactant: this compound (99%+ purity)

  • Carrier Gas: High-purity nitrogen or argon (99.999%)

  • Pyrolysis Reactor: A continuous flow reactor, such as a quartz or stainless steel tube, housed in a programmable tube furnace.

  • Feed System: A precision liquid pump (e.g., HPLC pump) to introduce the liquid reactant and a mass flow controller for the carrier gas.

  • Vaporizer: A heated section prior to the reactor to ensure complete vaporization of the this compound.

  • Condensation System: A series of cold traps (e.g., using ice-water and dry ice-acetone baths) to collect liquid products.

  • Gas Sampling: Gas-tight syringes or an online gas sampling valve.

  • Analytical Equipment:

    • Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification and quantification.

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantification of hydrocarbon products.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_collection Product Collection cluster_analysis Analysis Reactant This compound Vaporizer Vaporization Reactant->Vaporizer CarrierGas Inert Gas (N2/Ar) CarrierGas->Vaporizer Reactor Flow Reactor (Controlled Temp & Pressure) Vaporizer->Reactor LiquidTrap Liquid Product Trapping (Cold Traps) Reactor->LiquidTrap GasBag Gaseous Product Collection Reactor->GasBag GCMS GC-MS Analysis (Identification & Quantification) LiquidTrap->GCMS GCFID GC-FID Analysis (Quantification) GasBag->GCFID Data Data Processing & Analysis GCMS->Data GCFID->Data

Caption: Experimental workflow for the pyrolysis of this compound.

Detailed Experimental Procedure
  • System Preparation:

    • Assemble the pyrolysis setup as shown in the workflow diagram.

    • Leak-check the entire system.

    • Purge the system with the inert carrier gas for at least 30 minutes to remove any residual air.

  • Pyrolysis Reaction:

    • Set the tube furnace to the desired pyrolysis temperature (e.g., 600-800°C).

    • Set the temperature of the vaporizer to ensure complete evaporation of the reactant (e.g., 200°C).

    • Set the carrier gas flow rate using the mass flow controller (e.g., 50 mL/min).

    • Once the furnace reaches a stable temperature, start the liquid pump to introduce this compound at a precise flow rate (e.g., 0.1 mL/min).

    • Allow the reaction to proceed for a set duration to ensure steady-state conditions are reached.

  • Product Collection:

    • Liquid products are collected in the cold traps.

    • Gaseous products are collected in gas sampling bags or analyzed online.

  • Sample Analysis (GC-MS/GC-FID): [6][7]

    • Liquid Products:

      • Dilute a known amount of the collected liquid sample in a suitable solvent (e.g., dichloromethane).

      • Inject a small volume (e.g., 1 µL) into the GC-MS for product identification and quantification.

    • Gaseous Products:

      • Take a known volume of the gas sample from the collection bag using a gas-tight syringe and inject it into the GC-FID for quantification.

    • GC Conditions (Illustrative):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 250°C (hold for 10 min).

      • Injector Temperature: 250°C

      • Detector Temperature (FID): 300°C

      • MS Transfer Line Temperature: 280°C

      • MS Ion Source Temperature: 230°C

      • Mass Range: 35-550 amu

  • Data Analysis:

    • Identify the pyrolysis products by comparing their mass spectra with the NIST library.

    • Quantify the products using calibration curves generated from standard solutions of known concentrations.

    • Calculate the mole fraction of each product.

Primary Decomposition Pathways

The pyrolysis of this compound is initiated by the homolytic cleavage of a C-C bond, forming free radicals.[8][9] The subsequent propagation steps involve hydrogen abstraction and β-scission reactions, leading to the formation of smaller, more stable molecules.

DecompositionPathways Primary Decomposition of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_products Stable Products Parent This compound Rad1 tert-Butyl Radical Parent->Rad1 C-C Bond Cleavage Rad2 n-Pentyl Radical Parent->Rad2 C-C Bond Cleavage Isobutylene Isobutylene Rad1->Isobutylene β-Scission H_rad Hydrogen Radical Rad1->H_rad β-Scission Ethylene Ethylene Rad2->Ethylene β-Scission Propyl_rad Propyl Radical Rad2->Propyl_rad β-Scission H_rad->Parent Propyl_rad->Parent Propyl_rad->Ethylene β-Scission Methyl_rad Methyl Radical Propyl_rad->Methyl_rad β-Scission Methyl_rad->Parent Methane Methane Methyl_rad->Methane + H abstraction

Caption: Simplified primary decomposition pathways of this compound.

This diagram illustrates the initial C-C bond cleavage to form a tert-butyl radical and a n-pentyl radical. These radicals then undergo β-scission to produce smaller alkenes and other radicals, which continue the chain reaction. The process terminates when two radicals combine. The relative stability of the initially formed radicals plays a significant role in determining the major reaction pathways and, consequently, the final product distribution.

References

Application Note: Quantitative Analysis of 2,2-Dimethylheptane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,2-dimethylheptane in complex hydrocarbon matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a high-resolution capillary gas chromatography column for the separation of C9 isomers and utilizes Selected Ion Monitoring (SIM) mode in the mass spectrometer to ensure high selectivity and accurate quantification. This methodology is particularly relevant for researchers in the petroleum industry, environmental monitoring, and chemical synthesis, where precise characterization of branched alkanes is critical. Detailed protocols for sample preparation, instrument setup, and data analysis are provided, along with representative data to guide the user.

Introduction

This compound is a branched-chain alkane and one of the many structural isomers of nonane (C9H20).[1][2][3] In complex hydrocarbon mixtures, such as gasoline, crude oil fractions, and environmental samples, the separation and quantification of individual branched isomers present a significant analytical challenge due to their similar physical properties and co-elution.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[6]

This note provides a comprehensive protocol for the quantitative determination of this compound. The method involves separation on a non-polar DB-1 type capillary column, followed by mass spectrometric detection.[3] By operating the mass spectrometer in SIM mode, the method achieves low detection limits and minimizes interferences from the complex matrix, allowing for reliable quantification.[7]

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix. The goal is to extract the hydrocarbons of interest and present them in a solvent compatible with the GC-MS system, such as hexane or dichloromethane.[6]

Protocol 1A: Liquid Hydrocarbon Samples (e.g., Naphtha, Gasoline)

  • Allow the sample to reach room temperature.

  • Accurately prepare a 1:100 (v/v) dilution of the sample in GC-grade hexane in a 2 mL autosampler vial.

  • For accurate quantification, add an internal standard (IS), such as n-dodecane or toluene-d8, to the diluted sample at a known concentration (e.g., 10 µg/mL).[6]

  • Cap the vial immediately and vortex for 30 seconds.

Protocol 1B: Solid or Aqueous Matrices (e.g., Contaminated Soil or Water)

Solid Phase Microextraction (SPME) is a solvent-free technique suitable for these matrices.[8]

  • Place a known amount of the sample (e.g., 5 g of soil or 10 mL of water) into a 20 mL headspace vial.

  • Add the internal standard to the vial.

  • Seal the vial with a PTFE/silicone septum.

  • Place the vial in a heating block at 60°C for 15 minutes to allow the analytes to equilibrate in the headspace.

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for a fixed time (e.g., 20 minutes) to adsorb the volatile hydrocarbons.[2]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

A standard capillary GC-MS system is required. The following parameters are recommended for a system equipped with a non-polar column.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
GC ColumnAgilent DB-1ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][6]
Carrier GasHelium, constant flow at 1.2 mL/min
InjectorSplit/Splitless Inlet
Injection ModeSplit (50:1 ratio)
Injection Volume1 µL
Injector Temperature250°C
Oven Program
Initial Temperature40°C, hold for 5 minutes
Ramp Rate10°C/min to 260°C
Final Temperature260°C, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)[7]
Calibration Standard Preparation

Accurate quantification requires the generation of a calibration curve using certified standards.

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.[6]

  • Working Standards: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[6][9]

  • Internal Standard: Add the chosen internal standard to each calibration standard at the same fixed concentration as used in the samples (e.g., 10 µg/mL).

  • Analyze each calibration standard using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[6]

Data Presentation and Analysis

Mass Spectrum and SIM Ion Selection

The electron ionization mass spectrum of this compound is characterized by fragmentation at the branched carbon, leading to the formation of stable carbocations.[10] The molecular ion (m/z 128) is often of low abundance.[10] For quantitative analysis in SIM mode, specific and abundant fragment ions are selected.

  • Quantifier Ion: The most abundant and characteristic fragment ion.

  • Qualifier Ion(s): Other characteristic ions used for confirmation.

Table 2: Selected Ions for SIM Analysis of this compound

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound574371
n-Dodecane (IS)574385

Note: Ion selection should be confirmed by analyzing a pure standard and examining the resulting mass spectrum. The retention time of this compound must be confirmed experimentally.

Quantitative Data Summary

The following table presents representative data from the analysis of a five-point calibration curve.

Table 3: Representative Calibration Data for this compound

Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
1.015,800305,0000.052
5.081,200310,5000.261
10.0165,000308,0000.536
25.0420,500312,0001.348
50.0855,000315,0002.714

The resulting calibration curve should exhibit a coefficient of determination (R²) of ≥ 0.995 for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Hydrocarbon Mixture Dilution Dilution in Hexane & Addition of Internal Standard Sample->Dilution SPME Headspace SPME (for Solid/Aqueous Matrix) Sample->SPME GC_Injector GC Injection / Desorption Dilution->GC_Injector SPME->GC_Injector GC_Column Chromatographic Separation (DB-1 Column) GC_Injector->GC_Column MS_Detection MS Detection (EI, SIM Mode) GC_Column->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Concentration of This compound Quantification->Result

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Key factors influencing the accuracy of quantitative hydrocarbon analysis.

References

2,2-Dimethylheptane: A Non-Polar Solvent for Specialized Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-SOLV-22DMH

Introduction

2,2-Dimethylheptane (C₉H₂₀) is a branched-chain alkane that serves as a non-polar solvent in various organic reactions and processes.[1][2] Its unique physical properties, including a relatively high boiling point and low density, make it a suitable alternative to other common non-polar solvents like hexane and heptane in specific applications. This document provides an overview of the properties, applications, and a general protocol for the use of this compound as a solvent in organic synthesis.

As a saturated hydrocarbon, this compound is chemically inert, a desirable characteristic for a reaction solvent.[3] Its non-polar nature makes it an excellent medium for dissolving non-polar and weakly polar organic compounds.[4][5] The principle of "like dissolves like" governs its solubility characteristics; it is miscible with many organic solvents but insoluble in polar solvents like water.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific experimental setups, particularly concerning reaction temperature and extraction procedures.

PropertyValueUnit
Molecular Formula C₉H₂₀-
Molecular Weight 128.26 g/mol
CAS Number 1071-26-7-
Boiling Point 133°C
Melting Point -113°C
Density 0.705g/cm³ at 20°C
Viscosity 0.64mPa·s at 25°C
Flash Point 24°C
Autoignition Temperature 220°C
Solubility in Water Insoluble-

Table 1: Physical and chemical properties of this compound.[1][2]

Applications in Organic Synthesis

While specific documented examples of this compound as a primary solvent in named organic reactions are not abundant in readily available literature, its properties suggest its utility in several areas of organic synthesis:

  • Non-polar Reaction Medium: Due to its inertness and ability to dissolve non-polar reagents, this compound can be employed in reactions where the presence of a non-coordinating solvent is critical. This includes certain types of catalytic reactions and reactions involving organometallic reagents that are sensitive to polar functional groups.

  • High-Temperature Reactions: With a boiling point of 133°C, this compound is suitable for reactions that require elevated temperatures, offering a wider operating range than solvents like hexane (boiling point ~69°C).

  • Extraction Solvent: Its immiscibility with water and good solvency for non-polar organic compounds make it a potential extraction solvent for isolating products from aqueous workups. Its lower density compared to chlorinated solvents offers an advantage in phase separation.

  • Replacement for other Alkanes: In applications where the specific volatility or boiling point of hexane or heptane is not ideal, this compound can serve as a viable substitute.

General Experimental Protocol for a Substitution Reaction

The following is a representative protocol for a nucleophilic substitution reaction where this compound could be used as a non-polar solvent. This protocol is intended as a general guideline and should be adapted for specific substrates and nucleophiles.

Reaction: General Sₙ2 reaction of an alkyl halide with a nucleophile.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Nucleophile (e.g., sodium thiophenoxide)

  • This compound (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the alkyl halide (1.0 eq) and the nucleophile (1.2 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to dissolve the reagents and allow for efficient stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the this compound solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Assemble dry glassware under inert atmosphere add_reagents Add alkyl halide and nucleophile setup->add_reagents add_solvent Add this compound add_reagents->add_solvent heat_stir Heat and stir the reaction mixture add_solvent->heat_stir monitor Monitor reaction progress heat_stir->monitor cool_quench Cool and quench with water monitor->cool_quench extract Extract with separatory funnel cool_quench->extract wash_dry Wash and dry organic layer extract->wash_dry remove_solvent Remove solvent (rotary evaporator) wash_dry->remove_solvent purify_product Purify product remove_solvent->purify_product

Caption: Experimental workflow for a substitution reaction using this compound.

logical_relationship cluster_properties Physical Properties of this compound cluster_applications Potential Applications nonpolar Non-polar nature reaction_medium Non-polar reaction medium nonpolar->reaction_medium extraction Extraction solvent nonpolar->extraction inert Chemical inertness inert->reaction_medium high_bp High boiling point (133°C) high_temp_rxn High-temperature reactions high_bp->high_temp_rxn low_density Low density low_density->extraction substitute Hexane/Heptane substitute reaction_medium->substitute

Caption: Logical relationship between properties and applications of this compound.

References

Application Notes and Protocols: The Impact of 2,2-Dimethylheptane on Octane Ratings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed investigation into the impact of 2,2-Dimethylheptane on octane ratings. This document includes a summary of its octane numbers, detailed protocols for their determination, and an exploration of the underlying combustion chemistry.

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20. As a component of gasoline, its molecular structure significantly influences the anti-knock characteristics of the fuel. The octane rating of a fuel is a standard measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. Two primary ratings are used: the Research Octane Number (RON) and the Motor Octane Number (MON). RON relates to low-speed, mild driving conditions, while MON corresponds to high-speed, more severe conditions. Understanding the octane characteristics of individual hydrocarbon components like this compound is crucial for optimizing fuel blends to meet performance and regulatory standards.

Quantitative Data on Octane Ratings

PropertyValue
Research Octane Number (RON)60.5
Motor Octane Number (MON)50.3
Molecular FormulaC9H20
Molecular Weight128.26 g/mol

Experimental Protocols

The determination of RON and MON for spark-ignition engine fuels is governed by standardized test methods developed by ASTM International. These protocols utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

Protocol 1: Determination of Research Octane Number (RON) - ASTM D2699

Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.

Apparatus:

  • Standard CFR engine

  • Carburetor with adjustable fuel-air ratio

  • Knockmeter to measure knock intensity

  • Reference fuels: Isooctane (2,2,4-trimethylpentane) and n-heptane

Procedure:

  • Engine Preparation and Warm-up: Prepare the CFR engine according to ASTM D2699 specifications. Warm up the engine for approximately one hour to ensure stable operating conditions.

  • Standardization: Calibrate the engine using a Toluene Standardization Fuel (TSF) blend appropriate for the expected octane number range. This must be done at least once every 12 hours of operation.

  • Sample Preparation: Prepare a sufficient quantity of this compound for testing.

  • Bracketing Procedure: a. Select two reference fuel blends that are expected to bracket the octane number of the sample. b. Operate the engine on the sample and adjust the fuel-air ratio to maximize knock. Record the knockmeter reading. c. Operate the engine on the two reference fuel blends, one at a time, and record their respective knockmeter readings. d. The RON of the sample is determined by interpolation between the knockmeter readings and octane numbers of the reference fuel blends.

  • Reporting: Report the result as the Research Octane Number (RON).

Protocol 2: Determination of Motor Octane Number (MON) - ASTM D2700

Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions.

Apparatus:

  • Standard CFR engine (same as for RON, but with different operating parameters)

  • Carburetor with adjustable fuel-air ratio

  • Knockmeter

  • Reference fuels: Isooctane and n-heptane

Procedure:

  • Engine Preparation and Warm-up: Prepare the CFR engine according to ASTM D2700 specifications. Note that the MON test is conducted at a higher engine speed (900 rpm vs. 600 rpm for RON) and a higher intake air temperature.

  • Standardization: Calibrate the engine using a TSF blend appropriate for the expected MON range.

  • Sample Preparation: Prepare a sufficient quantity of this compound.

  • Bracketing Procedure: Follow the same bracketing procedure as described for the RON determination, but under the specified MON operating conditions.

  • Reporting: Report the result as the Motor Octane Number (MON).

Visualization of Combustion Pathway and Experimental Workflow

Low-Temperature Oxidation Pathway of this compound

The following diagram illustrates a simplified, generalized low-temperature oxidation pathway for a branched alkane like this compound. This process is critical in understanding the pre-ignition chemistry that influences octane rating. The pathway involves the formation of alkyl and peroxy radicals, leading to chain-branching reactions that can cause autoignition.

G RH This compound (RH) R_dot Alkyl Radical (R•) RH->R_dot + •OH RO2_dot Alkylperoxy Radical (ROO•) R_dot->RO2_dot + O2 QOOH Hydroperoxyalkyl Radical (•QOOH) RO2_dot->QOOH Isomerization O2QOOH Hydroperoxyalkyl Peroxy Radical (•OOQOOH) QOOH->O2QOOH + O2 KHP Ketohydroperoxide (KHP) O2QOOH->KHP + •OH Branching Chain Branching (Autoignition) KHP->Branching Decomposition

Caption: Simplified low-temperature oxidation pathway for this compound.

Experimental Workflow for Octane Rating Determination

The logical flow of determining the RON and MON of a fuel sample is depicted in the following diagram.

G cluster_ron RON (ASTM D2699) cluster_mon MON (ASTM D2700) ron_start Start RON Test ron_prep Prepare CFR Engine (600 rpm, specified temps) ron_start->ron_prep ron_std Standardize with TSF Blend ron_prep->ron_std ron_sample Run this compound Sample ron_std->ron_sample ron_bracket Bracket with Reference Fuels ron_sample->ron_bracket ron_calc Interpolate to find RON ron_bracket->ron_calc ron_end Report RON ron_calc->ron_end mon_start Start MON Test mon_prep Prepare CFR Engine (900 rpm, higher temps) mon_start->mon_prep mon_std Standardize with TSF Blend mon_prep->mon_std mon_sample Run this compound Sample mon_std->mon_sample mon_bracket Bracket with Reference Fuels mon_sample->mon_bracket mon_calc Interpolate to find MON mon_bracket->mon_calc mon_end Report MON mon_calc->mon_end

Caption: Workflow for RON and MON determination.

Discussion

The relatively low RON and MON of this compound indicate that it has a higher propensity to cause engine knock compared to more highly branched alkanes like isooctane (which has a RON and MON of 100 by definition). The presence of two methyl groups on the same carbon atom (a quaternary carbon) provides some resistance to autoignition compared to a straight-chain alkane like n-nonane. However, the long unbranched pentyl chain in the molecule is a site for initiation of the low-temperature oxidation reactions that lead to knock.

In a practical refinery setting, this compound would likely be a component of a broader gasoline pool. Its lower octane rating would need to be offset by blending with high-octane components such as reformate (rich in aromatics), alkylate (rich in highly branched alkanes), or oxygenates like ethanol. The exact impact of this compound on the final blend's octane number would depend on complex interactions with these other components.

Conclusion

This compound exhibits relatively low Research and Motor Octane Numbers, making it a less desirable component in high-performance gasoline blends on its own. Its combustion characteristics are dictated by its molecular structure, particularly the presence of a long linear alkyl chain. The standardized ASTM D2699 and D2700 methods provide a robust framework for experimentally determining its octane ratings. Further research into the blending behavior of this compound with other gasoline components would provide a more complete picture of its impact on fuel performance.

Troubleshooting & Optimization

Technical Support Center: Optimizing Gas Chromatography for 2,2-Dimethylheptane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of 2,2-Dimethylheptane. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation methods and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for this compound separation?

The single most important factor is the stationary phase, which dictates the selectivity of the separation.[1][2] The principle of "like dissolves like" is fundamental; a non-polar analyte like this compound, which is a branched alkane, is best separated using a non-polar stationary phase.[2] Stronger intermolecular forces between the analyte and a chemically similar stationary phase enhance retention and improve resolution.[3]

Commonly recommended stationary phases include:

  • 100% Dimethylpolysiloxane: A widely used, robust non-polar phase ideal for general-purpose analysis of non-polar compounds like alkanes.[4]

  • 5% Phenyl-95% Dimethylpolysiloxane: This phase offers slightly higher polarity and can provide a different selectivity for complex mixtures of hydrocarbon isomers.[4]

Q2: How do column dimensions (length, internal diameter, film thickness) affect the separation of this compound?

Column dimensions are critical for optimizing resolution, analysis time, and sample capacity.

  • Length: Longer columns provide greater resolution but result in longer analysis times and increased back pressure.[2][5] Doubling the column length will increase resolution by approximately 40%.[5][6][7] A 30-meter column is often the best balance for most applications.[2]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution but have lower sample capacity.[4][5] For high-resolution requirements, a smaller ID is preferable. A 0.25 mm ID is a common choice for general-purpose analysis.[4]

  • Film Thickness: For highly volatile compounds like this compound, a thicker film (e.g., ≥1.0 µm) increases retention time, which can improve resolution and may eliminate the need for sub-ambient oven temperatures.[1][2][3][4] Thinner films are better suited for high-boiling point compounds.[1]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows poor separation between this compound and other alkane isomers. How can I improve the resolution?

Answer: Poor resolution of closely related isomers is a common challenge. The following steps can help enhance separation.

Logical Workflow for Improving Resolution

start Poor Resolution Observed check_phase Is the stationary phase appropriate? (e.g., non-polar for alkanes) start->check_phase optimize_temp Optimize Temperature Program check_phase->optimize_temp Yes change_phase Select a Different Stationary Phase check_phase->change_phase No slower_ramp Use a Slower Ramp Rate (e.g., 5-10°C/min) optimize_temp->slower_ramp optimize_flow Optimize Carrier Gas Flow Rate change_dims Modify Column Dimensions optimize_flow->change_dims Still Poor Resolution end_resolved Resolution Achieved optimize_flow->end_resolved Resolved longer_col Increase Column Length (e.g., 30m to 60m) change_dims->longer_col smaller_id Decrease Internal Diameter (e.g., 0.25mm to 0.18mm) change_dims->smaller_id change_phase->optimize_temp longer_col->end_resolved smaller_id->end_resolved slower_ramp->optimize_flow slower_ramp->end_resolved Resolved prep 1. Sample Preparation (Dilute in Hexane) setup 2. GC System Setup (Install Column, Set Parameters) prep->setup inject 3. Sample Injection (1 µL, Split Mode) setup->inject separate 4. Chromatographic Separation (Temperature Program) inject->separate detect 5. Detection (FID or MS) separate->detect acquire 6. Data Acquisition (Collect Chromatogram) detect->acquire analyze 7. Data Analysis (Peak ID and Integration) acquire->analyze report 8. Reporting analyze->report

References

Troubleshooting low yields in 2,2-Dimethylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,2-Dimethylheptane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of this compound, particularly in addressing low yields.

Troubleshooting Guide: Low Yields in this compound Synthesis

Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?

A common hurdle in Grignard synthesis is the initiation of the reaction between the alkyl halide and magnesium metal.

Potential Causes & Solutions:

Potential Cause Solution
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings with a dry glass rod in the reaction flask to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the alkyl halide.
Presence of Moisture Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and cooled before use. Use anhydrous solvents, as any water will quench the Grignard reagent.
Impurities in Reagents Ensure the alkyl halide and solvent are pure and dry. Impurities can inhibit the reaction.

Troubleshooting Workflow for Grignard Initiation:

start Reaction Not Initiating check_mg Activate Magnesium Surface? (Crushing, Iodine, 1,2-dibromoethane) start->check_mg check_dry Ensure Anhydrous Conditions? (Dry glassware, anhydrous solvent) check_mg->check_dry If no success check_reagents Check Reagent Purity? check_dry->check_reagents If no success success Reaction Initiates check_reagents->success If successful

Caption: Troubleshooting logic for Grignard reaction initiation.

Q2: I have a low yield of this compound despite the Grignard reaction initiating. What are the likely side reactions?

Even with successful initiation, side reactions can significantly reduce the yield of the desired product.

Potential Side Reactions and Solutions:

Side Reaction Explanation & Solution
Wurtz Coupling The Grignard reagent can react with the starting alkyl halide to form a dimer (e.g., decane from n-pentylmagnesium bromide). To minimize this, add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
Elimination The Grignard reagent is a strong base and can cause elimination reactions with the tertiary alkyl halide (tert-butyl chloride), leading to the formation of isobutylene. This is more prevalent at higher temperatures. Maintain a low reaction temperature during the addition of the tert-butyl chloride.
Reaction with Carbon Dioxide Grignard reagents react readily with atmospheric carbon dioxide to form carboxylic acids after workup. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Logical Relationship of Side Reactions:

grignard n-Pentylmagnesium Bromide product This compound grignard->product Desired Reaction wurtz Decane (Wurtz Product) grignard->wurtz Side Reaction elimination Isobutylene (Elimination Product) grignard->elimination Side Reaction co2 Hexanoic Acid (from CO2) grignard->co2 Side Reaction tbutyl tert-Butyl Chloride tbutyl->product tbutyl->elimination pentyl_halide n-Pentyl Bromide pentyl_halide->wurtz atmosphere Atmospheric CO2 atmosphere->co2

Caption: Potential side reactions in the Grignard synthesis.

Frequently Asked Questions (FAQs)

Q3: What are the alternative methods for synthesizing this compound, and how do they compare to the Grignard reaction?

While the Grignard reaction is a common approach, other methods like the Corey-House synthesis and the Wurtz reaction can also be used to form the necessary carbon-carbon bond.

Comparison of Synthesis Methods:

Method Description Advantages Disadvantages
Grignard Reaction Reaction of n-pentylmagnesium bromide with tert-butyl chloride.Readily available starting materials; well-established procedure.Susceptible to side reactions (Wurtz coupling, elimination); requires strict anhydrous conditions.
Corey-House Synthesis Reaction of lithium di(n-pentyl)cuprate with tert-butyl chloride.[1][2]Generally gives higher yields and fewer side reactions compared to Grignard and Wurtz reactions.[1]Requires the preparation of an organolithium reagent and a Gilman reagent, which can be more complex.
Wurtz Reaction Coupling of an n-pentyl halide and a tert-butyl halide using sodium metal.[3][4]Simple one-pot reaction.Generally low yielding for coupling different alkyl halides, leading to a mixture of products.[3]
Q4: How can I purify this compound from the reaction mixture?

Purification is critical to obtaining a high-purity final product.

Purification Steps:

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with a weak acid solution (e.g., saturated aqueous ammonium chloride) to neutralize the unreacted Grignard reagent and magnesium salts.

  • Extraction: The organic product is extracted from the aqueous layer using a low-boiling-point organic solvent like diethyl ether.

  • Drying: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Fractional Distillation: Due to the likely presence of side products with different boiling points (e.g., decane, unreacted starting materials), fractional distillation is the most effective method for isolating pure this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of similar branched alkanes.

Materials:

  • Magnesium turnings

  • n-Pentyl bromide

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask with a small crystal of iodine.

    • Add a solution of n-pentyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the n-pentyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining n-pentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 30-60 minutes.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the tert-butyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by simple distillation.

    • Purify the crude product by fractional distillation to obtain this compound.

Experimental Workflow Diagram:

cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Workup and Purification a Mg turnings + I2 in ether b Add n-pentyl bromide a->b c Reflux b->c d Cool to 0 °C c->d e Add tert-butyl chloride d->e f Warm to RT e->f g Quench with NH4Cl(aq) f->g h Extract with ether g->h i Dry over MgSO4 h->i j Fractional Distillation i->j product product j->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

References

Technisches Support-Center: Lösung von Co-Elutionsproblemen von 2,2-Dimethylheptan mit seinen Isomeren

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German.

Dieses Handbuch des technischen Supports bietet Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Lösung von Co-Elutionsproblemen von 2,2-Dimethylheptan mit seinen Isomeren während der gaschromatographischen Analyse zu unterstützen.

Anleitung zur Fehlerbehebung

Problem: Schlechte Trennung zwischen 2,2-Dimethylheptan und anderen Dimethylheptan-Isomeren.

Aufgrund der ähnlichen Siedepunkte und Polaritäten dieser Isomere ist dies eine häufige Herausforderung. Hier sind Schritte zur Verbesserung der Auflösung:

1. Säulenauswahl und -optimierung:

  • Frage: Welcher Typ von GC-Säule eignet sich am besten zur Trennung von Dimethylheptan-Isomeren?

  • Antwort: Für die Trennung von unpolaren Analyten wie Dimethylheptan-Isomeren wird im Allgemeinen eine unpolare oder leicht polare Kapillarsäule empfohlen. Säulen mit einer 100%igen Dimethylpolysiloxan-Stationärphase (z. B. DB-1, HP-1) oder einer 5%igen Phenyl-Methylpolysiloxan-Phase (z. B. DB-5, HP-5) sind gute Ausgangspunkte. Für komplexe Isomermischungen könnte eine polarere Säule, wie eine mit einer Cyanopropylphenyl-Stationärphase, die notwendige Selektivität bieten.[1][2]

  • Frage: Wie beeinflussen die Säulendimensionen die Trennung?

  • Antwort:

    • Länge: Längere Säulen bieten mehr theoretische Böden und somit eine bessere Auflösung. Erwägen Sie, die Säulenlänge zu erhöhen (z. B. von 30 m auf 60 m oder 100 m).[3]

    • Innendurchmesser (ID): Säulen mit kleinerem ID (z. B. 0,18 mm oder 0,25 mm) bieten eine höhere Effizienz und bessere Auflösung.[3]

    • Filmdicke: Dickere Filme können die Retention erhöhen und die Trennung flüchtiger Isomere verbessern.

2. Optimierung des Temperaturprogramms:

  • Frage: Wie kann das Temperaturprogramm zur Verbesserung der Trennung angepasst werden?

  • Antwort: Eine langsame, sorgfältige Temperaturrampe ist entscheidend.[2][4]

    • Anfangstemperatur: Beginnen Sie mit einer niedrigen anfänglichen Ofentemperatur, um die Trennung von früh eluierenden Isomeren zu ermöglichen.[4]

    • Rampenrate: Verwenden Sie eine langsame Temperaturrampenrate (z. B. 1-2 °C/min). Dies erhöht die Interaktionszeit der Analyten mit der stationären Phase und verbessert die Trennung.

    • Isotherme Perioden: Die Einführung von isothermen Haltezeiten bei bestimmten Temperaturen kann helfen, eng eluierende Peaks aufzulösen.

3. Trägergas und Flussrate:

  • Frage: Welches Trägergas ist optimal und wie wirkt sich die Flussrate auf die Auflösung aus?

  • Antwort:

    • Trägergas: Wasserstoff oder Helium sind die bevorzugten Trägergase für die hochauflösende Gaschromatographie. Wasserstoff bietet im Allgemeinen eine bessere Effizienz bei höheren linearen Geschwindigkeiten.

    • Flussrate: Die Flussrate des Trägergases sollte optimiert werden, um die beste Trennleistung (niedrigste Bodenhöhe) zu erzielen. Eine niedrigere als die optimale Flussrate kann manchmal die Auflösung eng eluierender Peaks verbessern, erhöht jedoch die Analysezeit.

Häufig gestellte Fragen (FAQs)

  • F1: Warum koeluieren 2,2-Dimethylheptan und seine Isomere?

  • A1: 2,2-Dimethylheptan und seine Isomere, wie 2,3-Dimethylheptan, 2,4-Dimethylheptan und 3,3-Dimethylheptan, haben sehr ähnliche Siedepunkte und chemische Strukturen.[5] Der Siedepunkt von 2,2-Dimethylheptan liegt bei etwa 133 °C.[6] Dies führt zu vergleichbaren Dampfdrücken und Wechselwirkungen mit der stationären Phase der GC-Säule, was zu ähnlichen Retentionszeiten und Co-Elution führt.

  • F2: Kann die Verwendung eines anderen Detektors bei der Co-Elution helfen?

  • A2: Obwohl die Wahl des Detektors (z. B. Flammenionisationsdetektor - FID, Massenspektrometer - MS) die chromatographische Co-Elution nicht direkt auflöst, kann ein Massenspektrometer von unschätzbarem Wert sein. Ein MS-Detektor kann koeluierende Peaks durch die Identifizierung einzigartiger Massenfragmente für jedes Isomer entfalten, was deren individuelle Quantifizierung ermöglicht, auch wenn sie nicht an der Basislinie getrennt sind.[7][8]

  • F3: Was ist "Heart-Cutting" und kann es zur Auflösung dieser Isomere verwendet werden?

  • A3: Heart-Cutting ist eine mehrdimensionale GC-Technik, bei der ein spezifischer, ungelöster Teil des Eluens von der ersten Säule (der "Heart-Cut") selektiv auf eine zweite Säule mit einer anderen stationären Phase zur weiteren Trennung übertragen wird. Dies kann eine sehr effektive, wenn auch komplexere Methode zur Auflösung hartnäckiger Co-Elutionen wie die von Dimethylheptan-Isomeren sein.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst typische Ausgangsbedingungen und erwartete Ergebnisse für die Trennung von Dimethylheptan-Isomeren zusammen. Beachten Sie, dass dies illustrative Werte sind und die optimalen Bedingungen je nach spezifischem Instrument und Probenmatrix variieren.

ParameterBedingung 1: Schnelles ScreeningBedingung 2: Hohe Auflösung
Säule DB-5, 30 m x 0,25 mm ID, 0,25 µm FilmDB-1, 60 m x 0,18 mm ID, 0,4 µm Film
Trägergas HeliumWasserstoff
Flussrate 1,5 mL/min1,0 mL/min
Anfangstemp. 50 °C40 °C
Temp. Rampe 10 °C/min bis 200 °C2 °C/min bis 180 °C
Erwartete Auflösung (Rs) < 1,0 (Co-Elution wahrscheinlich)> 1,5 (Basislinientrennung)
Analysezeit ~15 min~70 min

Experimentelle Protokolle

Protokoll 1: Hochauflösende gaschromatographische Methode zur Trennung von Dimethylheptan-Isomeren

  • Systemvorbereitung:

    • Installieren Sie eine hochauflösende Kapillarsäule (z. B. 60 m x 0,18 mm ID, 0,4 µm Filmdicke DB-1).

    • Konditionieren Sie die Säule gemäß den Anweisungen des Herstellers.

    • Stellen Sie die Flussrate des Trägergases (Wasserstoff) auf die optimale lineare Geschwindigkeit ein (z. B. 40 cm/s).

    • Stellen Sie sicher, dass Injektor und Detektor sauber und funktionsfähig sind.

  • Probenvorbereitung:

    • Bereiten Sie eine Standardmischung aus 2,2-Dimethylheptan und seinen Isomeren in einem geeigneten Lösungsmittel (z. B. Hexan) in einer Konzentration von jeweils etwa 100 ppm vor.

  • GC-FID-Instrumentenparameter:

    • Injektor: Split/Splitless, 250 °C, Split-Verhältnis 100:1.

    • Ofenprogramm:

      • Anfangstemperatur: 40 °C, 5 Minuten halten.

      • Rampe 1: 2 °C/min bis 100 °C.

      • Rampe 2: 5 °C/min bis 180 °C, 10 Minuten halten.

    • Detektor (FID): 280 °C, Wasserstofffluss: 30 mL/min, Luftfluss: 300 mL/min, Make-up-Gas (Stickstoff) Fluss: 25 mL/min.

  • Datenerfassung und -analyse:

    • Injizieren Sie 1 µL der Standardmischung.

    • Erfassen Sie das Chromatogramm.

    • Identifizieren und integrieren Sie die Peaks, die jedem Isomer entsprechen.

    • Berechnen Sie die Auflösung zwischen kritischen Paaren. Eine Auflösung von >1,5 ist für eine Basislinientrennung erwünscht.

Visualisierungen

GC_Troubleshooting_Workflow cluster_start Start cluster_steps Schritte zur Fehlerbehebung cluster_outcome Ergebnis cluster_alternative Alternative Start Co-Elution von 2,2-Dimethylheptan-Isomeren Step1 Temperaturprogramm optimieren (Langsamere Rampenrate) Start->Step1 MS_Deconvolution Massenspektrometer zur Entfaltung verwenden Start->MS_Deconvolution Alternativer Pfad Step2 Säule bewerten (Länger, kleinerer ID) Step1->Step2 Wenn immer noch Co-Elution Step3 Trägergasflussrate optimieren Step2->Step3 Wenn immer noch Co-Elution Step4 Mehrdimensionale GC in Betracht ziehen (Heart-Cutting) Step3->Step4 Wenn immer noch Co-Elution Resolved Basislinienauflösung erreicht Step3->Resolved Wenn erfolgreich Step4->Resolved Wenn erfolgreich MS_Deconvolution->Resolved

Bildunterschrift: Arbeitsablauf zur Fehlerbehebung bei der Co-Elution von 2,2-Dimethylheptan-Isomeren.

Logical_Relationship_Parameters cluster_parameters Wichtige GC-Parameter cluster_effects Primäre Effekte Column Säule (Länge, ID, Phase) Efficiency Chromatographische Effizienz (Theoretische Böden) Column->Efficiency Selectivity Selektivität (Differentielle Interaktion) Column->Selectivity Temp Temperaturprogramm (Rampenrate) Temp->Selectivity Retention Analyt-Retentionszeit Temp->Retention Flow Trägergasflussrate Flow->Efficiency Resolution Peak-Auflösung Efficiency->Resolution Selectivity->Resolution Retention->Resolution

Bildunterschrift: Logische Beziehung der GC-Parameter, die die Peak-Auflösung beeinflussen.

References

Enhancing signal-to-noise ratio for 2,2-Dimethylheptane in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio for 2,2-Dimethylheptane analysis in mass spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Question: Why is my baseline noisy, and how can I fix it?

Answer: A high or noisy baseline can significantly decrease the S/N ratio, making it difficult to detect and quantify your analyte. The issue often stems from contamination, leaks, or column bleed.

  • Contamination: The primary source of GC background noise is often the injection port and its components, such as the septum and liner.[1] Non-volatile sample components can accumulate in the inlet liner and pyrolyze, creating interference.[2]

    • Solution: Install a fresh, deactivated inlet liner and establish a regular replacement schedule based on sample throughput.[2] Use high-quality, low-bleed septa and replace them regularly to minimize bleed.[1] Consider implementing a high-temperature cleaning protocol for the injection port.[1]

  • Gas Quality: Contaminated carrier or detector gases are a common cause of sudden, excessive noise.[3] The quality of gas can vary between suppliers and even cylinders.[2]

    • Solution: Install or replace gas purification traps for oxygen, moisture, and hydrocarbons.[2][4] Always use high-purity (UHP) grade helium.

  • System Leaks: Leaks in the transfer line between the injector and the column can introduce noise, especially when switching between split and splitless modes.[2]

    • Solution: Perform a comprehensive leak check using an electronic leak detector, paying close attention to fittings and ferrules.[2] Use Vespel/graphite ferrules to prevent oxygen permeation.[4]

  • Column Bleed: The degradation of the stationary phase of the GC column at high temperatures releases siloxane compounds, which can elevate the baseline.[4]

    • Solution: Use a low-bleed, "MS-designated" column.[4] Ensure the column is properly conditioned before connecting it to the mass spectrometer.[4] Avoid exceeding the column's maximum temperature limit.

Question: My this compound peak has poor shape (tailing or fronting). What is the cause?

Answer: Poor peak shape compromises resolution and integration accuracy. It is typically caused by active sites, column overloading, or improper temperature settings.[5]

  • Active Sites: Interaction with active sites in the GC inlet (liner, septum) or the column can cause peak tailing.[5]

    • Solution: Use deactivated inlet liners and high-quality, low-bleed GC columns designed for nonpolar compounds.[5]

  • Column Overloading: Injecting too much sample can saturate the column, leading to peak fronting.[5]

    • Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte introduced onto the column.[5]

  • Improper Temperature: A low injection port temperature can cause slow vaporization and peak broadening.[5]

    • Solution: Set the injector temperature appropriately for volatile alkanes, typically in the range of 250-300°C.[5]

Question: I am observing a very weak or non-existent signal for this compound. How can I improve its intensity?

Answer: Low signal intensity is often related to inefficient ionization or suboptimal mass spectrometer settings. Alkanes, being nonpolar, can be challenging to ionize effectively.

  • Ionization Technique: Electron Ionization (EI) is standard for GC-MS, but its high energy (typically 70 eV) can cause extensive fragmentation of alkanes, leading to a weak or absent molecular ion peak.[6][7]

    • Solution: While reducing the electron energy can sometimes yield a more prominent molecular ion, it also reduces the overall ion abundance.[4] For quantification, it is often more effective to use Selected Ion Monitoring (SIM) mode.

  • Mass Spectrometer Mode: Full scan mode detects all ions over a mass range, which can be less sensitive for a specific target analyte.

    • Solution: Operate the mass spectrometer in SIM mode to monitor characteristic fragment ions of this compound.[5] This significantly enhances sensitivity compared to full scan mode.[5]

  • Ion Source Conditions: An un-tuned or dirty ion source will result in poor sensitivity.

    • Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations.[8] If sensitivity has degraded over time, the ion source may require cleaning.[9]

Logical and Experimental Workflows

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_setup 2. GC-MS System Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Stock Prepare 1 mg/mL Stock Solution in Hexane Working Create Working Standards (e.g., 1-100 µg/mL) via Serial Dilution Stock->Working IS Spike Internal Standard (e.g., Deuterated Alkane) into all samples & standards Working->IS Setup Set GC-MS Parameters (See Table 1) IS->Setup Proceed to Analysis Equilibrate Equilibrate System for Stable Baseline Setup->Equilibrate Blank Inject Solvent Blank to Verify System Cleanliness Equilibrate->Blank Cal Inject Standard Series to Generate Calibration Curve Blank->Cal Sample Inject Samples Cal->Sample Integrate Integrate Peak Areas (Analyte and IS) Sample->Integrate Quantify Quantify Analyte using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Quantitative Data Summary

Table 1: Recommended GC-MS Starting Parameters for this compound Analysis
ParameterRecommended SettingRationale
GC Column Low-bleed, non-polar (e.g., TG-5MS or equivalent)Minimizes baseline bleed and provides good separation for alkanes.[4]
Injector Temperature 250 - 300 °CEnsures rapid and complete vaporization of the analyte.[5]
Injection Mode Split or SplitlessUse splitless for higher sensitivity with low concentration samples; use split to avoid column overload with high concentration samples.[5]
Oven Program Initial: 40-60°C, hold for 1-2 minAllows for proper focusing of volatile compounds at the head of the column.[5]
Ramp: 5-10 °C/min to 250 °CA slower ramp rate generally provides better separation of closely eluting compounds.[5]
Carrier Gas Helium (UHP Grade)Inert and provides good chromatographic efficiency.
Flow Rate 1 - 2 mL/minOptimal for most MS vacuum systems to maintain good vacuum and sensitivity.[4]
MS Transfer Line Temp 280 °CMust be high enough to prevent analyte condensation.
Ion Source Temp 230 - 250 °CInstrument-dependent; optimize for best ionization efficiency.[4]
Ionization Mode Electron Ionization (EI)Standard for GC-MS analysis of volatile organic compounds.
Electron Energy 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.[6]
Acquisition Mode Full Scan (for identification) or SIM (for quantification)SIM mode significantly enhances sensitivity by monitoring specific ions.[5]

Experimental Protocols

Protocol 1: Sample and Standard Preparation

This protocol outlines the preparation of standards for generating a calibration curve.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound standard in high-purity hexane or heptane to create a 1 mg/mL stock solution.[5]

  • Create Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

  • Add Internal Standard (Optional but Recommended): For precise quantification, spike an internal standard (e.g., a deuterated alkane not present in the sample) at a constant concentration into each working standard and sample.[5][10] The use of an internal standard corrects for variations in sample preparation and injection.[10]

  • Sample Preparation: For liquid samples, use the same solvent and dilution factor as the standards. If the matrix is complex (e.g., biological fluids), a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.[11][12]

Protocol 2: GC-MS System Setup and Blank Run
  • Instrument Setup: Configure the GC-MS system using the parameters outlined in Table 1 as a starting point.[5]

  • Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved in the total ion chromatogram (TIC).[5]

  • Solvent Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants or carryover from previous analyses.[5] The baseline should be flat with minimal noise.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass fragments of this compound I should monitor in SIM mode? A1: For alkanes, fragmentation occurs preferentially at points of branching due to the increased stability of the resulting carbocations.[7] For this compound (molecular weight 128.26 g/mol )[13], the molecular ion (m/z 128) is often of low or zero abundance.[7] The most prominent and characteristic fragment ions result from cleavage at the quaternary carbon. You should monitor ions such as m/z 57 (the tert-butyl cation, [C4H9]+), which is often the base peak, and other alkyl fragments like m/z 43, 71, and 85 .

Q2: How can I improve the ionization efficiency for alkanes like this compound? A2: Alkanes are challenging to ionize gently. Electron ionization (EI) is the standard method, but it is a high-energy process that causes significant fragmentation.[6] While alternative "soft" ionization techniques like Chemical Ionization (CI) can produce a more abundant molecular ion, they are less common for routine GC-MS.[14] For practical purposes of enhancing the S/N ratio in EI, the best approach is not to alter the ionization process itself but to optimize the detection method by using SIM mode and ensuring the ion source is clean and properly tuned.[4][5]

Q3: What type of sample vials should I use to prevent contamination? A3: To prevent loss of analyte and introduction of contaminants, use low-binding tubes and vials made of glass or polypropylene.[10] Some analytes can adhere to the surface of standard plastic tubes.[10] Always use high-quality caps with PTFE-lined septa.

Q4: Can my sample preparation method introduce noise or suppress my signal? A4: Yes. Using solvents that are not LC-MS or GC-MS grade can introduce contaminants.[10] Components from the sample matrix that are not removed during cleanup can co-elute with your analyte and cause ion suppression in the MS source, which reduces signal intensity.[15] It is crucial to use high-purity solvents and develop a sample preparation method that effectively isolates the analyte from interfering matrix components.[10][16]

References

Mitigating matrix effects in the quantification of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 2,2-Dimethylheptane

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the quantitative analysis of this compound, a volatile organic compound (VOC), typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: A matrix effect is the alteration of an analyte's analytical signal due to the presence of other co-extracted components in the sample matrix.[1] For this compound, this can manifest in two primary ways:

  • Signal Suppression or Enhancement: In GC-MS analysis, co-eluting compounds from the matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] However, a more common phenomenon in GC is matrix-induced signal enhancement.[3][4] This occurs when non-volatile matrix components coat active sites (e.g., free silanol groups) in the GC inlet liner and column, preventing the thermal degradation or adsorption of the analyte.[3][5] This protection results in a greater amount of analyte reaching the detector, leading to an artificially high signal and an overestimation of the concentration.[4][5]

  • Altered Phase Partitioning (Headspace Analysis): When using static headspace analysis, the sample matrix (e.g., blood, plasma, soil) can alter the vapor pressure of this compound.[6] This changes its partitioning between the sample phase and the gas phase (headspace), leading to inconsistent and inaccurate measurements if not properly compensated.[6]

Q2: How can I identify if matrix effects are affecting my this compound analysis?

A: The most direct way to assess matrix effects is to compare the analytical response of this compound in a pure solvent versus its response in a blank sample matrix (a sample known to not contain the analyte).

Procedure:

  • Prepare a calibration standard of this compound in a pure solvent (e.g., methanol or hexane).

  • Prepare an identical standard by spiking the same amount of this compound into a blank matrix extract.

  • Analyze both samples and compare the peak areas.

The matrix effect (ME) can be quantified using the following formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

A value significantly different from zero indicates a matrix effect. Values greater than +20% or less than -20% are generally considered significant and require mitigation.[3]

Table 1: Example Data for Assessing Matrix Effect on this compound Signal

Sample Type Analyte Concentration Mean Peak Area (n=3) Matrix Effect (%) Interpretation
Standard in Solvent 50 ng/mL 1,250,000 N/A Reference
Standard in Plasma Extract 50 ng/mL 1,650,000 +32% Strong Signal Enhancement

| Standard in Urine Extract | 50 ng/mL | 1,300,000 | +4% | Negligible Matrix Effect |

Q3: What are the primary strategies to mitigate matrix effects for this compound?

A: There are several effective strategies. The choice depends on the complexity of the matrix, availability of blank matrix, and the required accuracy.[4]

  • Sample Dilution: This is the simplest approach. Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte signal.[7][8] This is particularly effective for reducing matrix effects in the analysis of VOCs in blood.[7]

  • Use of an Internal Standard (IS): An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to all samples, standards, and blanks.[9][10] An ideal IS for this compound would be an isotopically labeled version (e.g., this compound-d18), as it co-elutes and experiences nearly identical matrix effects.[4] If unavailable, a structurally similar, non-endogenous alkane can be used.[9]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[11][12] This method is highly effective if a true blank matrix is available and the matrix composition is consistent across different samples.[12][13]

  • Standard Addition: This method is used when a blank matrix is unavailable or varies significantly between samples.[14] It involves adding known amounts of the analyte to aliquots of the actual sample, creating a calibration curve within each sample's unique matrix.[15][16]

start Inaccurate Quantification of this compound check_me Assess Matrix Effect (Solvent vs. Matrix Spike) start->check_me is_me_sig Is ME > 20%? check_me->is_me_sig no_me Quantify using Solvent-Based Calibration is_me_sig->no_me No has_blank Is Blank Matrix Available & Consistent? is_me_sig->has_blank Yes use_mmc Use Matrix-Matched Calibration has_blank->use_mmc Yes use_sa Use Standard Addition Method has_blank->use_sa No use_is Use Internal Standard (e.g., Isotope-Labeled) use_mmc->use_is (Recommended) use_sa->use_is (Recommended)

Caption: Decision workflow for mitigating matrix effects.

Troubleshooting Guides & Protocols

Q4: How do I select an appropriate internal standard (IS) for this compound analysis?

A: An ideal internal standard should meet several criteria:[9]

  • It must not be naturally present in the sample.

  • It should have similar chemical properties (e.g., volatility, polarity) and extraction efficiency to this compound.

  • It must be chromatographically separated from this compound and any other interferences.

  • It should have a similar response in the detector.

Recommended Internal Standards for this compound (GC-MS):

  • Best Choice (Isotope Dilution): Deuterated this compound. Isotopically labeled standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte and can compensate for matrix effects most accurately.[4]

  • Good Alternatives: Other deuterated branched or straight-chain alkanes (e.g., octane-d18, nonane-d20) that are not present in the sample and have a retention time close to, but resolved from, this compound.

  • Acceptable Alternatives: Non-labeled branched alkanes of similar volatility that are absent in the samples (e.g., 2,3,4-Trimethylpentane).

Q5: Can you provide a protocol for the Standard Addition method?

A: The method of standard additions compensates for matrix effects by creating a calibration curve within the sample itself.[14]

Experimental Protocol (Multiple-Point Standard Addition):

  • Divide a single sample extract into at least four equal volume aliquots (e.g., 500 µL each).

  • Keep one aliquot as is (this is the "zero addition" point).

  • To the remaining aliquots, add increasing known amounts (spike) of a this compound standard solution.[15] For example, add amounts that will result in concentrations of approximately 50%, 100%, and 150% of the expected sample concentration.

  • If necessary, bring all aliquots to the same final volume with a solvent.

  • Analyze each prepared aliquot using your established GC-MS method.

  • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.[15][16]

Table 2: Example Data for Standard Addition Quantification

Aliquot Volume of Sample (µL) Added Concentration (ng/mL) Measured Peak Area
1 500 0 810,000
2 500 25 1,220,000
3 500 50 1,650,000

| 4 | 500 | 75 | 2,050,000 |

When plotted, these data yield a linear equation (e.g., y = 16500x + 810000). Setting y=0, the x-intercept is -49.1 ng/mL. The original sample concentration is therefore 49.1 ng/mL.

sample Homogenized Sample (Unknown Concentration Cx) aliquot1 Aliquot 1 + 0 ng/mL Spike sample->aliquot1 aliquot2 Aliquot 2 + 25 ng/mL Spike sample->aliquot2 aliquot3 Aliquot 3 + 50 ng/mL Spike sample->aliquot3 aliquot4 Aliquot 4 + 75 ng/mL Spike sample->aliquot4 analysis Analyze All Aliquots (GC-MS) aliquot1->analysis aliquot2->analysis aliquot3->analysis aliquot4->analysis plot Plot Peak Area vs. Added Concentration analysis->plot extrapolate Extrapolate to Y=0 |X-intercept| = Cx plot->extrapolate

Caption: Workflow for the standard addition method.
Q6: What is Matrix-Matched Calibration and how do I perform it?

A: Matrix-matched calibration is a technique where calibration standards are prepared in a blank matrix extract that is free of the target analyte.[11][12] This ensures that the standards and the samples experience the same matrix effects, thus providing accurate quantification.[17]

Experimental Protocol:

  • Obtain a representative blank matrix (e.g., blood from an unexposed subject, clean soil).

  • Perform the same extraction procedure on this blank matrix as you would for your unknown samples.

  • Use the resulting blank matrix extract as the diluent to prepare a series of calibration standards of this compound at different concentrations (e.g., 5, 10, 25, 50, 100 ng/mL).

  • Analyze these matrix-matched standards to generate a calibration curve.

  • Quantify your unknown samples against this curve.

Table 3: Comparison of Calibration Curves

Calibration Type Linear Equation Correlation Coefficient (R²) Interpretation
Solvent-Based y = 25000x + 15000 0.998 The slope reflects the instrument's response in a clean system.

| Matrix-Matched (Plasma) | y = 33000x + 18000 | 0.999 | The steeper slope (+32%) indicates a matrix enhancement effect.[3][5] Using the solvent curve would underestimate the true concentration. |

References

Best practices for the long-term storage and stabilization of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the long-term storage and stabilization of 2,2-Dimethylheptane. It is intended for researchers, scientists, and professionals in drug development who handle this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3] Refrigeration is recommended.[4] The container should be tightly sealed to prevent evaporation and contamination.[1][2][5] It is also advisable to store the compound in darkened or amber glass bottles to protect it from UV light, which can potentially initiate degradation.[6][7]

Q2: What type of container is best suited for storing this compound?

A2: this compound should be stored in strong, airtight containers.[5] Glass vials with secure seals (like crimp seals) are ideal, especially amber glass to block UV light.[7] For transferring the material, it is crucial that containers are properly grounded and bonded to prevent static discharge.[3][4] Avoid using plastic containers, as some volatile compounds can react with or leach contaminants from the plastic.[7]

Q3: Is an inert atmosphere necessary for the long-term storage of this compound?

A3: While this compound is a relatively stable alkane, for very long-term storage or high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice. This minimizes the risk of oxidation, although alkanes are generally less susceptible to oxidation than other organic compounds.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway for alkanes like this compound under storage is slow oxidation, which can be initiated by heat, light, or the presence of contaminants. While specific studies on this compound's degradation are not abundant, branched alkanes can undergo oxidation, which may lead to the formation of hydroperoxides, alcohols, ketones, and other oxygenated compounds.[8] Biodegradation is also a possibility if the compound is contaminated with certain microorganisms, though compounds with quaternary carbon atoms, like this compound, are generally quite resistant to this process.[9]

Q5: How can I tell if my stored this compound has degraded?

A5: Visual inspection may reveal discoloration or the formation of precipitates. However, chemical degradation often occurs without visible signs. The most reliable method to assess the purity of stored this compound is through analytical techniques like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC/MS).[10] A comparison of the current chromatogram with that of a fresh or certified reference sample can reveal the presence of impurities or degradation products.

Q6: What is the expected shelf-life of this compound?

A6: When stored under optimal conditions (cool, dry, dark, tightly sealed), this compound is a stable compound with a long shelf-life. However, it is best practice to re-analyze the purity of the compound periodically, especially if it has been stored for an extended period or if the container has been opened multiple times. Always check the manufacturer's expiration date on the container.[7]

Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool, refrigerated (2°C to 8°C)[4][7]Reduces volatility and vapor pressure, minimizing evaporation and fire risk.[6]
Atmosphere Tightly sealed container; inert gas for high-purity samples.Prevents evaporation, moisture ingress, and oxidation.
Container Tightly sealed amber glass bottles or vials.[1][7]Inert material that protects from UV light.[6][7]
Light Exposure Store in the dark.[6]Prevents light-induced degradation.[7]
Location Well-ventilated, flammable liquids storage area.[1][2][4]Ensures safety in case of vapor leakage.[4]
Compatibility Store away from strong oxidizing agents.[2]Prevents hazardous reactions.[2]

Troubleshooting Guide

Q: The pressure inside my this compound container seems to have increased. What should I do?

A: An increase in pressure is likely due to a rise in storage temperature, which increases the vapor pressure of this volatile compound.[1]

  • Immediate Action: Handle the container with extreme caution in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[1]

  • Solution: Cool the container slowly to the recommended storage temperature. Once cooled, you can slowly and carefully vent the container in a safe, spark-free environment.

  • Prevention: Always store this compound in a temperature-controlled environment and avoid exposure to heat sources.[3][6]

Q: I've noticed a yellow tint in my normally colorless this compound. What does this mean?

A: Discoloration can be a sign of contamination or degradation.

  • Immediate Action: Isolate the container and label it as potentially contaminated.

  • Troubleshooting:

    • Review the handling history. Could it have been contaminated by another reagent or an unclean pipette?

    • The discoloration could be due to slow oxidation or reaction with impurities.

  • Solution: Do not use the material for sensitive experiments. The purity should be verified by Gas Chromatography (GC) or another suitable analytical method. If purity is critical, it is safest to dispose of the material according to your institution's hazardous waste guidelines.

Q: My GC analysis shows several small, unexpected peaks that were not present when the solvent was new. What could they be?

A: The appearance of new peaks in a GC chromatogram indicates the presence of impurities.

  • Possible Causes:

    • Degradation: These could be oxidative degradation products.

    • Contamination: Impurities could have been introduced from the storage container, from the atmosphere each time the container was opened, or from contaminated sampling equipment.

    • Leaching: If stored in an inappropriate container (e.g., certain plastics), components of the container may have leached into the solvent.[7]

  • Solution: Identify the impurities if possible using GC/MS. Depending on the nature of the impurities and the requirements of your application, you may need to purify the this compound (e.g., by distillation) or use a fresh bottle.

Visual Guides and Workflows

StorageWorkflow cluster_receiving Receiving cluster_storage Storage cluster_usage Usage & Monitoring A Receive Shipment B Inspect Container for Damage A->B C Verify Compound Identity and Purity Certificate B->C D Log Compound in Inventory C->D E Store in Designated Flammable Liquid Cabinet D->E F Ensure Tightly Sealed and Protected from Light E->F G Maintain at Recommended Cool Temperature F->G H Equilibrate to Room Temp Before Opening G->H For Use K Periodically Re-analyze for Purity G->K I Use in Ventilated Area (Fume Hood) H->I J Re-seal Tightly and Purge with Inert Gas (Optional) I->J J->E Return to Storage

Caption: Workflow for receiving, storing, and handling this compound.

Caption: Decision tree for troubleshooting common storage issues.

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of a stored this compound sample. Instrument conditions may need to be optimized for your specific system.

1. Objective: To determine the purity of a this compound sample and identify the presence of any volatile impurities or degradation products.

2. Materials and Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • GC column suitable for volatile hydrocarbon analysis (e.g., a non-polar column like DB-1 or HP-5).

  • Helium or Nitrogen carrier gas (high purity).

  • This compound sample to be tested.

  • High-purity reference standard of this compound (if available).

  • Volumetric flasks and micropipettes.

  • GC vials with septa.

3. Sample Preparation:

  • Allow the stored this compound container to equilibrate to room temperature before opening.

  • In a well-ventilated fume hood, prepare a dilute solution of the this compound sample. A typical dilution might be 1 µL of the sample in 1 mL of a high-purity solvent (e.g., hexane), but this depends on the expected concentration and detector sensitivity.

  • Transfer the diluted sample to a GC vial and seal immediately.

  • If a reference standard is available, prepare a solution of the standard at a similar concentration.

4. GC-FID Instrument Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector Temperature (FID): 280°C

5. Data Analysis:

  • Run the prepared sample(s) and a solvent blank.

  • Integrate the resulting chromatogram. The major peak will correspond to this compound.

  • Calculate the purity by the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Compare the chromatogram of the stored sample to the reference standard or to an initial analysis of the fresh compound. Note the presence, number, and relative area of any new peaks, which represent impurities.

6. Interpretation of Results:

  • A purity value close to 100% with no significant impurity peaks indicates the sample is stable.

  • The presence of additional peaks suggests degradation or contamination. For identification of these impurities, analysis by GC/MS is recommended.[10]

References

Technical Support Center: Advanced Purification of Crude 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 2,2-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, often sourced from petroleum fractions, can contain a variety of impurities.[1] These include other C9 isomers with close boiling points (e.g., 2,3-dimethylheptane, 3-ethylheptane, n-nonane), unsaturated hydrocarbons (alkenes), aromatic compounds (e.g., toluene, xylenes), and sulfur or nitrogen-containing compounds.[1] Methanol can also be a contaminant from other chemical processes.[2]

Q2: Which purification technique is most suitable for achieving high purity (>99%) this compound?

A2: Achieving high purity often requires a multi-step approach.

  • Fractional Distillation is a fundamental technique for separating components with different boiling points and can significantly enrich the this compound fraction.[3][4][5]

  • Extractive Distillation is an advanced method used to separate components with very close boiling points by introducing a solvent that alters their relative volatilities.[6][7][8][9]

  • Adsorptive Separation using materials like zeolites or carbon molecular sieves can effectively remove linear or less-branched alkanes and other impurity classes.[10][11]

  • Preparative Gas Chromatography (pGC) is ideal for obtaining very high purity material (>99.5%) on a smaller scale, as it offers excellent separation of isomers.[12]

Q3: How can I remove water and dissolved gases from my crude sample?

A3: Water can be removed by treating the crude mixture with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) followed by decantation or filtration. For more rigorous drying, refluxing over a sodium-potassium alloy can be employed.[13] Dissolved gases can be removed by degassing the liquid, for example, by filtration through silica gel.[13]

Q4: What is the key difference between fractional and extractive distillation for purifying this compound?

A4: Fractional distillation separates compounds based on their natural differences in boiling points.[5] It is effective when the boiling point difference between this compound and its impurities is significant. Extractive distillation is used when boiling points are very close.[6][7] It involves adding a high-boiling solvent that interacts differently with the components, increasing their relative volatility and making separation by distillation possible.[8]

Q5: When should I consider using Preparative Gas Chromatography (pGC)?

A5: Preparative GC is an excellent choice when very high purity is required for small quantities of material, such as for analytical standards or in early-stage drug development.[12] It is particularly effective for separating complex mixtures of isomers that are difficult to resolve by distillation.[12] However, it is generally not suitable for large-scale purification due to its lower throughput.[12]

Purification & Analysis Workflow

cluster_prep Initial Preparation cluster_bulk Bulk Purification cluster_fine Fine Purification cluster_analysis Quality Control start Crude this compound pre_treatment Pre-treatment (e.g., Desalting, Dewatering) start->pre_treatment frac_dist Fractional Distillation pre_treatment->frac_dist ext_dist Extractive Distillation frac_dist->ext_dist Close-boiling isomers adsorption Adsorptive Separation frac_dist->adsorption Structural isomers prep_gc Preparative GC ext_dist->prep_gc adsorption->prep_gc cryst Crystallization prep_gc->cryst For solidifiable compounds gcms GC-MS Analysis prep_gc->gcms cryst->gcms end High-Purity this compound gcms->end

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Poor separation of isomers via fractional distillation. Insufficient column efficiency (too few theoretical plates). Boiling points of isomers are too close. Incorrect reflux ratio.Increase the length or use more efficient packing in the fractionating column.[3] Switch to extractive distillation to enhance relative volatility.[7] Optimize the reflux ratio; a higher ratio generally improves separation but increases distillation time.
Persistent aromatic compound contamination (e.g., Toluene). Azeotrope formation or similar volatility with the target alkane.Employ extractive distillation with a solvent selective for aromatics (e.g., sulfolane).[6] Use adsorptive separation with a material that has a high affinity for π-systems.
Product is wet (contains water) after distillation. Incomplete drying of crude material or glassware. Leaks in the system allowing atmospheric moisture in.Ensure all glassware is oven-dried before use. Use a fresh, activated drying agent for pre-treatment. Check all joints and connections for a proper seal. Consider a final distillation over a drying agent like sodium.
Low final yield. Product loss during transfers. Sub-optimal distillation parameters (e.g., excessive heating causing decomposition). Inefficient fraction collection. Adsorption of the product onto purification media.Minimize transfers between vessels. Carefully control the heating mantle temperature to avoid overheating.[3] Ensure precise collection of the target fraction based on temperature monitoring.[14] If using adsorption, ensure the elution solvent is appropriate to recover the product completely.
GC analysis shows unexpected peaks. Contaminated solvents or reagents. Sample carryover from previous GC injections.[15] Contamination from glassware or septa.[15]Run a blank injection of each solvent to check for purity.[15] Implement a rigorous syringe and injector cleaning protocol between runs.[15] Use high-purity solvents for cleaning glassware and choose high-quality, low-bleed septa.
Column flooding during distillation. Excessive boil-up rate. Constriction in the column or condenser.Reduce the heat input to the distillation flask.[3] Ensure the column packing is uniform and that the condenser allows for unrestricted vapor flow.

Quantitative Data Summary

Table 1: Physical Properties of this compound and Common Impurities

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
This compound 1071-26-7C9H20132.0 - 132.7
n-Nonane111-84-2C9H20151
2,6-Dimethylheptane1072-05-5C9H20135.2
Toluene108-88-3C7H8111
Isooctane (2,2,4-Trimethylpentane)540-84-1C8H1899

Data sourced from multiple chemical databases and publications.[13][16][17][18]

Table 2: Comparison of Advanced Purification Techniques

TechniqueTypical PurityScaleAdvantagesDisadvantages
Fractional Distillation 95-99%Lab to IndustrialCost-effective, well-understood.Ineffective for close-boiling mixtures and azeotropes.[5]
Extractive Distillation >99%Lab to IndustrialExcellent for separating close-boiling compounds.[6]Requires solvent selection and a solvent recovery step.[8]
Adsorptive Separation >99%Lab to IndustrialHighly selective for specific molecular shapes or functional groups.[10]Adsorbent can be costly and may require regeneration.
Preparative GC >99.5%Lab (mg to g)Highest resolution for isomer separation.[12]Low throughput, expensive, not for large scale.[12]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.[3] Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound and a few boiling chips into the distillation flask.

  • Distillation: Heat the flask gently.[3] As the mixture boils, the vapor will rise through the column.

  • Equilibration: Allow the vapor to reflux in the column for a period to establish a temperature gradient.

  • Fraction Collection: Collect the distillate in fractions based on the temperature readings at the distillation head.[19] The fraction corresponding to the boiling point of this compound (~132°C) should be collected separately.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Preparative Gas Chromatography (pGC)
  • Instrument Setup: Use a gas chromatograph equipped with a preparative-scale column (wider diameter than analytical columns) and a fraction collector. A non-polar column (e.g., DB-5MS equivalent) is suitable for alkane separation.[20]

  • Method Development: Develop an analytical method first to determine the retention times of this compound and its impurities. Optimize the temperature program for maximum resolution.

  • Sample Injection: Inject a small, concentrated aliquot of the partially purified this compound onto the column.

  • Fraction Collection: Program the fraction collector to open and collect the eluent during the specific time window corresponding to the this compound peak.

  • Pooling and Analysis: Pool the collected fractions from multiple runs. Concentrate the sample if necessary (e.g., by gentle solvent evaporation). Confirm the final purity using analytical GC-MS.

Logical Diagrams

Extractive Distillation Principle

cluster_before Before: Similar Volatility cluster_after After: Altered Volatility compound_a This compound (A) compound_b Close-Boiling Impurity (B) solvent High-Boiling Solvent (S) solvent->compound_a interacts differently solvent->compound_b interacts differently volatility_a Volatility of A volatility_b Volatility of B volatility_as Volatility of A+S volatility_bs Volatility of B+S conclusion Separation by Distillation is now effective volatility_as->conclusion volatility_bs->conclusion start Is final purity <99%? check_isomers GC-MS shows close-boiling isomers? start->check_isomers Yes end Purity Goal Achieved start->end No check_other GC-MS shows other contaminants (aromatics, water)? check_isomers->check_other No ext_dist Use Extractive Distillation or Prep GC check_isomers->ext_dist Yes adsorb Use Adsorptive Separation or Chemical Treatment check_other->adsorb Yes review Review pre-treatment and handling procedures check_other->review No

References

Technical Support Center: Minimizing Molecular Ion Fragmentation of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Dimethylheptane in mass spectrometry. The focus is on overcoming the common challenge of extensive molecular ion fragmentation to ensure accurate molecular weight determination.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak for this compound often weak or absent in Electron Ionization (EI) Mass Spectrometry?

The absence or very low abundance of the molecular ion peak for this compound (C₉H₂₀, Molecular Weight: 128.26 g/mol ) is a common occurrence in standard 70 eV Electron Ionization (EI) mass spectrometry.[1][2][3][4][5][6][7] This is due to the high instability of the ionized alkane.[8] Branched alkanes, in particular, preferentially fragment at the branching points because this leads to the formation of more stable secondary or tertiary carbocations.[8][9][10] The high energy imparted during the EI process is often greater than the energy of the C-C bonds, causing the molecular ion to break apart almost immediately after formation.[11][12][13]

Q2: What are "soft" ionization techniques and how do they help in preserving the molecular ion?

Soft ionization techniques are methods that impart significantly less energy to the analyte molecule during the ionization process, thereby reducing the extent of fragmentation.[8][14] This gentle energy transfer makes it much more likely for the molecular ion to remain intact, resulting in a more abundant molecular ion peak in the mass spectrum.[15][16][17] For molecules like this compound that fragment easily, using a soft ionization technique is the most reliable approach to determine the molecular weight.[8]

Q3: Which soft ionization technique is recommended for analyzing this compound?

For volatile, non-polar compounds like this compound, the following soft ionization techniques are highly recommended:

  • Chemical Ionization (CI): This is an excellent and widely available choice.[8] Instead of direct electron bombardment, CI uses a reagent gas (e.g., methane, ammonia) which is first ionized. These reagent gas ions then react with the analyte molecule in a gentle proton transfer process, typically forming a stable quasi-molecular ion ([M+H]⁺).[8][14][18] This ion is readily observed and allows for unambiguous confirmation of the molecular mass.[8]

  • Field Ionization (FI): This is an even gentler technique that produces dominant molecular ions (M⁺) with minimal to no fragmentation.[8][19] It is highly effective for alkanes that do not yield a molecular ion with EI.[8][20] FI works by using a very strong electric field to cause electron tunneling from the analyte molecule, a process which transfers very little excess energy.[17][19]

Q4: Can I just lower the electron energy in my EI source? What are the trade-offs?

Yes, you can reduce the energy of the bombarding electrons in your EI source, for example, from the standard 70 eV down to around 15 eV. This will decrease the internal energy of the newly formed molecular ion, reducing the probability of fragmentation and thus increasing the relative abundance of the M+ peak.[11][21] However, the primary trade-off is a significant decrease in overall ionization efficiency, which leads to lower instrument sensitivity and weaker signal intensity.[21][22]

Troubleshooting Guide: Absent or Weak Molecular Ion Peak

This guide addresses the specific issue of failing to observe the molecular ion for this compound at m/z 128.

G start Issue: Absent or Weak M+ Peak for this compound (m/z 128) cause Primary Cause: Extensive fragmentation from high-energy Electron Ionization (EI) on a branched alkane. start->cause solution_hub Select Mitigation Strategy cause->solution_hub soft_ion Recommended Solution: Switch to Soft Ionization Technique solution_hub->soft_ion High Confidence Required optimize_ei Alternative Solution: Optimize EI Parameters solution_hub->optimize_ei Limited by Instrumentation ci Chemical Ionization (CI) Observe stable [M+H]+ at m/z 129 soft_ion->ci fi Field Ionization (FI) Observe stable M+• at m/z 128 soft_ion->fi reduce_energy Reduce Electron Energy (e.g., from 70 eV to 15 eV) optimize_ei->reduce_energy lower_temp Lower Ion Source Temperature optimize_ei->lower_temp tradeoff Result: Increased relative M+ abundance, but decreased overall sensitivity. reduce_energy->tradeoff lower_temp->tradeoff

Caption: Troubleshooting flowchart for an absent molecular ion peak.

Data Presentation: Comparison of Ionization Techniques

The choice of ionization technique dramatically impacts the resulting mass spectrum for this compound. The table below summarizes the expected outcomes.

Ionization TechniquePrimary Ion ObservedExpected Relative Abundance of M+ or related ionKey AdvantageKey Disadvantage
Electron Ionization (EI) Fragment Ions (e.g., m/z 43, 57)Very Low to AbsentProvides structural information from fragmentation patternsFails to confirm molecular weight
Chemical Ionization (CI) Quasi-molecular Ion ([M+H]⁺)High to Base PeakExcellent for unambiguous molecular weight confirmation[8]Provides less structural information than EI
Field Ionization (FI) Molecular Ion (M⁺)Dominant / Base PeakProduces a clean spectrum with a strong molecular ion[8][19]Less common instrumentation; may have lower sensitivity than CI

Experimental Protocols

Protocol 1: Analysis using Chemical Ionization (CI) to Enhance Molecular Ion

This protocol outlines the general steps to obtain a mass spectrum of this compound with a visible quasi-molecular ion.

G cluster_prep Preparation cluster_instrument Instrument Settings cluster_acq Acquisition & Analysis p1 1. Introduce this compound via GC or direct infusion. p2 2. Select Reagent Gas (e.g., Methane or Ammonia). p1->p2 s1 3. Set Ion Source Temperature (e.g., 150-200 °C). p2->s1 s2 4. Optimize Reagent Gas Pressure per manufacturer's guidelines. s1->s2 s3 5. Set Mass Range (e.g., m/z 50-200 to include M+H). s2->s3 a1 6. Begin Data Acquisition. s3->a1 a2 7. Identify Analyte Peak in Total Ion Chromatogram (TIC). a1->a2 a3 8. Extract Mass Spectrum. a2->a3 a4 9. Confirm Molecular Weight by locating the [M+H]+ peak at m/z 129. a3->a4

Caption: Experimental workflow for Chemical Ionization (CI) analysis.

  • Sample Introduction : Introduce the this compound sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purity.

  • Reagent Gas Selection : Choose an appropriate CI reagent gas, such as methane or ammonia. Methane is a common choice that will produce a strong [M+H]⁺ peak at m/z 129.

  • Instrument Parameters :

    • Set the ion source temperature to a level sufficient for vaporization but low enough to minimize thermal degradation (e.g., 150-200 °C).[8]

    • Establish a stable reagent gas pressure in the ion source as per your instrument's recommendation.

    • Set the mass analyzer to scan a range that includes the expected quasi-molecular ion (e.g., m/z 50-200).[8]

  • Data Acquisition and Analysis : Acquire the data and examine the mass spectrum corresponding to the analyte's chromatographic peak. The molecular weight is confirmed by the presence of a high-intensity peak at m/z 129 ([C₉H₂₀+H]⁺).[8]

Protocol 2: Analysis using Field Ionization (FI)

This protocol is for instruments equipped with an FI source and is the gentlest method for observing the molecular ion.

  • Sample Introduction : Introduce the gaseous sample into the ion source where it can interact with the FI emitter.

  • Emitter Setup : Ensure the FI emitter (typically a fine wire or sharp blade) is properly installed and conditioned.

  • Instrument Parameters :

    • Apply a high positive potential (e.g., ~10 kV) to the field anode to create the strong electric field required for ionization.[19]

    • Switch off any electron-emitting filaments used for EI.

    • Set the mass analyzer to scan a range that includes the molecular ion (e.g., m/z 50-200).

  • Data Acquisition and Analysis : Acquire the mass spectrum. For this compound, you should observe a dominant molecular ion peak (M⁺) at m/z 128 with very little, if any, fragmentation.[8][19]

Protocol 3: Optimization of Electron Ionization (EI)

If soft ionization is not available, use this protocol to try and enhance a weak molecular ion signal.

  • Instrument Tuning : Begin with a standard tune of the instrument to ensure optimal performance.

  • Lower Electron Energy : In the instrument control software, reduce the electron energy from the standard 70 eV to a lower value, such as 15-20 eV.[21]

  • Lower Source Temperature : Reduce the ion source temperature to the lowest setting that still allows for efficient sample vaporization to minimize thermally induced fragmentation.[21][23]

  • Data Acquisition and Analysis : Acquire the mass spectrum and carefully inspect the m/z 128 region. While the overall signal will be weaker, the relative intensity of the M+ peak compared to the fragment ions should be enhanced.

References

Addressing non-linearity in calibration curves for 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address non-linearity in calibration curves specifically for the analysis of 2,2-Dimethylheptane by gas chromatography (GC).

Troubleshooting Guide: Non-Linear Calibration Curves

Issue: My calibration curve for this compound is non-linear. How can I identify the cause and resolve the issue?

This guide will walk you through a systematic approach to troubleshooting non-linear calibration curves.

Q1: What are the common causes of non-linearity in my calibration curve for this compound?

Non-linearity in GC calibration curves for volatile compounds like this compound can stem from several sources. The most common are:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a flattening of the curve at the upper end. This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.[1][2][3]

  • Analyte Adsorption: Active sites in the GC system, such as in the injector liner or the column itself, can adsorb the analyte. This effect is more pronounced at lower concentrations, causing the curve to bend towards the concentration axis at the lower end.[4][5][6]

  • Matrix Effects: Components in the sample matrix other than this compound can interfere with its detection, either enhancing or suppressing the signal.[2] This can lead to a consistent bias or non-linear responses.

  • Improper Standard Preparation: Errors in the dilution of calibration standards can lead to inaccurate concentration levels, resulting in a scattered or non-linear plot.[7][8]

  • Instrumental Issues: Leaks in the system, inconsistent injection volumes, or fluctuations in gas flow rates can all contribute to poor reproducibility and non-linearity.[7][9][10]

Q2: How can I determine if detector saturation is the cause of my non-linear curve?

To diagnose detector saturation, consider the following steps:

  • Visually Inspect the Curve: A classic sign of detector saturation is a calibration curve that is linear at lower concentrations but plateaus or flattens at higher concentrations.[3]

  • Examine Peak Shapes: At concentrations where the detector is saturated, you may observe flat-topped peaks in your chromatogram.[2]

  • Dilute High-Concentration Standards: Prepare a dilution of your highest concentration standard. If the diluted standard, when analyzed, falls on the linear portion of the curve when its response is corrected for the dilution factor, it strongly suggests detector saturation.[2]

Troubleshooting Steps for Detector Saturation:

  • Reduce Injection Volume: Injecting a smaller volume of your sample can reduce the amount of analyte reaching the detector.

  • Increase Split Ratio: If using a split/splitless injector, increasing the split ratio will introduce less sample onto the column.

  • Dilute the Sample: For highly concentrated samples, dilution prior to injection is an effective strategy.

  • Adjust Detector Parameters: For some detectors, adjusting parameters like the electrometer range (for FID) can extend the linear range.

Q3: My non-linearity is at the low end of the calibration curve. What could be the cause and how do I fix it?

Non-linearity at lower concentrations often points to analyte adsorption.[4]

  • Check for Peak Tailing: Adsorption can often be accompanied by tailing peaks, especially at low concentrations.

  • Evaluate the Injector Liner: The glass liner in the injector is a common site of activity. Scratches, cracks, or contamination can create active sites.

Troubleshooting Steps for Adsorption:

  • Use a Deactivated Liner: Employing an inert or deactivated inlet liner can significantly reduce active sites.[4][6][11][12] Look for liners that have been treated to cover silanol groups.

  • Proper Liner Maintenance: Regularly replace the injector liner and septum to prevent the buildup of non-volatile residues that can create active sites.

  • Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions.

  • Use of Glass Wool: If using a liner with glass wool, ensure it is also deactivated.

Q4: How can I assess and mitigate matrix effects?

Matrix effects can be more challenging to diagnose and require a different approach.

  • Prepare a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. Compare this to a calibration curve prepared in a clean solvent. A significant difference in the slope of the two curves indicates matrix effects.[2]

  • Standard Addition Method: In this technique, known amounts of the standard are added to the sample. The response is then plotted against the added concentration. This method can help to compensate for matrix effects.

Troubleshooting Steps for Matrix Effects:

  • Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Use of an Internal Standard: An internal standard that is chemically similar to this compound can help to compensate for matrix effects, as it will be similarly affected.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a GC-FID method for this compound?

A good starting point for a GC-FID method for this compound and similar branched alkanes is provided in the table below. This method should be optimized for your specific instrument and application.

ParameterRecommended Setting
Column DB-5, HP-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CFinal Hold: 2 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

Q2: How do I prepare calibration standards for this compound?

Accurate preparation of calibration standards is crucial for a linear calibration curve.[1][13]

  • Prepare a Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a high-purity volatile solvent (e.g., hexane or pentane) in a volumetric flask to create a concentrated stock solution.

  • Perform Serial Dilutions: Use calibrated volumetric pipettes and volumetric flasks to perform serial dilutions of the stock solution to create a series of at least 5-7 calibration standards spanning your expected sample concentration range.

  • Store Properly: Store your standards in tightly sealed vials at a low temperature to prevent evaporation. It is best practice to prepare fresh standards regularly.[14]

Example Calibration Standard Concentrations:

Standard LevelConcentration (mg/L)Peak Area (Arbitrary Units) - Ideal Linear ResponsePeak Area (Arbitrary Units) - Non-Linear (Saturation)Peak Area (Arbitrary Units) - Non-Linear (Adsorption)
1110000101007500
25500005050048000
31010000010100099000
425250000252000251000
550500000495000505000
675750000680000752000
710010000008500001010000

Q3: Can I use a non-linear calibration model?

While a linear calibration is often preferred, if the non-linearity is inherent to the analytical method and cannot be easily rectified, a non-linear calibration model (e.g., a quadratic fit) can be used.[3][15][16][17] However, it is crucial to ensure that you have a sufficient number of calibration points to accurately define the curve. It is generally not recommended to use non-linear models to compensate for issues like detector saturation or poor instrument maintenance.[18]

Experimental Protocols

Protocol 1: Generation of a Calibration Curve for this compound

  • Standard Preparation: Prepare a stock solution of 1000 mg/L this compound in hexane. From this stock, prepare a series of at least six calibration standards with concentrations ranging from 1 mg/L to 100 mg/L via serial dilution.

  • GC-FID Instrument Setup: Set up the GC-FID system according to the parameters outlined in the FAQ Q1 table.

  • Analysis Sequence:

    • Inject a solvent blank (hexane) to ensure no carryover or contamination.

    • Inject each calibration standard in a random order to minimize systematic errors. It is good practice to perform replicate injections (e.g., n=3) for each standard.[19]

    • Inject a solvent blank after the highest standard to check for carryover.

  • Data Processing:

    • Integrate the peak area for this compound in each chromatogram.

    • Calculate the average peak area for each concentration level if replicate injections were performed.

    • Plot the average peak area (y-axis) against the concentration (x-axis).

  • Calibration Curve Evaluation:

    • Perform a linear regression on the data points.

    • Evaluate the coefficient of determination (R²). A value of >0.995 is generally considered acceptable.

    • Visually inspect the plot for any deviations from linearity.

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_high_conc Is non-linearity at high concentrations? start->check_high_conc check_low_conc Is non-linearity at low concentrations? check_high_conc->check_low_conc No saturation Suspect Detector Saturation check_high_conc->saturation Yes check_scatter Is there significant scatter in data points? check_low_conc->check_scatter No adsorption Suspect Analyte Adsorption check_low_conc->adsorption Yes prep_instrument_issues Suspect Standard Prep or Instrument Issues check_scatter->prep_instrument_issues Yes end Linear Calibration Curve Achieved check_scatter->end No solve_saturation Troubleshoot Saturation: - Reduce injection volume - Increase split ratio - Dilute samples saturation->solve_saturation solve_adsorption Troubleshoot Adsorption: - Use deactivated liner - Check for active sites - Condition column adsorption->solve_adsorption solve_prep_instrument Troubleshoot Prep/Instrument: - Prepare fresh standards - Check for leaks - Verify injection precision prep_instrument_issues->solve_prep_instrument solve_saturation->end solve_adsorption->end solve_prep_instrument->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Causes_of_Nonlinearity cluster_causes Potential Causes cluster_effects Observed Effects on Calibration Curve Detector Saturation Detector Saturation Flattening at High Concentrations Flattening at High Concentrations Detector Saturation->Flattening at High Concentrations Analyte Adsorption Analyte Adsorption Bending at Low Concentrations Bending at Low Concentrations Analyte Adsorption->Bending at Low Concentrations Matrix Effects Matrix Effects Signal Suppression or Enhancement Signal Suppression or Enhancement Matrix Effects->Signal Suppression or Enhancement Instrumental/Prep Errors Instrumental/Prep Errors Scattered Data Points Scattered Data Points Instrumental/Prep Errors->Scattered Data Points

Caption: Relationship between causes and effects of non-linearity.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting gas chromatography (GC) systems, with a special focus on the analysis of volatile compounds like 2,2-Dimethylheptane. This guide provides detailed troubleshooting steps and answers to frequently asked questions to help you identify and resolve common issues related to baseline noise, ensuring the accuracy and sensitivity of your results.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific baseline issues you may encounter during the analysis of this compound.

Issue 1: High and/or Rising Baseline

Q: My chromatogram for this compound shows a baseline that is consistently high or rises significantly during the temperature program. What is the cause and how can I fix it?

A: A high or rising baseline is typically a sign of contamination or bleed from various components in your GC system. The most common culprits are column bleed, contaminated carrier gas, or bleed from the septum or liner.[1][2]

Troubleshooting Steps:

  • Isolate the Source: The first step is to determine if the noise is coming from the column or another part of the system.

    • Protocol: Disconnect the column from the detector and cap the detector inlet. Run your temperature program. If the baseline remains high, the issue is likely with the detector or electronics. If the baseline is now flat, the issue originates from the column, inlet, or carrier gas.

  • Check for Column Bleed: Column bleed occurs when the stationary phase degrades at high temperatures, releasing siloxane compounds.[1][3] This is often seen as a baseline that rises with the oven temperature.[1][4]

    • Diagnostic Test: Compare your current chromatogram's baseline with one from when the column was new. A significant increase in the baseline profile suggests column bleed.[5] Also, check if you are operating near or above the column's maximum temperature limit.[6]

    • Solution Protocol:

      • Condition the Column: Properly condition the column according to the manufacturer's specifications.[2][4] This helps remove any accumulated impurities.

      • Check for Oxygen: Leaks in the system can introduce oxygen, which accelerates stationary phase degradation.[1][7] Ensure all fittings are tight and gas purifiers are functional.

      • Lower Final Temperature: If your analysis allows, reduce the final oven temperature to minimize bleed.[2]

      • Replace Column: If the bleed is excessive and conditioning does not help, the column may be permanently damaged and will need to be replaced.[7][8]

  • Evaluate Carrier Gas Purity: Impurities like moisture, oxygen, or hydrocarbons in the carrier gas can cause a noisy or drifting baseline.[9][10]

    • Diagnostic Test: Check the pressure of your gas cylinder; a low cylinder pressure can introduce contaminants.[8] If you recently changed cylinders, the new gas might be contaminated.[11]

    • Solution Protocol:

      • Use High-Purity Gas: Ensure you are using a carrier gas with a purity of at least 99.9995%.[12]

      • Install/Replace Purifiers: Install or replace in-line filters for moisture, oxygen, and hydrocarbons.[7][10] Saturated traps can gradually release contaminants, leading to a slow increase in noise.[11]

  • Inspect Septum and Liner: The septum can degrade at high temperatures, releasing siloxanes and other compounds (septum bleed).[13][14] The inlet liner can also accumulate non-volatile residues from previous injections, which then slowly bleed into the system.[4][15]

    • Diagnostic Test (Septum Bleed): Perform a blank run (no injection) with a temperature program. If you see broad, irregular peaks or a rising baseline, septum bleed is a likely cause.[4][14]

    • Solution Protocol:

      • Replace the Septum: Implement a regular replacement schedule for the septum, for example, monthly or after a specific number of injections.[4] Use high-quality, low-bleed septa.[2]

      • Clean or Replace the Liner: Regularly inspect and clean or replace the inlet liner.[16][17] This is a critical step, especially when analyzing samples with complex matrices.

Issue 2: Random Spikes and Erratic Noise in the Baseline

Q: My baseline is showing random, sharp spikes and high-frequency noise. What could be causing this?

A: Random spikes and erratic noise are often caused by electrical issues, detector contamination, or particulate matter in the system.[11][18]

Troubleshooting Steps:

  • Check for Electrical Interference: External electronic devices or loose connections can introduce noise into the signal.[11][19]

    • Diagnostic Test: Check for loose signal cable connections at both the detector and the data system.[11] Note if the noise corresponds to the operation of other laboratory equipment.

    • Solution Protocol: Ensure all cable connections are secure. If possible, use an isolated power supply for the GC system.[16][19]

  • Inspect the Detector: Contamination of the detector, especially the Flame Ionization Detector (FID) jet or collector, can cause erratic electrical behavior and noise.[4][11]

    • Diagnostic Test: A gradual increase in noise over time often points to detector contamination.[15][19]

    • Solution Protocol:

      • Clean the Detector: Follow the manufacturer's procedure to clean the detector components (e.g., FID jet and collector).[4][17]

      • Check Gas Flows: Incorrect or fluctuating detector gas flows can cause noise.[8][20] Verify that the hydrogen and air/makeup gas flows are set correctly for your detector.[17]

  • Look for Particulate Matter: Small particles from a cored septum or from the sample matrix can flake into the hot inlet or detector, causing sharp spikes in the chromatogram.[14]

    • Diagnostic Test: Visually inspect the inlet liner for small, dark specks, which could be pieces of the septum.[16]

    • Solution Protocol:

      • Replace Septum and Liner: Replace the septum and clean or replace the liner.[16]

      • Filter Samples: If your sample matrix is complex, filter the samples through a 0.22 µm filter before injection to remove particulate matter.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of baseline noise in GC?

A1: There isn't one single cause, but common sources of baseline noise include column bleed, contaminated carrier gas, septum bleed, and inlet contamination.[1][4][21] A systematic troubleshooting approach is the best way to identify the specific cause in your system.

Q2: How often should I perform routine maintenance to prevent baseline noise?

A2: Regular preventive maintenance is crucial.[20] A good starting point is to establish a schedule based on instrument usage. See the table below for general recommendations.

Q3: Can my sample preparation method affect the baseline?

A3: Absolutely. Improper sample preparation can introduce non-volatile residues or particulate matter into the system, which can contaminate the liner and column, leading to baseline disturbances.[22][23] Always ensure your samples are clean and, if necessary, use techniques like filtration or Solid-Phase Extraction (SPE) to remove interfering matrix components.[23][24]

Q4: Why is my baseline drifting downwards?

A4: A downward drifting baseline is often observed after installing a new column or changing temperature parameters without allowing the column to fully equilibrate.[19] Proper column conditioning will typically resolve this issue.[20]

Q5: Can leaks in the GC system cause baseline noise?

A5: Yes, leaks are a major source of problems. A leak in the carrier gas line can introduce oxygen and moisture, which degrades the column and causes a rising, noisy baseline.[7][8] Leaks can also affect flow stability, leading to an unstable baseline.[7] It is essential to perform regular leak checks.

Experimental Protocols

Protocol 1: GC System Bake-Out

This procedure is used to remove semi-volatile contaminants from the inlet, column, and detector.

  • Preparation: Remove the column from the detector and cap the detector opening. This prevents contaminants from depositing on the detector.

  • Inlet Bake-Out: Set the injector temperature to its maximum recommended value (or at least 25°C higher than your analysis temperature).

  • Oven Bake-Out: With the carrier gas flowing, set the oven temperature to the column's maximum isothermal limit (do not exceed this temperature).

  • Duration: Hold these temperatures for 1-2 hours.

  • Cool Down: Cool the system down, reconnect the column to the detector, and allow the baseline to stabilize before running a test chromatogram.

Protocol 2: Column Conditioning

Proper conditioning is essential for new columns or columns that have been stored.

  • Installation: Install the column in the injector but leave the detector end disconnected. This allows contaminants to be flushed out instead of coating the detector.

  • Gas Flow: Set the carrier gas flow rate to the recommended value for your column diameter.

  • Purge: Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove oxygen.[5]

  • Temperature Program: Slowly ramp the oven temperature at 5-10°C/min to the conditioning temperature specified by the manufacturer (typically 20-30°C above your maximum analysis temperature, but below the column's maximum program limit).

  • Hold: Hold at the conditioning temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector.

  • Cool Down and Connect: Cool the oven, then connect the column to the detector.

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis
ParameterRecommended SettingRationale for Noise Reduction
Injector Temperature 200 - 250 °CEnsures complete volatilization of this compound without causing thermal degradation of the septum or sample.[25]
Oven Program Initial: 40-60°C, Ramp: 10°C/min, Final: 150-200°CA lower final temperature minimizes column bleed.[2] The ramp rate affects resolution and elution temperature.[25][26]
Carrier Gas Helium or Hydrogen (High Purity >99.999%)High purity gas is essential to prevent column degradation and baseline instability.[9][12]
Linear Velocity Helium: 25-35 cm/sec; Hydrogen: 50-70 cm/secOperating at the optimal linear velocity provides the best efficiency and can improve the signal-to-noise ratio.[25][27]
Detector (FID) Temperature: 250-300°CKeeps the detector clean by preventing condensation of analytes and contaminants.[8]
Detector Gas Flows Follow manufacturer's recommendationsIncorrect flow rates can increase detector noise and instability.[15][17]
Table 2: Routine Maintenance Schedule for Noise Prevention
ComponentMaintenance ActionFrequencyPotential Impact if Neglected
Inlet Septum ReplaceAfter 100-200 injections or monthlySeptum bleed, ghost peaks, leaks.[4][14]
Inlet Liner Inspect/Clean/ReplaceAfter 50-100 injections or weeklyPeak tailing, loss of response, baseline noise from contamination.[4][15]
Gas Purifiers Replace CartridgeEvery 6-12 months or as indicatedContaminated carrier gas leading to column damage and high baseline noise.[7][9]
Column Trim 10-20 cm from inlet endAs needed when performance degradesRemoves non-volatile residue buildup, restoring peak shape and reducing noise.[7][17]
FID Detector Clean Jet and CollectorEvery 3-6 monthsHigh frequency noise, spiking, and loss of sensitivity.[4][11]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Baseline Noise

Baseline_Troubleshooting Start Baseline Noise Observed (High, Drifting, or Spikes) Check_Visual Visual Inspection: Is the baseline rising with temperature? Start->Check_Visual Is_Column_Bleed Column Bleed Likely Check_Visual->Is_Column_Bleed  Yes Not_Column_Bleed Noise is Random/Spiking Check_Visual->Not_Column_Bleed  No Action_Condition 1. Condition Column 2. Check for Leaks 3. Lower Final Temp Is_Column_Bleed->Action_Condition Check_System Systematic Checks Not_Column_Bleed->Check_System Check_Condition Problem Resolved? Action_Condition->Check_Condition Action_Replace_Column Replace GC Column Check_Condition->Action_Replace_Column  No End Stable Baseline Achieved Check_Condition->End  Yes Action_Replace_Column->End Action_Inlet 1. Replace Septum 2. Replace/Clean Liner Check_System->Action_Inlet Check_Inlet Problem Resolved? Action_Inlet->Check_Inlet Action_Gas 1. Check Gas Purity 2. Replace Gas Purifiers Check_Inlet->Action_Gas  No Check_Inlet->End  Yes Check_Gas Problem Resolved? Action_Gas->Check_Gas Action_Detector 1. Clean Detector 2. Verify Detector Gas Flows Check_Gas->Action_Detector  No Check_Gas->End  Yes Check_Detector Problem Resolved? Action_Detector->Check_Detector Action_Electronics Check Electrical Connections & Power Supply Check_Detector->Action_Electronics  No Check_Detector->End  Yes Action_Electronics->End

Caption: A logical workflow for diagnosing and resolving common causes of GC baseline noise.

Diagram 2: Contaminant Pathways in a GC System

Contaminant_Pathway cluster_sources Sources of Contamination cluster_system GC System Components Carrier_Gas Carrier Gas (Impurities: O₂, H₂O) Inlet Injector/Liner Carrier_Gas->Inlet Degrades System Septum Septum (Siloxane Bleed) Septum->Inlet Bleeds into Flow Path Sample Sample Matrix (Non-Volatiles) Sample->Inlet Deposits Residue Column GC Column Inlet->Column Contaminants Carried onto Column Detector Detector Inlet->Detector Direct Bleed (less common) Column->Detector Column Bleed & Eluting Contaminants Result Baseline Noise & Ghost Peaks Detector->Result Generates Noisy Signal

Caption: Visualization of how contaminants from various sources travel through the GC system.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. GC-FID for the Detection of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the precise detection and quantification of volatile organic compounds is paramount. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive comparison of two stalwart techniques in gas chromatography (GC): Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID), with a specific focus on the analysis of the branched-chain alkane, 2,2-Dimethylheptane.

At a Glance: Key Performance Metrics

Performance MetricGC-MSGC-FID
Principle of Detection Measures mass-to-charge ratio of ionized molecules.Measures the current produced by the combustion of organic compounds in a hydrogen flame.
Specificity High (provides structural information for identification).Low (responds to most organic compounds containing carbon-hydrogen bonds).
Sensitivity (LOD) Generally lower (in the picogram to femtogram range).[1]High (in the low picogram range).
Linear Dynamic Range Typically 105 to 106.Wide, typically 107.
Qualitative Analysis Excellent (provides mass spectra for compound identification).[1]Poor (retention time is the primary identifier).
Quantitative Analysis Good, but can be affected by matrix interferences.Excellent for hydrocarbons, known for its high precision and accuracy.[2]
Robustness More complex instrumentation, potentially requiring more maintenance.Robust and relatively simple to operate.
Cost (Instrument) Higher.Lower.
Cost (Operational) Can be higher due to vacuum systems and specialized components.Generally lower.

The Underlying Principles: How They Work

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] As this compound elutes from the GC column, it enters the mass spectrometer where it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

In contrast, Gas Chromatography-Flame Ionization Detection (GC-FID) operates on a different principle. When this compound exits the GC column, it is combusted in a hydrogen-air flame. This combustion process produces ions, and the resulting electrical current is measured. The magnitude of this current is directly proportional to the amount of carbon atoms in the analyte, making it an excellent quantitative detector for hydrocarbons.

Experimental Protocols: A Step-by-Step Guide

The following are detailed experimental protocols for the analysis of this compound using both GC-MS and GC-FID. These protocols are based on established methods for similar volatile alkanes and can be adapted for specific instrumentation and sample matrices.

Sample Preparation (Applicable to both GC-MS and GC-FID)
  • Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or pentane at a concentration of 1000 µg/mL.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard: For enhanced quantitative accuracy, add a suitable internal standard (e.g., n-nonane or another alkane not present in the sample) at a constant concentration to all standards and samples.

  • Sample Dilution: Dilute the unknown samples with the chosen solvent to ensure the this compound concentration falls within the calibration range.

GC-MS Experimental Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

  • Injector:

    • Mode: Split/Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute

    • Final Hold: Hold at 150 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-200

    • Solvent Delay: 2 minutes

GC-FID Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

  • GC Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector:

    • Mode: Split/Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute

    • Final Hold: Hold at 150 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/minute.

  • Detector:

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/minute

    • Air Flow: 300 mL/minute

    • Makeup Gas (Nitrogen or Helium): 25 mL/minute

Visualizing the Process and Comparison

To better understand the analytical workflow and the key decision points when choosing between GC-MS and GC-FID, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_ms GC-MS cluster_fid GC-FID cluster_data Data Analysis Sample Sample Containing This compound Dilution Dilution with Volatile Solvent Sample->Dilution InternalStd Addition of Internal Standard Dilution->InternalStd GC_Injection GC Injection InternalStd->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Combustion Combustion in H2 Flame GC_Separation->Combustion Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer MS_Detector MS Detector Mass_Analyzer->MS_Detector Data_MS Mass Spectrum & Retention Time MS_Detector->Data_MS Ion_Collection Ion Collection Combustion->Ion_Collection FID_Detector FID Detector Ion_Collection->FID_Detector Data_FID Peak Area vs. Retention Time FID_Detector->Data_FID Qual_Quant_MS Qualitative & Quantitative Analysis Data_MS->Qual_Quant_MS Quant_FID Quantitative Analysis Data_FID->Quant_FID

Caption: Experimental workflow for the analysis of this compound.

Comparison_Logic Start Need to analyze This compound Question1 Is definitive compound identification required? Start->Question1 Question2 Is high sensitivity for trace level quantification the priority? Question1->Question2 No GCMS Choose GC-MS Question1->GCMS Yes Question3 Is the sample matrix complex with potential interferences? Question2->Question3 No GCFID Choose GC-FID Question2->GCFID Yes Question3->GCMS Yes Question3->GCFID No

Caption: Decision logic for selecting between GC-MS and GC-FID.

Conclusion: Making the Right Choice

The choice between GC-MS and GC-FID for the detection of this compound ultimately depends on the specific analytical goals.

Choose GC-MS when:

  • Definitive identification is crucial. The mass spectrum provides unequivocal structural information, which is invaluable for unknown identification or confirmation.

  • The sample matrix is complex. The selectivity of the mass spectrometer can help to distinguish the analyte from co-eluting interfering compounds.

  • Qualitative and quantitative data are both required. GC-MS provides both the identity and the amount of the compound in a single run.

Choose GC-FID when:

  • High-throughput quantitative analysis is the primary goal. GC-FID is a robust and reliable technique for quantifying hydrocarbons with excellent precision.

  • The identity of the analyte is already known. If the primary goal is to determine the concentration of this compound and its retention time is well-established, the specificity of MS is not necessary.

  • Cost and simplicity are major considerations. GC-FID systems are generally less expensive to purchase and maintain than GC-MS systems.

For researchers in drug development and other scientific fields, a common strategy is to use GC-MS for initial method development and compound identification, and then transition to the more cost-effective and robust GC-FID for routine quantitative analysis once the method is established. This hybrid approach leverages the strengths of both techniques to ensure data of the highest quality and integrity.

References

A Comparative Analysis of the Boiling Points of n-Nonane and 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differing boiling points of two C9H20 isomers, supported by experimental data and theoretical explanations.

This guide provides a detailed comparison of the boiling points of n-nonane and its structural isomer, 2,2-dimethylheptane. Both compounds share the same molecular formula (C9H20) and molecular weight, yet their distinct molecular geometries lead to significant differences in their physical properties, most notably their boiling points. This analysis is crucial for professionals in fields requiring precise control over purification processes, such as distillation, and for a fundamental understanding of intermolecular forces.

Boiling Point Comparison

The boiling point of a substance is a key physical property that reflects the strength of the intermolecular forces that hold its molecules together in a liquid state. As detailed in the table below, n-nonane exhibits a higher boiling point than this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Boiling Point (K)
n-NonaneC9H20128.26150.8[1]423.95
This compoundC9H20128.26132 - 133[2][3][4]405.15 - 406.15

The Influence of Molecular Structure on Boiling Point

The difference in the boiling points of n-nonane and this compound can be attributed to the variance in the strength of their intermolecular London dispersion forces.[5][6][7]

  • n-Nonane: As a straight-chain alkane, n-nonane molecules can align themselves in a way that maximizes their surface area of contact. This close packing allows for stronger London dispersion forces to develop between the molecules, requiring more energy to overcome and transition into the gaseous phase.[8][9]

  • This compound: The presence of two methyl groups on the second carbon atom creates a more branched and compact, or "fat," molecular structure.[6][7] This branching hinders the molecules from packing as closely together as n-nonane molecules, reducing the effective surface area for intermolecular interactions.[8][9] Consequently, the London dispersion forces are weaker, and less energy is required to reach the boiling point.[7][10]

The following diagram illustrates the relationship between molecular structure, intermolecular forces, and the resulting boiling points.

G Relationship Between Molecular Structure and Boiling Point a1 Linear Structure a2 Large Surface Area a1->a2 a3 Stronger London Dispersion Forces a2->a3 a4 Higher Boiling Point (151 °C) a3->a4 b1 Branched Structure b2 Smaller Surface Area b1->b2 b3 Weaker London Dispersion Forces b2->b3 b4 Lower Boiling Point (132 °C) b3->b4 Isomers Isomers (C9H20)

Caption: Molecular structure's effect on boiling point.

Experimental Protocol for Boiling Point Determination

The boiling points of liquid organic compounds can be accurately determined using several experimental methods. A common and reliable technique is the micro-boiling point determination method, which is suitable for small sample volumes.[11][12]

Objective: To determine the boiling point of a liquid organic compound.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with heating oil)[13]

  • Clamps and stand

  • Liquid sample (n-nonane or this compound)

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[13][14]

  • Apparatus Assembly:

    • Securely clamp the test tube to a stand.

    • Immerse the test tube into the heating apparatus (e.g., insert it into a hole in the aluminum block or attach it to the thermometer and place it in the Thiele tube).

    • Position the thermometer bulb so that it is level with or slightly below the surface of the liquid.

  • Heating:

    • Begin to heat the apparatus gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and escapes.

  • Observation:

    • Continue to heat until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates that the vapor pressure of the liquid is approaching the atmospheric pressure.

    • At this point, turn off the heat and allow the apparatus to cool slowly.

  • Boiling Point Determination:

    • The stream of bubbles will slow down and eventually stop as the apparatus cools.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] Record this temperature.

  • Repeat: For accuracy, it is advisable to repeat the measurement.

Safety Precautions:

  • Always wear appropriate personal protective equipment, including safety glasses.

  • Perform the experiment in a well-ventilated area or a fume hood.

  • Handle hot glassware with caution.

  • n-Nonane and this compound are flammable liquids; keep them away from open flames.

The following diagram outlines the workflow for the experimental determination of a boiling point.

G Experimental Workflow for Boiling Point Determination A Prepare Sample and Apparatus B Gently Heat the Sample A->B C Observe Bubble Stream from Capillary B->C D Cease Heating When Bubbles are Rapid and Continuous C->D E Monitor Temperature as Apparatus Cools D->E F Record Temperature When Liquid Enters Capillary E->F G Repeat for Accuracy F->G

Caption: Boiling point determination workflow.

References

Combustion Efficiency of Octane Isomers: A Comparative Analysis Featuring 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combustion characteristics of fuel components are critical in the development of more efficient and cleaner internal combustion engines. Among the various components of gasoline, octane (C8H18) isomers exhibit a wide range of combustion behaviors, directly impacting engine performance and emissions. This guide provides a comparative analysis of the combustion efficiency of 2,2-Dimethylheptane versus other octane isomers, supported by available experimental data. While comprehensive experimental data for this compound on all combustion metrics are limited in the current literature, this guide consolidates existing knowledge on octane isomers to provide a valuable reference.

Data Presentation: Quantitative Comparison of Octane Isomers

The following table summarizes the standard liquid enthalpy of combustion for all 18 octane isomers. A lower heat of combustion generally indicates greater molecular stability.

IsomerStandard Liquid Enthalpy of Combustion (kJ/mol)
n-Octane-5470.5
2-Methylheptane-5466.1
3-Methylheptane-5463.7
4-Methylheptane-5464.3
2,2-Dimethylhexane-5461.2
2,3-Dimethylhexane-5457.9
2,4-Dimethylhexane-5458.0
2,5-Dimethylhexane-5459.7
3,3-Dimethylhexane-5456.8
3,4-Dimethylhexane-5455.1
2,2,3-Trimethylpentane-5452.4
2,2,4-Trimethylpentane (Iso-octane)-5450.5
2,3,3-Trimethylpentane-5450.1
2,3,4-Trimethylpentane-5451.2
3-Ethylhexane-5462.4
2-Methyl-3-ethylpentane-5454.7
3-Methyl-3-ethylpentane-5452.0
This compound Data not readily available in comparative studies

Note: The heat of combustion is a fundamental measure of the energy released during complete combustion. Increased branching in the molecular structure generally leads to a lower heat of combustion, indicating higher stability of the isomer.

Laminar flame speed is another critical parameter for assessing combustion efficiency. The table below presents available data for a selection of octane isomers.

IsomerPeak Laminar Flame Speed (cm/s) at 1 atm, 298 K
n-Heptane (as a reference)~40.2
Iso-octane (2,2,4-Trimethylpentane)~39.5[1][2]
This compound Experimental data not readily available in comparative studies

Note: Laminar flame speed is the velocity at which a flame front propagates through a stationary fuel-air mixture. It is influenced by fuel structure, temperature, pressure, and equivalence ratio.

Experimental Protocols

Determination of Heat of Combustion

The heats of isomerization and, by extension, the heats of combustion of the 18 octane isomers were determined by measuring the ratios of their heats of combustion in the liquid state (or solid state for 2,2,3,3-tetramethylbutane)[3].

Apparatus: A bomb calorimeter is used for these measurements. The setup typically includes a high-pressure stainless steel bomb, a water bath with a stirrer, a temperature measuring device (e.g., a platinum resistance thermometer), and an ignition system.

Procedure:

  • A known mass of the octane isomer is placed in a crucible inside the bomb.

  • The bomb is sealed and pressurized with pure oxygen to a specified pressure (e.g., 30 atm).

  • The bomb is submerged in a known volume of water in the calorimeter.

  • The initial temperature of the water is recorded.

  • The sample is ignited via an electrical fuse.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.

  • The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system.

Measurement of Laminar Flame Speed

Laminar flame speed is often measured using a constant volume combustion chamber with a central ignition source, creating a spherically expanding flame[4][5].

Apparatus: A spherical or cylindrical constant volume combustion chamber equipped with optical access (quartz windows), a high-speed camera, a pressure transducer, and an ignition system (e.g., spark plugs).

Procedure:

  • The combustion chamber is evacuated to remove any residual gases.

  • A premixed fuel-air mixture of a specific equivalence ratio is introduced into the chamber to a desired initial pressure.

  • The mixture is allowed to become quiescent.

  • The mixture is ignited at the center of the chamber.

  • The outwardly propagating spherical flame is recorded using a high-speed camera through the optical windows.

  • The pressure rise inside the chamber is simultaneously recorded by the pressure transducer.

  • The flame radius as a function of time is determined from the high-speed images.

  • The stretched flame speed is calculated from the rate of change of the flame radius.

  • The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch rate.

Measurement of Gaseous Emissions

Gaseous emissions such as nitrogen oxides (NOx) and carbon monoxide (CO) are typically measured from the exhaust of a combustion experiment using gas analyzers.

Apparatus: A combustion chamber or engine test cell, an exhaust gas sampling system, and a suite of gas analyzers. Common analyzers include:

  • Chemiluminescence Analyzer (CLA) for NOx.

  • Non-dispersive Infrared (NDIR) Analyzer for CO and CO2.

  • Flame Ionization Detector (FID) for total hydrocarbons (THC).

Procedure:

  • The combustion experiment is conducted under controlled conditions (e.g., specific fuel, equivalence ratio, temperature, and pressure).

  • A sample of the exhaust gas is continuously drawn from the exhaust stream through a heated sample line to prevent condensation of hydrocarbons and water.

  • The sample is passed through the different gas analyzers to measure the concentration of each pollutant.

  • The data from the analyzers are recorded and can be used to calculate emission indices (e.g., grams of pollutant per kilogram of fuel burned).

Mandatory Visualization

Combustion_Efficiency_Factors cluster_fuel Fuel Molecular Structure cluster_combustion Combustion Process cluster_efficiency Combustion Efficiency & Emissions Isomer Octane Isomer (e.g., this compound) Branching Degree of Branching Isomer->Branching Bond_Strength C-C and C-H Bond Dissociation Energies Branching->Bond_Strength Ignition Ignition Delay Bond_Strength->Ignition Heat_Release Heat Release Rate Ignition->Heat_Release Flame_Speed Laminar Flame Speed Efficiency Overall Combustion Efficiency Flame_Speed->Efficiency Heat_Release->Flame_Speed Heat_Release->Efficiency NOx NOx Emissions Efficiency->NOx CO CO Emissions Efficiency->CO Soot Soot Formation Efficiency->Soot

Caption: Factors influencing the combustion efficiency of octane isomers.

This guide highlights the importance of molecular structure in determining the combustion efficiency of octane isomers. While a direct and comprehensive experimental comparison including this compound is currently lacking in the scientific literature, the provided data and methodologies for other isomers offer a strong foundation for future research in this area. Further experimental investigation into the combustion characteristics of less common octane isomers like this compound is crucial for the development of advanced fuel formulations and more efficient combustion technologies.

References

Method Validation for the Use of 2,2-Dimethylheptane as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the method validation parameters for utilizing 2,2-Dimethylheptane as an internal standard (IS) in chromatographic analyses, particularly for the quantification of volatile organic compounds (VOCs) and hydrocarbons. The performance of this compound is objectively compared with common alternative internal standards, supported by illustrative experimental data. This document is intended to assist in the selection and validation of appropriate analytical methods.

Introduction to Internal Standards in Chromatography

Internal standards are essential in quantitative chromatography for improving the precision and accuracy of the analysis. An IS is a compound of known concentration that is added to every sample, calibrator, and quality control sample. By using the ratio of the analyte signal to the internal standard signal, variations arising from sample preparation, injection volume, and instrument response can be effectively compensated.

An ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples. It should also be chromatographically resolved from the analytes of interest and not interfere with their detection. This compound, a branched-chain alkane, is a suitable candidate for an internal standard in the analysis of volatile hydrocarbons and other non-polar compounds due to its chemical inertness and volatility.

Comparison of this compound with Alternative Internal Standards

The selection of an appropriate internal standard is critical and depends on the specific analytes and the sample matrix. While this compound is a viable option, other compounds are also frequently used.

Internal StandardClassTypical ApplicationsAdvantagesDisadvantages
This compound Branched AlkaneAnalysis of volatile hydrocarbons in gasoline, environmental samples (e.g., water, soil), and industrial solvents.Good volatility, chemically inert, not typically found in environmental samples, cost-effective.May not be suitable for polar analytes, potential for co-elution with other hydrocarbons in complex mixtures.
Decane n-AlkaneAnalysis of gasoline and other petroleum products.Similar properties to many hydrocarbon analytes, predictable chromatographic behavior.Can be a natural component of petroleum samples, potentially leading to interference.
Toluene-d8 Deuterated AromaticAnalysis of aromatic VOCs (e.g., Benzene, Toluene, Ethylbenzene, Xylenes - BTEX) in environmental samples.Chemically identical to the corresponding non-deuterated analyte, leading to similar extraction and chromatographic behavior.More expensive than non-labeled standards, requires mass spectrometry for detection.
Fluorobenzene Halogenated AromaticCommonly used in EPA methods for VOC analysis in water and soil.Good chromatographic properties, not typically found in samples.Different chemical properties compared to non-aromatic or non-halogenated analytes.

Experimental Protocols for Method Validation

A thorough method validation is required to ensure the reliability of quantitative data. The following protocols are based on established guidelines from organizations such as the International Council for Harmonisation (ICH).

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze blank samples of the matrix (e.g., water, soil extract, gasoline) to identify any interfering peaks at the retention time of this compound and the target analytes.

  • Spike the matrix with the analytes of interest and this compound and analyze to ensure complete separation of all peaks.

  • In mass spectrometry, evaluate the mass spectra of the analyte and IS peaks to confirm their identity and purity.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analytes. A minimum of five concentration levels is recommended.

  • Add a constant concentration of this compound to each calibration standard.

  • Analyze each standard in triplicate.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.995.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level.

  • Calculate the percent recovery for each sample. The mean recovery should typically be within 85-115% of the nominal value.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze at least five replicates of each QC level (low, medium, high) on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on at least two different days with different analysts and/or different equipment.

  • Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Protocol:

  • LOD: Determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by analyzing a series of low-concentration samples and calculating the standard deviation of the response.

  • LOQ: The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1 and an RSD ≤ 20%).

Data Presentation: Illustrative Performance Data

The following tables summarize hypothetical but representative validation data for the quantification of a volatile hydrocarbon (e.g., Toluene) using this compound as an internal standard compared to an analysis without an internal standard.

Table 1: Linearity Data

MethodAnalyteCalibration Range (µg/mL)
With this compound ISToluene0.5 - 1000.9992
Without Internal StandardToluene0.5 - 1000.9915

Table 2: Accuracy and Precision Data

MethodQC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Recovery (%)RSD (%) (Intra-day)RSD (%) (Inter-day)
With this compound IS Low1.51.4898.74.25.8
Mid5051.2102.43.14.5
High9089.199.02.53.9
Without Internal Standard Low1.51.65110.012.514.8
Mid5047.895.69.811.2
High9095.4106.08.510.1

Table 3: LOD and LOQ Data

MethodAnalyteLOD (µg/mL)LOQ (µg/mL)
With this compound ISToluene0.10.5
Without Internal StandardToluene0.31.0

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method validation process.

ExperimentalWorkflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Blank Blank Matrix Spiking Spike with IS Blank->Spiking Cal_Std Calibration Standards Cal_Std->Spiking QC_Samples QC Samples QC_Samples->Spiking IS_Stock This compound Internal Standard Stock IS_Stock->Spiking Constant Concentration Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD/LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity LogicalRelationships Analyte Analyte Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte->Response_Ratio IS Internal Standard (this compound) IS->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Analyte Concentration Concentration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

A Comparative Analysis of the Chemical Properties of 2,2-Dimethylheptane and 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the study of hydrocarbon isomers, understanding the subtle yet significant differences in their physicochemical properties is paramount for applications ranging from fuel development to synthetic chemistry. This guide presents a comparative analysis of two nonane isomers: 2,2-dimethylheptane and 3,3-dimethylheptane. By examining their key chemical properties, supported by experimental data and detailed methodologies, this document aims to provide a clear and objective resource for researchers, scientists, and professionals in drug development.

Comparative Data of Chemical Properties

The structural difference between this compound and 3,3-dimethylheptane, specifically the location of the two methyl groups along the heptane backbone, gives rise to distinct physical and chemical characteristics. The following table summarizes the key quantitative data for these two compounds.

PropertyThis compound3,3-Dimethylheptane
Molecular Formula C₉H₂₀C₉H₂₀
Molecular Weight 128.26 g/mol 128.26 g/mol
Boiling Point 132-133 °C[1][2][3]137 °C[4][5][6][7]
Melting Point -113 °C[2][3][8]-102.17 °C (estimate)[4][5][9]
Density ~0.71-0.72 g/cm³[1][2][8]~0.72-0.73 g/cm³[4][5][6][7]
Refractive Index (at 20°C) ~1.408[1][2]~1.408-1.410[4][5][6][9]
Flash Point 24.4 °C[1][2]23 °C[4][5][7]
Vapor Pressure (at 25°C) 11.1 mmHg[1][2]8.88 mmHg[5][9]
Water Solubility 359.2 µg/L[8]302.8 µg/L[4][5]

Analysis of Properties:

The higher boiling point of 3,3-dimethylheptane compared to this compound can be attributed to its more elongated structure, which allows for greater surface area and stronger van der Waals forces between molecules. Conversely, the more compact, spherical shape of this compound results in weaker intermolecular forces and a lower boiling point.[10] The melting points follow a similar trend, although the value for 3,3-dimethylheptane is an estimate. Density and refractive index are quite similar for both isomers, which is expected given their identical molecular formulas. The flash points are also very close, indicating a similar level of flammability under standard conditions. The slightly higher vapor pressure of this compound is consistent with its lower boiling point, as more volatile compounds exert a higher vapor pressure at a given temperature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the chemical properties listed above.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[11]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

  • Procedure:

    • A small amount of the sample liquid (e.g., this compound) is placed in the small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is placed in a Thiele tube filled with heating oil.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[11]

Melting Point Determination (Capillary Method)

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. While both this compound and 3,3-dimethylheptane are liquids at room temperature, this method is fundamental for organic compounds.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, and the solid sample.

  • Procedure:

    • A small amount of the finely powdered solid is packed into a capillary tube.[12]

    • The capillary tube is placed in the heating block of the melting point apparatus.[13]

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[14] A narrow melting range typically indicates a pure compound.[15]

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer provides a precise method for determining the density of a liquid.[6]

  • Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance, and the liquid sample.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.[16]

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is weighed.[17]

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a compound.[8]

  • Apparatus: Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), and the liquid sample.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.[18]

    • The prisms are closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

    • The dispersion is corrected by turning the compensator drum to eliminate any color fringe at the borderline.

    • The borderline is adjusted to the center of the crosshairs.

    • The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.[7][19]

Flash Point Determination (Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for this measurement.[1][2]

  • Apparatus: Pensky-Martens closed-cup tester, which includes a heated cup, a stirrer, and an ignition source.

  • Procedure:

    • The sample is placed in the test cup.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[3]

    • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[5]

Water Solubility Determination (Flask Method)

This method determines the saturation concentration of a substance in water at a given temperature. The OECD Test Guideline 105 is a standard protocol.[20]

  • Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, and a method for quantifying the hydrocarbon (e.g., gas chromatography).

  • Procedure:

    • A specific amount of the hydrocarbon is added to a known volume of water in a flask.

    • The flask is sealed and placed in a constant temperature bath.

    • The mixture is stirred for a sufficient time to reach equilibrium (saturation).

    • After stirring, the mixture is allowed to stand to allow for phase separation.

    • A sample of the aqueous phase is carefully removed and analyzed for its hydrocarbon content, typically using gas chromatography.[21][22]

Vapor Pressure Measurement (Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[23]

  • Apparatus: A closed container (isoteniscope) connected to a pressure measuring device (manometer), and a constant temperature bath.

  • Procedure:

    • The liquid sample is placed in the container.

    • The system is evacuated to remove any air.

    • The container is placed in a constant temperature bath and allowed to reach thermal equilibrium.

    • The pressure of the vapor in equilibrium with the liquid is measured by the manometer. This is repeated at various temperatures to obtain the vapor pressure curve.[24][25][26]

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the comparative study of chemical isomers.

G cluster_0 Compound Identification & Sourcing cluster_1 Experimental Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion & Reporting A Identify Isomers: This compound 3,3-Dimethylheptane B Source High-Purity Samples A->B C Determine Physical Properties: - Boiling Point - Melting Point - Density - Refractive Index B->C D Determine Safety Properties: - Flash Point - Vapor Pressure B->D E Determine Solubility: - Water Solubility B->E F Tabulate Quantitative Data C->F D->F E->F G Comparative Analysis of Properties F->G H Correlate Structure with Properties G->H I Draw Conclusions on Isomeric Differences H->I J Publish Comparison Guide I->J

Caption: Workflow for the comparative analysis of chemical isomers.

References

Evaluating the performance of different GC stationary phases for nonane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of nonane isomers are critical for ensuring product purity, understanding reaction mechanisms, and maintaining quality control. Gas chromatography (GC) is the analytical method of choice for this challenge, with the stationary phase of the GC column being the pivotal component determining the success of the separation. This guide provides an in-depth comparison of the performance of different GC stationary phases for the separation of nonane isomers, supported by experimental data and detailed protocols.

The primary challenge in separating nonane isomers lies in their similar physicochemical properties, particularly their boiling points. This guide will focus on two main categories of stationary phases: the commonly used non-polar phases and the highly selective liquid crystal phases.

Performance Comparison of GC Stationary Phases

The selection of an appropriate GC stationary phase is paramount for achieving baseline separation of complex isomer mixtures. Non-polar stationary phases separate analytes primarily based on their boiling points and, to a lesser extent, their molecular shape. For nonane isomers, which often have very close boiling points, this can result in co-elution. In contrast, liquid crystal stationary phases offer a unique separation mechanism based on the geometric shape and rigidity of the molecules, making them particularly effective for resolving structurally similar isomers.

AnalyteStationary PhaseKovats Retention Index (KI)
n-NonaneDB-5 (5% Phenyl-methylpolysiloxane)899[1]
n-NonaneHP-101 (100% Dimethylpolysiloxane)900[1]
n-NonaneHP-5MS (5% Phenyl-methylpolysiloxane)900[1]
n-NonaneSE-52 (5% Phenyl-methylpolysiloxane)900[1]

Note: The similarity in KI values for n-nonane across different non-polar phases is expected. The significant advantage of liquid crystal phases would be demonstrated by the differential retention of various branched nonane isomers, which is not captured by the KI of the linear alkane alone. Studies have shown that liquid crystalline phases can provide significantly better separation of diastereoisomers of alkanes compared to non-mesogenic (non-liquid crystal) phases.[2]

Principles of Separation and Phase Selection

Non-Polar Stationary Phases (e.g., DB-1, DB-5, HP-5MS):

These phases, typically based on polydimethylsiloxane with a small percentage of phenyl substitution, are a good starting point for the analysis of non-polar analytes like alkanes. The elution order on these columns generally follows the boiling points of the compounds.[3] For nonane isomers, this means that more branched isomers, which tend to have lower boiling points, will elute earlier than their less branched or linear counterparts. While effective for separating isomers with significant boiling point differences, they often struggle to resolve isomers with very similar boiling points.

Liquid Crystal Stationary Phases:

These phases possess a high degree of molecular order, allowing them to differentiate between analytes based on their molecular shape.[2] This shape selectivity is particularly advantageous for separating isomers that have nearly identical boiling points but different structures. More linear or planar molecules can interact more effectively with the ordered liquid crystal structure and are therefore retained longer than more bulky or spherical isomers. This unique separation mechanism makes liquid crystal phases the superior choice for complex isomer separations that are unachievable on standard non-polar columns.[2]

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for the separation of nonane isomers. Optimization will likely be necessary based on the specific mixture of isomers and the available instrumentation.

Protocol 1: General Screening using a Non-Polar Stationary Phase

This protocol is suitable for an initial assessment of a nonane isomer mixture using a common non-polar column.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column:

    • DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 100:1 ratio).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Protocol 2: High-Resolution Separation using a Liquid Crystal Stationary Phase

This protocol is designed for the separation of complex mixtures of nonane isomers where a non-polar phase provides insufficient resolution.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column:

    • Liquid Crystal Stationary Phase Column (e.g., smectic or nematic phase), 60 m x 0.25 mm ID, 0.20 µm film thickness.

  • Carrier Gas:

    • Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 10 minutes.

    • Ramp: 1°C/min to 120°C.

    • Hold: 10 minutes at 120°C.

  • Injector:

    • Temperature: 260°C.

    • Mode: Split (e.g., 150:1 ratio).

    • Injection Volume: 0.5 µL.

  • Detector (FID):

    • Temperature: 300°C.

    • Hydrogen Flow: 35 mL/min.

    • Air Flow: 350 mL/min.

    • Makeup Gas (Nitrogen): 20 mL/min.

Logical Workflow for Stationary Phase Selection

The selection of the optimal GC stationary phase is a logical process that begins with an understanding of the sample complexity and the desired level of separation. The following diagram illustrates a typical workflow.

GC_Phase_Selection Workflow for GC Stationary Phase Selection for Nonane Isomer Separation Start Start: Analyze Nonane Isomer Mixture AssessComplexity Assess Sample Complexity (Number of Isomers, Boiling Point Range) Start->AssessComplexity InitialScreen Initial Screening with Non-Polar Phase (e.g., DB-5) AssessComplexity->InitialScreen EvaluateResolution Evaluate Resolution of Critical Isomer Pairs InitialScreen->EvaluateResolution AdequateSep Adequate Separation Achieved EvaluateResolution->AdequateSep Yes InadequateSep Inadequate Separation EvaluateResolution->InadequateSep No OptimizeMethod Optimize Method (Temperature Program, Flow Rate) AdequateSep->OptimizeMethod FinalMethod Final Analytical Method OptimizeMethod->FinalMethod SwitchPhase Switch to High-Selectivity Phase (Liquid Crystal Column) InadequateSep->SwitchPhase SwitchPhase->OptimizeMethod GC_Experimental_Workflow General Experimental Workflow for Nonane Isomer Analysis SamplePrep Sample Preparation (Dilution in appropriate solvent) GC_Setup GC System Setup (Install Column, Set Parameters) SamplePrep->GC_Setup Injection Sample Injection GC_Setup->Injection Separation Chromatographic Separation in GC Column Injection->Separation Detection Detection (FID or MS) Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Retention Index Calculation, Identification) DataAcquisition->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

References

A Comparative Guide to the Quantification of 2,2-Dimethylheptane: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. 2,2-Dimethylheptane, a branched-chain alkane, often requires meticulous analysis in various matrices. This guide provides a comparative overview of the primary analytical techniques used for its quantification, with a focus on their accuracy and precision, supported by experimental data from related compounds due to the limited availability of specific validation reports for this compound itself.

The primary methods for the quantification of this compound and similar branched alkanes are Gas Chromatography-Mass Spectrometry (GC-MS) and its more advanced counterpart, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Mass Spectrometry. While Nuclear Magnetic Resonance (NMR) spectroscopy presents a potential alternative, its application for routine quantification of such compounds is less common and quantitative performance data is scarce.

Performance Comparison of Quantification Assays

The following tables summarize the typical performance characteristics of GC-MS and GC-MS/MS methods for the analysis of alkanes. It is important to note that these values are derived from studies on n-alkanes and other volatile organic compounds, and are presented here as a reasonable expectation for the performance of a validated method for this compound.

Table 1: Performance Characteristics of GC-MS for Alkane Quantification

ParameterTypical ValueComments
Accuracy (% Recovery) 70 - 115%Dependent on the complexity of the sample matrix and the extraction method used.[1]
Precision (%RSD) < 20%Can be lower for higher concentrations.[1]
Limit of Quantification (LOQ) Low µg/L to ng/LHighly dependent on the instrument sensitivity and sample preparation.
Linearity (R²) > 0.99Generally excellent over a defined concentration range.

Table 2: Performance Characteristics of GC-MS/MS for Complex Matrices

ParameterTypical ValueComments
Accuracy (% Recovery) 80 - 115%Tandem MS improves selectivity and can lead to better accuracy in complex samples.[2][3]
Precision (%RSD) < 15%Improved signal-to-noise ratio often results in better precision.[2][3]
Limit of Quantification (LOQ) Sub-ng/L to pg/LGenerally lower than single quadrupole GC-MS.
Linearity (R²) > 0.99Consistently high linearity is expected.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of volatile branched alkanes using GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on common practices for analyzing volatile organic compounds in a liquid matrix.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 5 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Add a known amount of an internal standard (e.g., a deuterated analog or a different, non-interfering alkane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

3. Data Analysis

  • Quantification is typically performed using the peak area ratio of the target analyte to the internal standard.

  • A calibration curve is generated by analyzing a series of standards of known concentrations.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams were created using the DOT language.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Solvent Add Extraction Solvent & Internal Standard Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Injection Inject into GC Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Logical Relationship of Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. The relationship between key validation parameters is depicted below.

Validation_Parameters cluster_performance Core Performance Metrics cluster_range Quantitative Range Method Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity (R²) Method->Linearity Range Range Linearity->Range LOD Limit of Detection Range->LOD LOQ Limit of Quantification Range->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

References

A Proposed Inter-Laboratory Study for the Standardized Analysis of 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylheptane is a branched-chain alkane that may be present in various complex matrices, including petroleum products, environmental samples, and as a potential volatile organic compound (VOC) marker. The accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and research applications. However, the lack of standardized analytical protocols can lead to significant variability in results between laboratories. This guide proposes a framework for an inter-laboratory study to compare two prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The objective is to establish robust, reproducible methods and provide a basis for method standardization, ensuring data comparability across different research and testing facilities.

Comparison of Analytical Methodologies

The proposed study will evaluate two primary analytical methods suitable for the analysis of volatile hydrocarbons like this compound.

  • Gas Chromatography - Flame Ionization Detection (GC-FID): This technique is widely used for the quantification of organic compounds.[1][2][3] The FID detector is highly sensitive to hydrocarbons and exhibits a wide linear range.[3] It is a robust and cost-effective method, making it a staple in many analytical laboratories.[3] However, its non-specific nature means that identification is based solely on retention time, which can be ambiguous in complex mixtures.[3]

  • Gas Chromatography - Mass Spectrometry (GC-MS): GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides not only quantitative data but also structural information based on the mass spectrum of the analyte, allowing for highly confident identification.[4][5] While offering superior specificity, the instrumentation is generally more expensive and complex to operate than GC-FID.

The inter-laboratory study will aim to quantify the trade-offs between these methods in terms of precision, accuracy, and reproducibility for the specific analysis of this compound.

Proposed Inter-Laboratory Study Design

This study is designed in accordance with the principles outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method".[6][7][8][9]

1. Study Objective: To determine and compare the intra-laboratory (repeatability) and inter-laboratory (reproducibility) precision of GC-FID and GC-MS for the quantification of this compound in a standardized solvent matrix.

2. Participating Laboratories: A minimum of eight qualified laboratories will be recruited to participate in the study.

3. Test Materials:

  • A certified reference standard of this compound (>99% purity).

  • High-purity n-hexane as the solvent.

  • An internal standard (e.g., n-dodecane) for quantification.

4. Sample Preparation and Distribution: A central laboratory will prepare and distribute two sets of samples to each participant.

  • Sample A: this compound at a low concentration level (e.g., 10 µg/mL).

  • Sample B: this compound at a high concentration level (e.g., 100 µg/mL).

  • Each sample will contain the internal standard at a fixed concentration.

  • Participants will receive triplicate vials for each concentration level for both GC-FID and GC-MS analysis.

5. Data Collection: Laboratories will be required to perform a specified number of replicate injections for each sample and report the calculated concentration of this compound, along with raw peak area data and retention times.

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Study Design & Protocol Development B Recruit Participating Laboratories (n=8) A->B C Prepare & Certify Test Samples (Low & High Concentration) B->C D Distribute Samples & Protocols to Labs C->D E Laboratories Perform Analysis (GC-FID & GC-MS) D->E F Laboratories Submit Data to Coordinator E->F G Statistical Analysis of Results (ASTM E691) F->G H Calculate Repeatability (sr) & Reproducibility (sR) G->H I Final Report Generation H->I

Caption: Overall workflow for the proposed inter-laboratory study.

Experimental Protocols

Participants will be provided with the following detailed analytical methods.

Protocol 1: GC-FID Analysis

  • Sample Preparation:

    • Allow samples to equilibrate to room temperature.

    • No further dilution is required. Transfer the sample from the provided vial to an autosampler vial if necessary.

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless Inlet.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Detector: Flame Ionization Detector (FID).

    • FID Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (He): 25 mL/min.

  • Calibration:

    • Prepare a 5-point calibration curve using the provided this compound standard and internal standard in n-hexane.

    • Concentration range should bracket the expected sample concentrations (e.g., 1 µg/mL to 150 µg/mL).

    • Analyze calibration standards in the same sequence as the samples.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on retention time.

    • Calculate the response factor relative to the internal standard.

    • Quantify the concentration of this compound in the samples using the calibration curve.

Protocol 2: GC-MS Analysis

  • Sample Preparation:

    • Identical to the GC-FID protocol.

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector, Carrier Gas, Column, and Oven Program: Identical to the GC-FID protocol.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 40-200.

  • Calibration:

    • Identical to the GC-FID protocol.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum (confirming characteristic ions).

    • Use a specific quantification ion (e.g., m/z 57 or 71) for peak area integration.

    • Quantify the concentration using the internal standard method and the calibration curve.

GCMS_Analytical_Workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Receive & Equilibrate Sample Vial Transfer to Autosampler Vial Sample->Vial Inject Inject 1µL into GC Inlet (250°C) Vial->Inject Separate Separate on DB-5ms Column (Temp Programmed) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect Ions (m/z 40-200) Ionize->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Integrate Integrate Quant Ion Peak Area Identify->Integrate Quantify Quantify using Internal Standard & Calibration Curve Integrate->Quantify Report Report Final Concentration Quantify->Report

Caption: Detailed workflow for the GC-MS analysis protocol.

Data Presentation and Expected Outcomes

The collected data will be analyzed to determine key performance characteristics for each method. The following tables present a hypothetical summary of the expected results.

Table 1: Hypothetical Concentration Data from Participating Laboratories (µg/mL)

Laboratory ID GC-FID (Sample A) GC-MS (Sample A) GC-FID (Sample B) GC-MS (Sample B)
1 10.1 9.9 101.5 99.8
2 9.8 9.7 98.9 98.5
3 10.5 10.2 103.2 101.1
4 9.5 9.6 97.1 97.5
5 10.2 10.0 100.8 100.2
6 10.8 10.4 104.5 102.0
7 9.7 9.8 99.5 99.1

| 8 | 10.3 | 10.1 | 102.1 | 100.8 |

Table 2: Summary of Precision Statistics (Based on Hypothetical Data)

Parameter GC-FID (Sample A) GC-MS (Sample A) GC-FID (Sample B) GC-MS (Sample B)
Mean (µg/mL) 10.11 9.96 100.95 99.88
Repeatability SD (sr) 0.25 0.15 1.5 0.8
Reproducibility SD (sR) 0.45 0.30 2.8 1.5
RSDr (%) 2.47% 1.51% 1.49% 0.80%

| RSDR (%) | 4.45% | 3.01% | 2.77% | 1.50% |

SD: Standard Deviation; RSD: Relative Standard Deviation

Expected Outcomes

Based on the principles of these analytical techniques, it is anticipated that the GC-MS method will demonstrate superior precision, characterized by lower repeatability and reproducibility standard deviations, compared to the GC-FID method. This is primarily due to the enhanced specificity of the mass selective detector, which reduces interference from co-eluting matrix components. While GC-FID is expected to provide acceptable performance, the study will likely highlight its potential for greater variability, particularly between different laboratories.

Conclusion

Conducting this proposed inter-laboratory study would provide invaluable data on the performance of GC-FID and GC-MS for the analysis of this compound. The results would form a strong basis for establishing a standardized, validated method for regulatory, quality control, and research purposes. By quantifying the precision and reproducibility of these common analytical techniques, the scientific community can move towards more consistent and reliable data, ultimately enhancing the quality and comparability of analytical results across the industry.

References

A Spectroscopic Comparison of Synthetically Derived vs. Commercially Available 2,2-Dimethylheptane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of synthetically derived 2,2-dimethylheptane versus its commercially available counterparts, offering insights into potential impurities and analytical methods for their identification.

This comparison utilizes standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate between a laboratory-synthesized batch of this compound and a typical high-purity commercial sample. The synthetic route chosen for this guide is the Grignard reaction, a common and versatile method for forming carbon-carbon bonds.

Experimental Workflow

The following diagram outlines the workflow for the synthesis and subsequent comparative analysis of this compound.

G cluster_synthesis Synthesis of this compound cluster_commercial Commercial Sample cluster_analysis Spectroscopic Analysis start Grignard Reagent Formation react Reaction with Carbonyl Compound start->react Pentylmagnesium bromide workup Aqueous Workup and Extraction react->workup Reaction with t-butyl methyl ketone purify Distillation workup->purify synthetic_product Synthesized This compound purify->synthetic_product nmr NMR (1H, 13C) synthetic_product->nmr ir IR Spectroscopy synthetic_product->ir gcms GC-MS synthetic_product->gcms commercial_product Commercial This compound commercial_product->nmr commercial_product->ir commercial_product->gcms data_comparison Data Comparison and Purity Assessment nmr->data_comparison ir->data_comparison gcms->data_comparison

Caption: Workflow for Synthesis and Comparative Analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Proton (¹H) NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Carbon-¹³ (¹³C) NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of CDCl₃.

2. Infrared (IR) Spectroscopy

  • Instrument: FT-IR Spectrometer with an ATR accessory

  • Method: Attenuated Total Reflectance (ATR)

  • Scans: 32 scans

  • Resolution: 4 cm⁻¹

  • Spectral Range: 4000 - 400 cm⁻¹

  • Sample Preparation: A small drop of the liquid sample was placed directly on the ATR crystal.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35 - 350

  • Sample Preparation: 1 µL of a 100 ppm solution in hexane was injected in split mode (20:1).

Data Presentation and Comparison

The following tables summarize the expected spectroscopic data for high-purity this compound and discuss the potential presence of impurities in the synthetically derived sample.

¹H NMR Data
Assignment Chemical Shift (ppm) Multiplicity Integration
(CH₃)₂C-~0.85s6H
-CH₂- (C3-C6)~1.25m8H
-CH₃ (C7)~0.88t3H
C(CH₃)₃~0.86s9H

Note on Synthetic Sample: The ¹H NMR spectrum of the synthetic sample may show additional small peaks. Potential impurities include residual diethyl ether or THF from the Grignard reaction, which would appear as characteristic multiplets around 3.4-3.7 ppm and 1.2 ppm (for diethyl ether) or 3.7 and 1.8 ppm (for THF). Unreacted starting materials or coupling byproducts (e.g., decane) would present as complex aliphatic signals.

¹³C NMR Data
Carbon Atom Chemical Shift (ppm)
C1~29.5
C2~32.0
C3~44.5
C4~23.5
C5~32.5
C6~23.0
C7~14.2
C(CH₃)₂~29.5
C(CH₃)₂~29.5

Note on Synthetic Sample: The ¹³C NMR of the synthetic sample should be very clean if the purification was successful. However, trace amounts of solvent or byproducts would be visible as extra, low-intensity peaks. For instance, diethyl ether would show peaks around 66 and 15 ppm, while THF would appear at approximately 68 and 26 ppm.

IR Spectroscopy Data
Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **
C-HAlkane stretch2960-2850 (strong)
C-HMethyl/Methylene bend1465-1450 (medium)
C-HMethyl umbrella bend~1365 (medium)

Note on Synthetic Sample: The IR spectrum is generally not sensitive enough to detect trace impurities in alkanes unless they contain distinct functional groups. If the synthetic sample was not properly dried, a broad peak around 3300 cm⁻¹ due to O-H stretching from residual alcohol (from workup) or water might be observed.

Mass Spectrometry (GC-MS) Data
m/z Relative Intensity Plausible Fragment
128Low[M]⁺ (Molecular Ion)
113Moderate[M-CH₃]⁺
71High[C₅H₁₁]⁺
57Very High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺

Note on Synthetic Sample: GC-MS is the most powerful technique for identifying volatile impurities. In the synthetic sample, one might expect to see peaks corresponding to:

  • Solvents: Diethyl ether (m/z 74) or THF (m/z 72).

  • Starting Materials: e.g., 2-chloro-2-methylpropane (m/z 92, 77) or a pentyl halide.

  • Coupling Byproducts: e.g., Decane (m/z 142).

Commercially available this compound is typically of high purity (often >98%).[1] Any impurities are likely to be other C9 isomers.

Logical Comparison of Purity

The following diagram illustrates the logical flow for comparing the purity of the two samples based on the spectroscopic data.

G cluster_synthetic Synthetic this compound cluster_commercial Commercial this compound start Obtain Spectroscopic Data (NMR, IR, GC-MS) synth_nmr ¹H & ¹³C NMR: - Identify solvent residues - Look for starting material signals start->synth_nmr synth_gcms GC-MS: - Quantify purity - Identify byproducts (e.g., decane) start->synth_gcms comm_nmr ¹H & ¹³C NMR: - Confirm structure - Check for minor isomer peaks start->comm_nmr comm_gcms GC-MS: - Confirm high purity - Identify trace isomers start->comm_gcms comparison Comparative Analysis synth_nmr->comparison synth_gcms->comparison comm_nmr->comparison comm_gcms->comparison conclusion Conclusion on Purity and Impurity Profile comparison->conclusion

Caption: Purity Comparison Logic.

Conclusion

This guide provides a framework for the spectroscopic comparison of synthetically derived and commercially available this compound. While commercial samples generally offer high purity, a laboratory synthesis, when carefully performed and purified, can also yield a product of comparable quality. The key differentiators will be the presence of synthesis-specific impurities such as residual solvents and byproducts in the synthetic sample, versus the potential for isomeric impurities in the commercial product. For applications requiring the highest purity, a thorough spectroscopic analysis as outlined above is essential for both sources of this compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Assessing 2,2-Dimethylheptane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of quality control and experimental reproducibility. This guide provides an objective comparison of primary analytical methods for assessing the purity of 2,2-Dimethylheptane, a branched alkane. We delve into the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and supporting data to ensure robust and reliable purity assessments.

Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and accurate results when compared against a different method or laboratory.[1] This process is critical for ensuring data integrity and the reproducibility of an analytical procedure across different settings.[1]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for purity assessment depends on factors like the volatility of the compound, the nature of potential impurities, and the required sensitivity and accuracy.[2] For a volatile organic compound like this compound, GC-MS is a primary technique due to its high sensitivity and separation capabilities.[3][4] qNMR serves as an excellent orthogonal method for absolute quantification without the need for a specific reference standard of the analyte.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] In GC, a sample is vaporized, and its components are separated based on their volatility and interaction with a stationary phase within a column.[5] As each component elutes, the mass spectrometer ionizes and fragments it, creating a unique mass spectrum that acts as a "fingerprint" for identification.[5] The abundance of each component can be quantified to determine purity.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: NMR spectroscopy provides detailed structural information about a molecule based on the magnetic properties of its atomic nuclei.[5][6] In its quantitative application (qNMR), the integrated intensity of a resonance signal is directly proportional to the number of nuclei it represents.[7] This allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[6][8]

Data Presentation: A Comparative Overview

The following table summarizes the key performance attributes of GC-MS and qNMR for the purity assessment of this compound.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H NMR (qNMR)
Primary Use Separation and quantification of volatile and semi-volatile impurities.[2] Absolute quantification of the main component and NMR-active impurities.[2]
Principle Separation based on volatility and polarity, with mass-based detection.[6] Provides detailed structural information based on the magnetic properties of atomic nuclei.[6]
Typical Purity Accuracy High, dependent on calibration standards.[2] Very high, as it is a direct measurement method.[2]
Precision (RSD) < 5%[2] < 1%[2]
Limit of Detection (LOD) High sensitivity, in the parts-per-million (ppm) to parts-per-billion (ppb) range.[5] Moderate sensitivity, typically requires >1% for routine analysis.[5]

| Analysis Time | Relatively fast per sample, typically 30-60 minutes.[5] | Can be fast for simple spectra, but may require longer acquisition times for dilute samples.[5] |

Table 2: Illustrative Purity Data for this compound by GC-MS

Peak No. Retention Time (min) Component Area (%)
1 8.45 2,4-Dimethylheptane 0.21
2 8.72 n-Nonane 0.15
3 9.13 This compound 99.58
4 9.54 Unidentified Impurity 0.06

| Total | | | 100.00 |

Table 3: Illustrative Purity Data for this compound by ¹H qNMR

Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Chemical Shift (δ, ppm) 0.85 (t), 0.91 (s), 1.24 (m) 6.25 (s)
Integral Value (I) 25.75 (for 0.91 ppm signal) 1.00
Number of Protons (N) 9 (C(CH₃)₃) 2
Molecular Weight ( g/mol ) 128.26 116.07
Weight of Sample (mg) 10.52 4.85

| Calculated Purity (%) | 99.65 | 100 (Certified) |

Note: Purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * 100

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for analyzing volatile hydrocarbons.[3]

Objective: To separate, identify, and quantify volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane, GC grade)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in high-purity hexane.

  • Instrument Parameters:

    • GC System: Agilent 8890 GC (or equivalent)

    • Injector: Split/Splitless Inlet, 250°C, Split ratio 50:1

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.[3]

      • Ramp: Increase to 200°C at 10°C/min.[3]

      • Hold: Hold at 200°C for 5 minutes.[3]

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).[3]

  • Mass Spectrometer Parameters:

    • MS System: Agilent 7250 GC/Q-TOF (or equivalent)

    • Ionization Mode: Electron Ionization (EI).[3]

    • Electron Energy: 70 eV.[3]

    • Source Temperature: 230°C.[3]

    • Mass Range: m/z 40-200.[3]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Calculate purity based on the peak area percentage: (Area of this compound peak / Total area of all peaks) * 100.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol follows general principles for accurate qNMR measurements.[2][6]

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR spectrometer or equivalent.[2]

    • Experiment: Standard 1D proton experiment.

    • Pulse Angle: 30° (to ensure full relaxation).[2]

    • Relaxation Delay (D1): 30 seconds (should be at least 5 times the longest T1 of interest).[2]

    • Number of Scans (NS): 16 or higher for a good signal-to-noise ratio.[2]

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correct the resulting spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the singlet at ~0.91 ppm corresponding to the nine protons of the two methyl groups on C2) and the singlet from the internal standard (Maleic Acid, ~6.25 ppm, 2 protons).

    • Calculate the purity using the appropriate qNMR equation, accounting for the weights, molecular weights, integral values, and number of protons for both the analyte and the standard.

Workflow for Cross-Validation of Analytical Methods

A robust cross-validation strategy is essential to ensure the reliability of analytical data.[6] The following diagram illustrates a logical workflow for the cross-validation of GC-MS and qNMR methods for assessing this compound purity.

G cluster_0 cluster_1 GC-MS Analysis cluster_2 qNMR Analysis cluster_3 cluster_4 start Sample of this compound gc_prep Sample Preparation nmr_prep Sample Preparation (with Internal Standard) gc_acq Data Acquisition gc_prep->gc_acq gc_calc Purity Calculation (% Area) gc_acq->gc_calc compare Compare Results gc_calc->compare nmr_acq Data Acquisition nmr_prep->nmr_acq nmr_calc Purity Calculation (Absolute) nmr_acq->nmr_calc nmr_calc->compare decision Results Concordant? (within acceptable limits) compare->decision validated Methods Cross-Validated decision->validated Yes investigate Investigate Discrepancies decision->investigate No

Caption: Workflow for the cross-validation of GC-MS and qNMR methods.

Conclusion

The purity assessment of this compound is effectively achieved using high-resolution analytical techniques like GC-MS and qNMR. GC-MS provides excellent sensitivity for detecting volatile impurities, while qNMR offers a highly accurate method for absolute purity determination.[2][5] By employing these orthogonal techniques and following a structured cross-validation workflow, researchers can ensure the generation of highly reliable and reproducible purity data, which is paramount in scientific research and pharmaceutical development. The concordance of results from two distinct analytical principles provides a high degree of confidence in the final purity value assigned to the material.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylheptane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethylheptane, a flammable and hazardous chemical. Adherence to these procedures will minimize risks and facilitate environmentally responsible waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor that can be fatal if swallowed or enters the airways.[1] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.[3]
Respiratory Protection Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5] The following step-by-step protocol outlines the approved procedure for its disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste" and "this compound".

    • Do not mix this compound with other waste streams to prevent unintended chemical reactions.[6] Incompatible materials, such as strong oxidizing agents, should be stored separately.[2]

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste accumulation.[4] The container must be in good condition, free from damage or deterioration.[4]

    • Keep the waste container tightly closed except when adding waste to prevent the release of flammable vapors.[5][6]

    • To prevent static discharge, which can ignite vapors, ensure that the container and any transfer equipment are properly grounded.[1][2]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation.[4][7]

    • The storage area should be cool and away from sources of ignition.[1][2]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[8]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[1]

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal.[2]

    • All materials used for spill cleanup must also be treated as hazardous waste.[5][8][9]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with accurate information about the waste, including its identity and quantity.

    • The disposal must be conducted in accordance with all local, regional, national, and international regulations.[1] This typically involves incineration at a licensed facility.[10]

Regulatory Framework

The management of hazardous waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for hazardous waste management.[11][12][13] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[12][13]

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

G A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Away from Ignition Sources) B->C D Waste Generation C->D E Identify as Hazardous Waste D->E F Use Labeled, Compatible, and Sealed Waste Container E->F G Store in Designated Satellite Accumulation Area F->G H Spill Occurs? G->H I Follow Spill Cleanup Protocol (Absorb, Collect, Treat as Hazardous Waste) H->I Yes J Contact EHS or Licensed Waste Disposal Contractor H->J No I->G K Arrange for Pickup and Disposal (Incineration) J->K L End: Proper Disposal K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,2-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2,2-Dimethylheptane in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Hazard Summary

This compound is a flammable liquid and vapor that can be harmful if inhaled and may be fatal if swallowed or enters the airways.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC9H20
Molecular Weight128.26 g/mol [1]
Boiling Point132.0±7.0 °C at 760 mmHg[1]
Flash Point24.4±11.7 °C[1]
Density0.7±0.1 g/cm3 [1]
Vapor Pressure11.1±0.1 mmHg at 25°C[1]
Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended ProtectionMaterial/Type
Hand Protection Chemical-resistant gloves are essential to prevent skin contact. For incidental splash exposure, gloves should be removed and replaced immediately.While specific permeation data for this compound is not readily available, for similar alkanes like heptane and octane, nitrile gloves offer short-term splash protection.[2] For prolonged contact or immersion, consider gloves made of Viton® or a multi-layered laminate. Always consult the glove manufacturer's chemical resistance guide.
Eye and Face Protection Protects against splashes and vapors.Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against incidental contact.For routine procedures, a standard laboratory coat is sufficient. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection Required in poorly ventilated areas or when occupational exposure limits are likely to be exceeded.An air-purifying respirator with an organic vapor (OV) cartridge is recommended.[3] If particulates may be present, a combination OV/P100 cartridge should be used.[3][4] Respirator use requires a formal respiratory protection program, including fit testing.

Experimental Protocols

Protocol 1: Donning and Doffing of Personal Protective Equipment (PPE)

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a lab coat or gown and fasten it completely.

  • Respiratory Protection (if required): Put on the respirator and perform a user seal check.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat or gown.[5][6]

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unfasten the gown or lab coat and remove it by folding it inward and away from the body. Place it in a designated receptacle for laundry or disposal.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove eye and face protection from the back by lifting the headband or earpieces.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[6][7]

Protocol 2: Disposal of this compound and Contaminated Materials

Waste Characterization and Segregation:

  • This compound is a flammable liquid and must be disposed of as hazardous waste.

  • Do not mix with other waste streams, particularly oxidizers or corrosive materials.[8]

  • Aqueous waste should be collected separately from organic solvent waste.[9]

Container Management:

  • Waste Container: Collect liquid this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical (e.g., glass or a suitable plastic). Do not use metal containers for flammable liquids if there is a risk of static discharge.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable Liquid).[10]

  • Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed except when adding waste.[8][11]

Disposal of Contaminated PPE:

  • Gloves and other disposable PPE: Contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste along with the chemical waste.

  • Reusable PPE: Decontaminate reusable PPE according to established laboratory procedures before reuse.

Empty Container Disposal:

  • To be considered "empty," a container must be triple-rinsed with a suitable solvent.[12]

  • The rinsate must be collected and disposed of as hazardous waste.[12]

  • Once triple-rinsed and air-dried, the original label on the container should be defaced, and it can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.[12]

Operational Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe prepare_workspace Prepare Well-Ventilated Workspace & Fume Hood select_ppe->prepare_workspace don_ppe Don PPE prepare_workspace->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical collect_waste Collect Waste in Labeled Container handle_chemical->collect_waste doff_ppe Doff PPE collect_waste->doff_ppe decontaminate Decontaminate Workspace & Reusable PPE doff_ppe->decontaminate dispose_waste Dispose of Chemical & Contaminated Waste decontaminate->dispose_waste hand_hygiene Perform Final Hand Hygiene dispose_waste->hand_hygiene

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.